Product packaging for Crinamine(Cat. No.:)

Crinamine

Cat. No.: B1198835
M. Wt: 301.34 g/mol
InChI Key: YGPRSGKVLATIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crinamine (CAS 639-41-8) is a crinine-type alkaloid isolated from plants of the Amaryllidaceae family, such as Crinum asiaticum . This compound has demonstrated significant potential in biomedical research, particularly as a highly potent and selective inhibitor of human Monoamine Oxidase B (MAO-B), with a sub-micromolar IC50 value of 0.014 µM . Its selectivity and safety profile, as indicated by in silico pharmacology, make it a promising candidate for investigating Parkinson's disease and other neurological conditions . In oncology research, this compound exhibits selective cytotoxicity and potent anticancer activity. Studies show it induces apoptosis and inhibits proliferation and migration in cervical cancer cells, outperforming conventional chemotherapeutics like carboplatin and 5-fluorouracil in inhibiting tumor spheroid growth . Its mechanism may involve downregulation of key cancer-related genes such as AKT1, CCND1, and BCL2L1 . Further research indicates this compound has antiplasmodial , anti-angiogenic , and anticoronaviral properties . With a molecular formula of C17H19NO4 and a molecular weight of 301.34 g/mol , this compound is supplied for research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO4 B1198835 Crinamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPRSGKVLATIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Crinamine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Crinamine, a crinine-type alkaloid derived from plants of the Amaryllidaceae family, has emerged as a promising natural compound with significant anticancer properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. The primary mechanism of action involves the induction of apoptosis, independent of DNA double-strand breaks, a feature that distinguishes it from conventional chemotherapeutics like cisplatin.[1][2] Furthermore, this compound effectively inhibits cancer cell proliferation, migration, and angiogenesis.[2][3] Its activity is linked to the downregulation of key oncogenes and signaling pathways, including AKT1 and BCL2L1, and the inhibition of processes crucial for tumor progression such as epithelial-mesenchymal transition (EMT) and angiogenesis.[1][2][3] This document consolidates the current understanding of this compound's anticancer activities, presents quantitative data from various studies, details relevant experimental protocols, and visualizes the key pathways and workflows.

Core Mechanisms of Anticancer Activity

This compound's efficacy against cancer stems from a multi-faceted approach that targets several core processes essential for tumor growth and metastasis.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis, in cancer cells.[1][4] Studies have demonstrated that this compound is a potent inducer of apoptosis in various tumor cell lines, including cervical cancer and rat hepatoma cells.[2][5] A noteworthy characteristic of this compound-induced apoptosis is that it occurs without promoting DNA double-strand breaks, which is a common mechanism for genotoxic drugs like cisplatin.[2][3] This suggests a safer profile with potentially fewer side effects related to DNA damage in healthy cells. The apoptotic process is mediated through the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of the apoptotic cascade.[6]

Inhibition of Cell Proliferation and Spheroid Growth

This compound demonstrates significant antiproliferative effects. It has been shown to be more cytotoxic to cervical cancer cells than to normal human dermal fibroblasts and keratinocytes.[2][7] Beyond its effects on two-dimensional cell cultures, this compound effectively inhibits the growth of three-dimensional anchorage-independent tumor spheroids, a model that more closely mimics in-vivo tumor characteristics.[2][8] In some cases, its potency in inhibiting spheroid growth surpasses that of established chemotherapeutic agents such as carboplatin (B1684641) and 5-fluorouracil.[2][8]

Suppression of Cell Migration and Angiogenesis

The metastatic spread of cancer is a major cause of mortality. This compound has been shown to impede this process by suppressing cancer cell migration.[2] This is achieved, in part, by inhibiting the expression of key regulators of the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. Specifically, this compound downregulates the expression of SNAI1 and Vimentin (VIM).[2][3]

Furthermore, this compound exhibits anti-angiogenic properties. It inhibits the secretion of Vascular Endothelial Growth Factor A (VEGF-A) from cancer cells, a critical signaling protein that promotes the formation of new blood vessels to supply the tumor.[2][3] This dual action on migration and angiogenesis underscores its potential to control tumor growth and metastasis.

Molecular Targets and Signaling Pathways

Gene expression analyses have revealed that this compound's mechanism of action involves the modulation of several critical cancer-related genes and signaling pathways.[2] The downregulation of genes such as AKT1, BCL2L1 (encoding Bcl-xL), CCND1 (encoding Cyclin D1), CDK4, PLK1, and RHOA has been observed.[2][3] The targeting of the PI3K/AKT pathway, a central node in cell survival and proliferation signaling, and the Bcl-2 family of anti-apoptotic proteins highlights key points of intervention for this compound.

Additionally, this compound has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that plays a crucial role in tumor adaptation to hypoxic environments, angiogenesis, and metabolism.[9]

Crinamine_Mechanism_of_Action cluster_Cellular_Effects Cellular Effects cluster_Molecular_Targets Molecular Targets & Pathways This compound This compound Apoptosis Induces Apoptosis This compound->Apoptosis Proliferation Inhibits Proliferation This compound->Proliferation Migration Inhibits Migration This compound->Migration Angiogenesis Inhibits Angiogenesis This compound->Angiogenesis Caspases Caspase-3/7 Activation Apoptosis->Caspases Gene_Down Downregulation of: AKT1, BCL2L1, CCND1, CDK4, PLK1, RHOA Apoptosis->Gene_Down Proliferation->Gene_Down EMT SNAI1, VIM Inhibition (EMT Markers) Migration->EMT VEGF VEGF-A Secretion Inhibition Angiogenesis->VEGF

Caption: Overview of this compound's Anticancer Mechanism.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's efficacy from various studies.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference(s)
SiHaCervical Cancer23.52[1][7]
C33aCervical Cancer60.89[1][7]
HDFaNormal (Fibroblast)> 100[1][7]
HaCaTNormal (Keratinocyte)> 100[7]

Table 2: Inhibition of Tumor Spheroid Growth by this compound (IC50 Values)

Spheroid Cell LineCancer TypeIC50 (µM)Reference(s)
SiHaCervical Cancer18.83[8]
C33aCervical Cancer42.61[8]

Table 3: Apoptosis Induction by this compound (ED50 Values)

Cell LineCancer TypeED50 (µM)Time (hours)Reference(s)
5123tcRat Hepatoma12.548[5]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 48 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the this compound concentration.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

  • Protocol:

    • Treat cells with this compound for the desired time (e.g., 16-24 hours).

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The cell populations are quantified: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), and Annexin V-positive/PI-positive (late apoptotic/necrotic).

Apoptosis_Assay_Workflow Start Cancer Cells (e.g., SiHa) Treatment Treat with this compound (16-24h) Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Wash Wash with cold PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify Apoptotic Populations Analyze->End

Caption: Workflow for Apoptosis Detection Assay.
Caspase Activity Assay

This assay quantifies the activity of key executioner caspases like caspase-3 and caspase-7.

  • Principle: The assay uses a substrate (e.g., DEVD) conjugated to a fluorescent or luminescent reporter molecule. When cleaved by active caspases, the reporter is released, and its signal can be measured.

  • Protocol:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with this compound for a specified time (e.g., 24 hours).

    • Add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • Mix by orbital shaking and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase activity.

Gene Expression Analysis (RT-qPCR)

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes.

  • Principle: RNA is first extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR, where the amplification of a specific gene is monitored in real-time using a fluorescent dye.

  • Protocol:

    • Treat cells with this compound (e.g., 12 µM for 8 hours).

    • Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

    • Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

    • Prepare the qPCR reaction mix containing cDNA, gene-specific primers (for genes like SNAI1, VIM, AKT1, etc.), and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Run the qPCR reaction in a real-time PCR cycler.

    • Analyze the data using the comparative CT (ΔΔCT) method, normalizing the expression of target genes to one or more housekeeping genes (e.g., RPS13, U6 snRNA).

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticancer agent. Its ability to induce apoptosis, halt proliferation, and inhibit migration and angiogenesis through the modulation of key oncogenic pathways provides a strong rationale for its further development. The unique characteristic of inducing apoptosis without causing DNA double-strand breaks is particularly advantageous.

Future research should focus on several key areas:

  • In-vivo Efficacy: While in-vitro data is promising, comprehensive animal studies are needed to evaluate the efficacy, pharmacokinetics, and safety of this compound in vivo.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapies or targeted agents could lead to more effective treatment regimens with reduced toxicity.

  • Target Deconvolution: While several downstream effects are known, the direct molecular target(s) of this compound remain to be definitively identified. Affinity-based proteomics and other target identification methods could provide crucial insights.

  • Structural Optimization: Medicinal chemistry efforts could be employed to synthesize this compound analogs with improved potency, selectivity, and drug-like properties.

References

biological activity of Crinamine alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of Crinamine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crinine-type alkaloid predominantly isolated from various plant species of the Amaryllidaceae family, including Crinum asiaticum, Crinum macowanii, and Boophone disticha.[1][2] Like many Amaryllidaceae alkaloids, this compound has garnered significant attention within the scientific community due to its diverse and potent biological activities.[3][4] These activities range from anticancer and antiviral to specific enzyme inhibition, making it a compelling candidate for further investigation in drug discovery and development. This document provides a comprehensive overview of the known biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Anticancer Activity

This compound exhibits significant potential as an anticancer agent through multiple mechanisms, including cytotoxicity, induction of apoptosis, and inhibition of cancer progression pathways like cell proliferation, migration, and angiogenesis.[1][2][5]

Cytotoxicity

This compound has demonstrated selective and potent cytotoxic effects across a range of human cancer cell lines.[1][2] Studies have reported its activity against cervical (SiHa), breast (BCA-1), fibrosarcoma (HT-1080), lung (LUC-1), melanoma (MEL-2), and colon (COL-1) cancer cells.[2] Notably, research has shown that this compound is more cytotoxic to cervical cancer cells than to normal, non-cancerous cell lines, highlighting a degree of selectivity that is crucial for a therapeutic candidate.[5][6]

Induction of Apoptosis

A primary mechanism of this compound's anticancer action is the induction of apoptosis, or programmed cell death, in cancer cells.[1][7] It has been identified as a potent inducer of apoptosis in tumor cells, including cervical cancer and rat hepatoma cells, at micromolar concentrations.[5][7][8] A key finding is that this compound induces apoptosis without causing DNA double-strand breaks, a mechanism that distinguishes it from conventional chemotherapeutic agents like cisplatin.[5] Structure-activity relationship studies have revealed that the α-5,10b-ethano bridge and a free hydroxyl group at the C-11 position within the crinane skeleton are critical pharmacophoric features for this selective apoptosis-inducing activity.[7][8][9]

Inhibition of Proliferation, Migration, and Angiogenesis

Beyond inducing cell death, this compound actively inhibits key processes involved in tumor growth and metastasis.

  • Proliferation and Migration: In cervical cancer models, this compound effectively inhibits cell proliferation and migration.[5] Its mechanism involves the suppression of key positive regulators of the epithelial-mesenchymal transition (EMT), such as SNAI1 and VIM.[5][10]

  • Angiogenesis: this compound demonstrates anti-angiogenic properties by inhibiting the secretion of Vascular Endothelial Growth Factor A (VEGF-A) in cervical cancer cells and disrupting blood vessel development in zebrafish embryos.[5]

  • Signaling Pathway Modulation: Gene expression analyses suggest that this compound's anticancer effects are partly attributable to the downregulation of critical cancer-related genes, including AKT1, BCL2L1 (an anti-apoptotic gene), CCND1 (Cyclin D1), CDK4, PLK1, and RHOA.[5][11] It also functions as a potent, dose-dependent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activity, a key regulator in tumor survival and angiogenesis.[12][13]

G cluster_this compound This compound This compound This compound akt AKT1 This compound->akt downregulates/inhibits bcl2l1 BCL2L1 This compound->bcl2l1 downregulates/inhibits ccnd1 CCND1 This compound->ccnd1 downregulates/inhibits hif1a HIF-1α This compound->hif1a downregulates/inhibits snai1_vim SNAI1 / VIM This compound->snai1_vim downregulates/inhibits proliferation Inhibition of Proliferation akt->proliferation apoptosis Induction of Apoptosis bcl2l1->apoptosis inhibits ccnd1->proliferation angiogenesis Inhibition of Angiogenesis (VEGF-A) hif1a->angiogenesis migration Inhibition of Migration (EMT) snai1_vim->migration

Caption: Anticancer signaling pathways modulated by this compound.

Enzyme Inhibitory Activity

This compound and its related alkaloids have been evaluated as inhibitors of key enzymes relevant to neurological disorders.

Monoamine Oxidase B (MAO-B) Inhibition

This compound is a highly potent and selective inhibitor of human Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.[1][14] It exhibits a sub-micromolar IC50 value, and in silico studies suggest it has a favorable safety profile, positioning it as a promising lead compound for investigating neurodegenerative conditions.[1][14]

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease.[3][15] While this compound itself has been studied, more notable AChE inhibitory activity has been reported for its derivatives. For instance, 6-hydroxythis compound, an epimeric mixture, was found to inhibit AChE, although with moderate potency.[16][17] This suggests that the crinane skeleton can serve as a scaffold for developing more potent AChE inhibitors.

Antiviral, Antiprotozoal, and Antimicrobial Activities

The biological activities of this compound extend to infectious diseases.

  • Antiviral Activity: Crinine-type alkaloids, including this compound, possess antiviral properties.[4] Specific studies have highlighted this compound's activity against human coronavirus (HCoV-OC43) and Dengue virus (DENV).[18][19]

  • Antiprotozoal and Antimalarial Activity: The crinine (B1220781) alkaloid class has been noted for its antiplasmodial and antimalarial properties, contributing to the traditional use of Amaryllidaceae plants in treating fevers.[1][3][4]

  • Antibacterial and Antifungal Activity: this compound has been reported to exhibit both antibacterial and antifungal effects, broadening its spectrum of potential therapeutic applications.[2][20]

G cluster_activities Spectrum of Biological Activities cluster_details Specific Targets & Effects This compound This compound Alkaloid anticancer Anticancer This compound->anticancer enzyme_inhibition Enzyme Inhibition This compound->enzyme_inhibition antiviral Antiviral This compound->antiviral antimicrobial Antimicrobial This compound->antimicrobial cytotoxicity Cytotoxicity & Apoptosis anticancer->cytotoxicity maob MAO-B enzyme_inhibition->maob ache AChE enzyme_inhibition->ache denv Dengue Virus antiviral->denv hcov Coronavirus antiviral->hcov bacteria Antibacterial antimicrobial->bacteria fungi Antifungal antimicrobial->fungi G start Start: Prepare Reagents prep_plate 1. Add Test Compound & Controls to 96-well plate start->prep_plate add_reagents 2. Add Substrate (ATCI) & Ellman's Reagent (DTNB) prep_plate->add_reagents initiate 3. Initiate Reaction with AChE Enzyme add_reagents->initiate incubate 4. Incubate at Room Temp / 37°C initiate->incubate measure 5. Measure Absorbance at 412 nm (Kinetic) incubate->measure analyze 6. Calculate % Inhibition & Determine IC50 Value measure->analyze end End analyze->end

References

Crinamine: A Technical Whitepaper on its Emergence as a Selective MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamine, a crinine-type alkaloid, has demonstrated significant potential as a highly potent and selective inhibitor of human Monoamine Oxidase B (MAO-B). This document provides a comprehensive technical overview of this compound's inhibitory activity, supported by quantitative data, detailed experimental methodologies, and visualizations of experimental workflows. The exceptional potency of this compound, with a sub-micromolar IC50 value against MAO-B, positions it as a promising candidate for further investigation in the context of neurodegenerative diseases such as Parkinson's disease, where selective MAO-B inhibition is a clinically validated therapeutic strategy. While studies consistently highlight its selectivity for MAO-B over MAO-A, a specific IC50 value for its activity against MAO-A is not available in the current body of scientific literature, precluding the calculation of a precise selectivity index.

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against human MAO-B. The following table summarizes the key quantitative data for this compound and related alkaloids, as determined by in vitro studies.

CompoundTargetIC50 (µM)Citation
This compound MAO-B 0.014 [1][2]
HaemanthidineMAO-B0.017[1][2]
EpibuphanisineMAO-B0.039[1][2]
HaemanthamineMAO-B0.112[1][2]
This compound MAO-A Not Reported

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

Kinetic studies have revealed that this compound acts as a reversible and competitive inhibitor of MAO-B. This mechanism suggests that this compound binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The reversible nature of its inhibition is a desirable characteristic for a therapeutic agent, as it can minimize the potential for long-lasting side effects associated with irreversible inhibitors.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's MAO-B inhibitory activity and its molecular interactions.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

A fluorometric assay is a common method to determine the inhibitory potential of compounds against MAO-B. The principle of this assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • This compound (test compound)

  • MAO-B substrate (e.g., benzylamine (B48309) or tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorogenic probe (e.g., Amplex Red)

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Enzyme Preparation: Dilute the recombinant human MAO-B enzyme to a predetermined optimal concentration in the assay buffer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorogenic probe in the assay buffer.

  • Assay Protocol: a. Add a small volume of the diluted this compound solutions to the wells of the 96-well plate. Include a vehicle control (solvent only) and a positive control (a known MAO-B inhibitor). b. Add the diluted MAO-B enzyme solution to each well and pre-incubate for a specific time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction. c. Initiate the enzymatic reaction by adding the reaction mixture to each well. d. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic probe (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve using non-linear regression analysis.

experimental_workflow_MAO_B_inhibition prep Preparation of Reagents (this compound, MAO-B, Substrate Mix) plate Plate Setup (this compound + MAO-B Pre-incubation) prep->plate Dispense reaction Initiate Reaction (Add Substrate Mix) plate->reaction Start incubation Incubation (37°C) reaction->incubation detection Fluorescence Detection incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

MAO-B Inhibition Assay Workflow
Molecular Docking Protocol

Molecular docking studies are performed to predict the binding conformation of this compound within the active site of MAO-B and to identify key molecular interactions.

Software:

  • Molecular docking software (e.g., AutoDock Vina)

  • Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Protein and Ligand Preparation: a. Obtain the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules and any co-crystallized ligands, and by adding hydrogen atoms. c. Generate a 3D structure of this compound and optimize its geometry using a suitable chemistry software.

  • Grid Box Generation: Define a grid box that encompasses the active site of MAO-B. The dimensions and coordinates of the grid box should be sufficient to allow for flexible docking of the ligand.

  • Docking Simulation: a. Perform the docking of this compound into the prepared MAO-B structure using the chosen docking software. The software will explore various conformations and orientations of the ligand within the active site. b. The docking algorithm will score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: a. Analyze the top-ranked docking poses to identify the most probable binding mode of this compound. b. Visualize the this compound-MAO-B complex using molecular graphics software to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.

molecular_docking_workflow cluster_prep Preparation prep_protein Prepare MAO-B Structure (from PDB) grid Define Docking Grid Box (Active Site) prep_protein->grid prep_ligand Prepare this compound Structure (3D Generation) docking Perform Docking Simulation (e.g., AutoDock Vina) prep_ligand->docking grid->docking analysis Analyze Docking Poses (Binding Energy & Conformation) docking->analysis visualization Visualize Interactions (Hydrogen Bonds, Hydrophobic) analysis->visualization

Molecular Docking Workflow

Signaling Pathway and Logical Relationships

The primary mechanism of action of this compound as a therapeutic agent in the context of neurodegenerative diseases is its direct inhibition of MAO-B. This inhibition leads to a cascade of downstream effects that are beneficial for neuronal health.

signaling_pathway cluster_effect Downstream Effects This compound This compound maob Monoamine Oxidase B (MAO-B) This compound->maob Inhibits ros Reduced Oxidative Stress (ROS Production) This compound->ros Leads to dopamine_deg Dopamine Degradation maob->dopamine_deg Catalyzes maob->ros Contributes to dopamine_inc Increased Dopamine Levels neuroprotection Neuroprotection dopamine_inc->neuroprotection Promotes

This compound's Mechanism of Action

Conclusion

This compound has emerged as a compelling natural product with potent and selective inhibitory activity against MAO-B. Its sub-micromolar IC50 value underscores its potential as a lead compound for the development of novel therapeutics for neurodegenerative disorders. The reversible and competitive nature of its inhibition offers a favorable pharmacological profile. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and to determine its inhibitory activity against MAO-A to quantify its selectivity. The detailed experimental protocols and conceptual frameworks provided in this document serve as a valuable resource for scientists and researchers dedicated to advancing the field of neuropharmacology and drug discovery.

References

Crinamine for Parkinson's Disease: A Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. A key therapeutic strategy involves preserving dopamine (B1211576) levels in the brain. Monoamine oxidase B (MAO-B) is a primary enzyme responsible for dopamine degradation. This technical guide provides an in-depth analysis of Crinamine, a crinine-type alkaloid from the Amaryllidaceae family, and its therapeutic potential as a novel treatment for Parkinson's disease. The core of its potential lies in its function as a potent and selective inhibitor of human MAO-B. This document summarizes the existing quantitative data, details relevant experimental protocols, and visualizes the key mechanisms and workflows to support further research and development.

Core Therapeutic Mechanism: MAO-B Inhibition

The primary mechanism underlying this compound's therapeutic potential for Parkinson's disease is its potent and selective inhibition of Monoamine Oxidase B (MAO-B).[1][2] MAO-B is a crucial enzyme in the catabolism of dopamine in the brain. By inhibiting MAO-B, this compound can increase the synaptic availability of dopamine, thereby alleviating the motor symptoms of PD. In vitro studies have demonstrated that this compound exhibits sub-micromolar inhibitory activity against human MAO-B, making it a highly promising candidate for PD therapy.[1][3]

Signaling Pathway of this compound-Mediated Neuroprotection

Inhibition of MAO-B by this compound leads to a reduction in the breakdown of dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC) and hydrogen peroxide (H₂O₂). This not only preserves dopamine levels but also reduces the oxidative stress generated by this catabolic pathway, which is a contributing factor to the neurodegenerative process in Parkinson's disease.

MAO_B_Inhibition DOPA L-DOPA DA Dopamine DOPA->DA DDC VMAT2 VMAT2 DA->VMAT2 Vesicle Synaptic Vesicle (Dopamine) VMAT2->Vesicle DA_Synapse Dopamine Vesicle->DA_Synapse DA_Receptor Postsynaptic Dopamine Receptor DA_Synapse->DA_Receptor DAT DAT DA_Synapse->DAT DA_uptake Dopamine DAT->DA_uptake Reuptake MAOB MAO-B DOPAC DOPAC + H₂O₂ (Neurotoxic) MAOB->DOPAC Degradation DA_uptake->MAOB This compound This compound This compound->MAOB Inhibition

Caption: Mechanism of MAO-B Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in silico studies on this compound and related alkaloids.

Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity
CompoundTargetIC₅₀ Value (µM)Source
This compound Human MAO-B0.014 [1][2][3]
HaemanthidineHuman MAO-B0.017[1][2]
EpibuphanisineHuman MAO-B0.039[1][2]
HaemanthamineHuman MAO-B0.112[1][2]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity
CompoundTargetIC₅₀ Value (µM)FindingSource
6-Hydroxythis compoundAChE445Weak Inhibition[4][5]
This compoundAChENot ActiveNo Inhibition Detected[6]
This compoundAChE-Belongs to a class with reported AChE activity[6]

Note: Data on this compound's direct AChE inhibitory activity is conflicting and warrants further investigation.

Table 3: Cytotoxicity Data
CompoundCell LineAssayIC₅₀ Value (µM)Source
6-Hydroxythis compoundHuman Neuroblastoma (SH-SY5Y)MTT54.5[5][6]
6-Hydroxythis compoundHuman Neuroblastoma (SH-SY5Y)Neutral Red61.7[5][6]
This compoundIn silico analysisADMET Prediction-Potentially safe drug for human application

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for replication and further study.

Bioassay-Guided Isolation and Evaluation Workflow

The general workflow for identifying and characterizing this compound's bioactivity involves a multi-step process from plant extraction to in vitro testing.

experimental_workflow cluster_assays In Vitro & In Silico Evaluation start Plant Material (e.g., Crossyne guttata) extraction Methanolic/Ethanolic Extraction start->extraction fractionation Bioassay-Guided Fractionation (Column Chromatography, TLC) extraction->fractionation isolation Isolation of Active Compound (Prep. TLC) fractionation->isolation elucidation Structural Elucidation (NMR, Mass Spectrometry) isolation->elucidation This compound Pure this compound elucidation->this compound maob_assay MAO-B Inhibition Assay This compound->maob_assay ache_assay AChE Inhibition Assay This compound->ache_assay cyto_assay Cytotoxicity Assays (SH-SY5Y cells) This compound->cyto_assay admet_study In Silico Analysis (Docking, SwissADME) This compound->admet_study

Caption: Workflow for Isolation and Evaluation of this compound.
MAO-B Inhibition Assay

This protocol is based on the in vitro evaluation of MAO enzyme inhibition.[1][2]

  • Objective: To determine the IC₅₀ value of this compound for the inhibition of human monoamine oxidase B.

  • Materials: Recombinant human MAO-B, 4-aminoantipyrine (B1666024) (substrate), this compound (test compound), appropriate buffer system, microplate reader.

  • Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. In a 96-well microplate, add the MAO-B enzyme solution to each well. c. Add the this compound dilutions (or vehicle control) to the respective wells and pre-incubate. d. Initiate the reaction by adding the substrate, 4-aminoantipyrine. e. Monitor the biotransformation of the substrate by measuring the change in absorbance or fluorescence over time using a microplate reader. f. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. g. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.[4][5]

  • Objective: To determine the IC₅₀ value of a test compound for the inhibition of AChE.

  • Materials: Acetylcholinesterase (AChE), Acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), test compound, Tris-HCl buffer (pH 8.0), microplate reader.

  • Procedure: a. In a 96-well plate, add 25 µL of the test compound at various concentrations. b. Add 50 µL of Tris-HCl buffer and 25 µL of AChE solution. Incubate for 15 minutes at 25°C. c. Add 125 µL of DTNB solution to all wells. d. Initiate the reaction by adding 25 µL of acetylthiocholine iodide. e. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. f. Measure the absorbance of the yellow product at 405 nm continuously for 5 minutes using a microplate reader. g. Calculate the percentage of inhibition and determine the IC₅₀ value as described for the MAO-B assay.

Cytotoxicity Assays (MTT & Neutral Red Uptake)

These assays assess the effect of a compound on the viability of cultured cells.[4][5]

  • Objective: To determine the cytotoxic potential of a compound on a relevant cell line, such as human neuroblastoma SH-SY5Y cells.

  • Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions until they reach the desired confluence. Seed the cells into 96-well plates and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • MTT Assay Protocol: a. After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. b. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals. c. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or SDS). d. Measure the absorbance at approximately 570 nm. Cell viability is proportional to the absorbance.

  • Neutral Red Uptake Assay Protocol: a. After treatment, replace the medium with a medium containing neutral red dye and incubate for 2 hours. b. Viable cells will incorporate the dye into their lysosomes. c. Wash the cells to remove excess dye. d. Extract the incorporated dye using a destaining solution (e.g., acidified ethanol). e. Measure the absorbance at approximately 540 nm. The amount of dye retained is proportional to the number of viable cells.

  • Data Analysis: For both assays, calculate cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

In Silico Pharmacology & Pharmacokinetics

Computational studies have been employed to predict the safety and drug-like properties of this compound.[1][2]

  • Molecular Docking: Using tools like AutoDock Vina, this compound's binding affinity and interactions with the active site of MAO-B were analyzed. These studies revealed strong hydrophobic interactions with key residues such as Leu171, Ile199, Tyr326, and Tyr435, correlating well with its potent inhibitory activity.[2]

  • ADMET Prediction: Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) were evaluated using platforms like SwissADME. These in silico analyses suggest that this compound possesses favorable drug-like attributes and a potentially safe profile for human application.[1][2] Furthermore, related crinine (B1220781) alkaloids have been reported to cross the blood-brain barrier via passive diffusion.[4]

Summary of Therapeutic Potential and Future Directions

The available evidence strongly supports the therapeutic potential of this compound for Parkinson's disease, primarily through its highly potent and selective inhibition of MAO-B. However, a comprehensive assessment requires addressing several key areas.

logical_relationship cluster_potential Therapeutic Potential cluster_liabilities Liabilities & Gaps This compound This compound MAOB_Inhibition Potent & Selective MAO-B Inhibition (IC₅₀ = 0.014 µM) This compound->MAOB_Inhibition Primary Mechanism BBB_Permeability Predicted BBB Permeability This compound->BBB_Permeability Predicted Cytotoxicity Potential Cytotoxicity (Observed in related compounds) This compound->Cytotoxicity Needs Clarification AChE_Data Conflicting AChE Inhibition Data This compound->AChE_Data Needs Investigation Invivo_Data Lack of In Vivo Efficacy & Safety Data This compound->Invivo_Data Critical Gap PK_Data Limited Experimental PK/PD Profile This compound->PK_Data Critical Gap Dopamine_Increase Increased Dopamine Availability MAOB_Inhibition->Dopamine_Increase Neuroprotection Reduced Oxidative Stress MAOB_Inhibition->Neuroprotection

References

Crinamine from Crinum asiaticum: A Technical Guide on its Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamine, a crinine-type alkaloid isolated from plants of the Amaryllidaceae family, notably Crinum asiaticum, has emerged as a compound of significant interest in oncology research.[1] Possessing selective and potent anticancer properties, this compound has demonstrated the ability to induce apoptosis, inhibit cancer cell proliferation and migration, and suppress angiogenesis.[1][2][3][4] Its mechanism of action involves the downregulation of critical cancer-related genes, distinguishing its activity from some conventional chemotherapeutics.[1][2][3] This technical guide provides a comprehensive overview of the anticancer properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing complex pathways to support further research and development.

Introduction

Crinum asiaticum, commonly known as the giant crinum lily, is a perennial herb utilized in traditional and Ayurvedic medicine systems for various ailments.[2] The plant is a rich source of bioactive alkaloids, with this compound being a prominent compound investigated for its pharmacological potential.[2][5] this compound (Molecular Formula: C₁₇H₁₉NO₄, Molecular Weight: 301.34 g/mol ) has shown selective cytotoxicity against cancer cells while being less harmful to normal cells, highlighting its potential as a lead compound for novel cancer therapies.[1][2][3]

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach, targeting several key processes involved in tumor growth and metastasis.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells.[1][6][7] Studies on cervical cancer and rat hepatoma cells have shown that this compound is a potent inducer of apoptosis.[6] Notably, this process occurs without causing the DNA double-strand breaks often associated with conventional chemotherapeutic agents like cisplatin, suggesting a distinct and potentially safer mechanism of action.[2][3][4]

Inhibition of Cell Proliferation and Migration

This compound effectively inhibits the proliferation of various cancer cell lines.[8][9] This cytostatic activity prevents the uncontrolled growth characteristic of tumors.[10] Furthermore, this compound has been shown to suppress cancer cell migration by inhibiting the expression of key regulators of the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[2][3][8] Specifically, it downregulates the expression of SNAI1 and VIM.[2][3][4]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival. This compound demonstrates significant anti-angiogenic properties. It has been observed to inhibit the secretion of Vascular Endothelial Growth Factor A (VEGF-A) in cervical cancer cells and to disrupt blood vessel development in in vivo models, such as zebrafish embryos.[2][3][4]

Molecular Signaling Pathways

The anticancer activities of this compound are attributed, in part, to its ability to modulate key signaling pathways. Gene expression analysis reveals that this compound downregulates several critical cancer-related genes.[1][2][3] These include genes involved in cell survival (AKT1, BCL2L1), cell cycle progression (CCND1, CDK4, PLK1), and cytoskeletal organization (RHOA).[2][3][4]

G cluster_0 This compound's Molecular Targets cluster_1 Cellular Processes This compound This compound AKT1 AKT1 This compound->AKT1 Downregulates BCL2L1 BCL2L1 This compound->BCL2L1 Downregulates CCND1 CCND1 This compound->CCND1 Downregulates CDK4 CDK4 This compound->CDK4 Downregulates PLK1 PLK1 This compound->PLK1 Downregulates RHOA RHOA This compound->RHOA Downregulates SNAI1 SNAI1 This compound->SNAI1 Downregulates VIM VIM This compound->VIM Downregulates VEGFA VEGF-A This compound->VEGFA Downregulates Apoptosis Induces Apoptosis AKT1->Apoptosis BCL2L1->Apoptosis Proliferation Inhibits Proliferation CCND1->Proliferation CDK4->Proliferation PLK1->Proliferation Migration Inhibits Migration RHOA->Migration SNAI1->Migration VIM->Migration Angiogenesis Inhibits Angiogenesis VEGFA->Angiogenesis

Caption: this compound's mechanism of action, showing downregulation of key genes and subsequent effects on cellular processes.

Quantitative Data on Anticancer Activity

The efficacy of this compound has been quantified in various studies, demonstrating its potent and selective cytotoxic effects.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound
Cell LineCell TypeIC₅₀ (µM)Source
Cancer Cell Lines
SiHaCervical Cancer23.52[1]
C33aCervical Cancer60.89[1]
5123tcRat Hepatoma12.5 (ED₅₀)[6]
Normal Cell Lines
HDFaHuman Dermal Fibroblasts> 100[1]
HaCaTHuman Keratinocytes> 100[1]
Table 2: Comparative Inhibition of Tumor Spheroid Growth

In a model of anchorage-independent growth, this compound was more effective at inhibiting cervical cancer tumor spheroids than conventional chemotherapeutic drugs.

CompoundDescriptionEfficacySource
This compound Crinum Alkaloid More effective than below agents [2][3]
CarboplatinChemotherapeutic AgentLess effective than this compound[2][3]
5-FluorouracilChemotherapeutic AgentLess effective than this compound[2][3]
FIT-039CDK9 InhibitorLess effective than this compound[2][3]

Experimental Protocols

This section details the methodologies used to evaluate the anticancer properties of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the bulbs of Crinum asiaticum. A general protocol involves:

  • Extraction: The plant material is dried, powdered, and subjected to maceration with a solvent such as ethanol.[11]

  • Fractionation: The crude extract is then partitioned using solvents of varying polarity to separate compounds based on their chemical properties.

  • Chromatography: The alkaloid-rich fraction is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel) and may be further purified using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[5]

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[12]

G Start Crinum asiaticum Bulbs A Drying and Powdering Start->A B Solvent Extraction (e.g., Ethanol) A->B C Crude Alkaloid Extract B->C D Solvent-Solvent Partitioning C->D E Column Chromatography D->E F Preparative TLC / HPLC E->F G Pure this compound F->G H Spectroscopic Analysis (NMR, MS) G->H Structure Confirmation

Caption: General workflow for the isolation and purification of this compound from Crinum asiaticum.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48-72 hours).[9]

  • MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to convert the yellow tetrazolium salt into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: Cell viability is calculated relative to the control, and IC₅₀ values are determined from the dose-response curves.[9]

Apoptosis Detection

Apoptosis induction by this compound can be confirmed using several methods:

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., Caspase-3) that are activated during apoptosis.[13]

  • Nuclear Staining (e.g., DAPI/Hoechst): Visualizes nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Monolayer Culture: Cells are grown to a confluent monolayer in a culture plate.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with this compound-containing media or control media.

  • Imaging: The gap is imaged at time zero and at subsequent time points.

  • Analysis: The rate of cell migration into the gap is measured and compared between treated and control groups to determine the inhibitory effect of this compound.

Gene Expression Analysis (RT-qPCR)
  • Cell Treatment: Cancer cells are treated with this compound for a specified duration.

  • RNA Extraction: Total RNA is isolated from the treated and control cells.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The expression levels of target genes (e.g., AKT1, CCND1, SNAI1, VIM, VEGF-A) are quantified using specific primers and a qPCR system, with a housekeeping gene used for normalization.

  • Analysis: The relative fold change in gene expression in this compound-treated cells is calculated compared to the control.

In Vivo Anti-Angiogenesis Assay (Zebrafish Model)
  • Embryo Collection: Fertilized zebrafish embryos are collected.

  • Treatment: At a specific developmental stage, embryos are placed in a medium containing various concentrations of this compound or a control.

  • Observation: The development of intersegmental blood vessels is observed and imaged at later developmental stages using microscopy.

  • Quantification: The length and number of blood vessels are quantified to assess the anti-angiogenic effect of this compound.[4]

Conclusion and Future Directions

This compound, an alkaloid from Crinum asiaticum, exhibits significant and selective anticancer properties through the induction of apoptosis, inhibition of proliferation and migration, and suppression of angiogenesis.[1][2][3] Its unique mechanism, which involves the downregulation of multiple oncogenic signaling pathways without causing DNA damage, positions it as a highly promising candidate for anticancer drug development.[1][2][4] Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential, pharmacokinetic profile, and safety for potential translation into clinical applications for cancer chemoprevention and therapy.[3][4]

References

In Vitro Anti-Angiogenic Effects of Crinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-angiogenic properties of Crinamine, a crinine-type alkaloid derived from plants of the Amaryllidaceae family, such as Crinum asiaticum.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[2][3] Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. This compound has demonstrated significant potential as an anti-angiogenic agent through various in vitro studies.[1][4] This document summarizes the quantitative data, details the experimental protocols used to assess its activity, and illustrates the key signaling pathways involved.

Core Anti-Angiogenic Mechanisms of this compound

This compound exerts its anti-angiogenic effects through a multi-faceted approach, primarily by targeting key processes in endothelial cells and cancer cells that drive new blood vessel formation.

1. Inhibition of Pro-Angiogenic Factor VEGF-A: Vascular Endothelial Growth Factor A (VEGF-A) is a potent signaling protein that stimulates vasculogenesis and angiogenesis.[2] this compound has been shown to significantly suppress the secretion of VEGF-A from cancer cells, thereby reducing the primary stimulus for endothelial cell activation.[1][4][5] Studies on SiHa cervical cancer cells revealed that treatment with this compound led to a dose-dependent decrease in VEGF-A secretion into the culture medium.[1] Furthermore, at the molecular level, this compound downregulates the mRNA expression of VEGF-A, indicating that its inhibitory action occurs at the transcriptional level.[1]

2. Suppression of Hypoxia-Inducible Factor-1 (HIF-1): Hypoxia-Inducible Factor-1 (HIF-1) is a key transcription factor that regulates cellular responses to low oxygen levels, a common condition in the tumor microenvironment.[6] HIF-1 activation leads to the transcription of numerous genes involved in angiogenesis, including VEGF.[7] this compound has been identified as a potent, dose-dependent inhibitor of HIF-1α activity in cell-based reporter gene assays.[6][7] This inhibition of HIF-1 activity is a crucial upstream mechanism contributing to its anti-angiogenic effects.

3. Inhibition of Endothelial Cell Proliferation and Migration: The formation of new blood vessels requires the proliferation and migration of endothelial cells.[3][8] this compound has been shown to inhibit the proliferation of cervical cancer cells.[4] It also effectively suppresses cervical cancer cell migration by inhibiting the expression of key regulators of the epithelial-mesenchymal transition (EMT), such as SNAI1 and VIM.[4] While direct studies on endothelial cells are not as extensively detailed in the provided literature, the inhibition of these fundamental processes in cancer cells, which often share signaling pathways, strongly suggests a similar inhibitory effect on endothelial cells.

4. Induction of Apoptosis: this compound induces apoptosis, or programmed cell death, in cancer cells.[1][4][9] Studies have shown that this compound and the related alkaloid haemanthamine (B1211331) are potent inducers of apoptosis in tumor cells at micromolar concentrations.[9][10] Notably, in SiHa cervical cancer cells, this compound induces apoptosis without causing the DNA double-strand breaks often associated with conventional chemotherapeutics like cisplatin.[1][4] This apoptotic effect likely extends to the activated endothelial cells that form the growing tumor vasculature.

Quantitative Data Presentation

The following tables summarize the quantitative data from in vitro studies on the anti-angiogenic and related cytotoxic effects of this compound.

Table 1: Effect of this compound on VEGF-A and HIF-1α
Parameter Finding
VEGF-A Secretion Inhibition Significant decrease in SiHa cells treated with 4, 8, and 16 µM this compound for 48 hours.[1]
VEGF-A mRNA Expression Significant downregulation in SiHa cells treated with 12 µM this compound for 8 hours.[1]
HIF-1α Inhibition IC₅₀ = 2.7 µM in a cell-based reporter gene assay.[6]
Table 2: Cytotoxic and Apoptotic Activity of this compound
Parameter Finding
Apoptosis Induction ED₅₀ = 12.5 µM in rat hepatoma (5123tc) cells after 48 hours.[9]
Selective Cytotoxicity More cytotoxic to cervical cancer cells than normal cells.[4]
Tumor Spheroid Growth Inhibition More effective than carboplatin (B1684641) and 5-fluorouracil.[4]

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway for this compound's anti-angiogenic action and a typical experimental workflow for its evaluation.

G cluster_0 This compound's Anti-Angiogenic Mechanism This compound This compound HIF1a HIF-1α This compound->HIF1a Inhibits VEGF_Gene VEGF-A Gene Transcription This compound->VEGF_Gene Downregulates HIF1a->VEGF_Gene Promotes VEGF_Protein VEGF-A Secretion VEGF_Gene->VEGF_Protein EC_Activation Endothelial Cell Activation VEGF_Protein->EC_Activation Proliferation Proliferation & Migration EC_Activation->Proliferation Tube_Formation Tube Formation Proliferation->Tube_Formation Angiogenesis Angiogenesis Tube_Formation->Angiogenesis

Caption: Proposed signaling pathway of this compound's anti-angiogenic effect.

G cluster_1 In Vitro Workflow for this compound Evaluation Start Treat Endothelial/Cancer Cells with this compound Proliferation Cell Proliferation Assay (e.g., MTT) Start->Proliferation Migration Cell Migration Assay (e.g., Scratch) Start->Migration Apoptosis Apoptosis Assay (e.g., Hoechst/TUNEL) Start->Apoptosis Tube_Formation Tube Formation Assay on Matrigel Start->Tube_Formation Gene_Expression Gene/Protein Expression (RT-qPCR/Western Blot) for VEGF, HIF-1α Start->Gene_Expression Analysis Data Analysis & Conclusion Proliferation->Analysis Migration->Analysis Apoptosis->Analysis Tube_Formation->Analysis Gene_Expression->Analysis

Caption: Experimental workflow for assessing this compound's anti-angiogenic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vitro assays used to evaluate the anti-angiogenic effects of this compound.

Endothelial Cell Tube Formation Assay

This assay is a well-established method for assessing the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro, representing a late stage of angiogenesis.[11][12]

  • Objective: To determine the effect of this compound on the differentiation and morphogenesis of endothelial cells into tubular networks.

  • Methodology:

    • Plate Coating: A 96-well plate is pre-chilled and coated with a thin layer of growth factor-reduced Matrigel® on ice.[11] The plate is then incubated at 37°C for at least 30-60 minutes to allow the Matrigel to polymerize.[11]

    • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in their appropriate growth medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubation: The HUVEC suspension is added to the Matrigel-coated wells and incubated at 37°C in a 5% CO₂ incubator. Tube formation typically occurs within 2 to 16 hours.[13][14]

    • Visualization and Quantification: The formation of tubular networks is observed and photographed using an inverted microscope.[13] For quantitative analysis, cells can be pre-labeled with a fluorescent dye like Calcein AM.[14] The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Cell Migration (Wound Healing) Assay

This assay measures the ability of cells to migrate and close a "wound" or gap created in a confluent monolayer, simulating aspects of cell migration during angiogenesis.

  • Objective: To assess the inhibitory effect of this compound on endothelial or cancer cell migration.[15]

  • Methodology:

    • Monolayer Culture: Cells (e.g., HUVECs or SiHa) are grown to full confluency in a multi-well plate.

    • Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" through the center of the monolayer.

    • Treatment: The medium is replaced with fresh medium containing different concentrations of this compound or a vehicle control.

    • Imaging and Analysis: The plate is placed in a live-cell imaging system or imaged at regular intervals (e.g., 0, 8, and 24 hours). The rate of wound closure is measured and compared between treated and control groups. Real-time cell migration can also be monitored using impedance-based systems.[15]

VEGF-A Quantification (Immunoassay)

This protocol is used to measure the amount of VEGF-A protein secreted by cells into their culture medium.

  • Objective: To quantify the effect of this compound on VEGF-A protein secretion from cancer cells (e.g., SiHa).

  • Methodology:

    • Cell Culture and Treatment: SiHa cells are incubated for a specified period (e.g., 48 hours) with various concentrations of this compound or a vehicle control.[5]

    • Supernatant Collection: After incubation, the cell culture medium (supernatant) is collected.

    • Quantification: The concentration of VEGF-A in the supernatant is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or an automated platform like the Ella™ Simple Plex.[5] The results are typically normalized to the cell number or total protein content.

Gene Expression Analysis (RT-qPCR)

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression levels of specific genes.

  • Objective: To determine if this compound affects the mRNA levels of angiogenesis-related genes like VEGFA and HIF1A.

  • Methodology:

    • Cell Treatment and RNA Extraction: Cells are treated with this compound or a control for a specific duration (e.g., 8 hours).[15] Total RNA is then extracted from the cells using a suitable RNA isolation kit.

    • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative PCR: The qPCR is performed using the cDNA, specific primers for the target genes (VEGFA, SNAI1, VIM, etc.), and a reference (housekeeping) gene (e.g., RPS13, U6 snRNA) for normalization.[15]

    • Data Analysis: The relative expression of the target genes in the this compound-treated samples is calculated and compared to the control samples.

Matrix Metalloproteinase (MMP) Activity Assay

MMPs are enzymes that degrade the extracellular matrix, a crucial step for endothelial cell invasion and migration during angiogenesis.[16] While direct effects of this compound on MMPs are not yet detailed, this is a critical assay in angiogenesis research.

  • Objective: To evaluate the potential effect of this compound on the activity of MMPs (e.g., MMP-2, MMP-9).

  • Methodology (Gelatin Zymography):

    • Sample Preparation: Conditioned media from cell cultures treated with this compound are collected.

    • Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

    • Enzyme Renaturation and Incubation: The gel is washed with a Triton X-100 solution to remove SDS and renature the MMPs. It is then incubated in a developing buffer to allow the enzymes to digest the gelatin substrate.

    • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of these bands can be quantified using densitometry.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamine, a crinine-type alkaloid derived from plants of the Amaryllidaceae family, has emerged as a promising natural compound with significant anticancer properties.[1] Extensive preclinical research demonstrates its ability to induce apoptosis, inhibit cell proliferation and migration, and suppress angiogenesis in various cancer models, particularly in cervical cancer.[1][2] The primary mechanism of action appears to be the downregulation of key cancer-related genes, most notably those involved in the PI3K/Akt signaling pathway.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in oncology, detailing its effects on cancer-related gene expression, summarizing quantitative data, outlining experimental methodologies, and visualizing the implicated signaling pathways.

Introduction

This compound is a bioactive alkaloid found in various species of the Crinum genus.[1] Structurally, it belongs to the crinane class of Amaryllidaceae alkaloids. While traditionally recognized for other pharmacological activities, recent investigations have highlighted its potent and selective cytotoxic effects against cancer cells, positioning it as a molecule of interest for novel cancer therapeutic development.[1] This document synthesizes the existing preclinical data to provide a detailed resource for researchers and drug development professionals.

Mechanism of Action: Downregulation of Cancer-Related Genes

The anticancer activity of this compound is attributed, in part, to its ability to downregulate the expression of several crucial genes that drive cancer cell proliferation, survival, and metastasis.[1][2] Gene expression analyses in cervical cancer cells have revealed that this compound treatment leads to a significant reduction in the mRNA levels of the following genes:

  • AKT1: A serine/threonine kinase that is a central node in the PI3K/Akt signaling pathway, promoting cell survival and inhibiting apoptosis.[2]

  • BCL2L1 (Bcl-xL): An anti-apoptotic protein that prevents the release of mitochondrial cytochrome c, a key step in the intrinsic apoptotic pathway.[2]

  • CCND1 (Cyclin D1): A critical regulator of the cell cycle, promoting the transition from the G1 to the S phase.[2]

  • CDK4: A cyclin-dependent kinase that partners with Cyclin D1 to drive cell cycle progression.[2]

  • PLK1 (Polo-like kinase 1): A serine/threonine kinase involved in multiple stages of mitosis.

  • RHOA: A small GTPase that plays a role in cell motility and invasion.[2]

By downregulating these genes, this compound effectively disrupts key cellular processes essential for tumor growth and progression.

Implicated Signaling Pathways

PI3K/Akt Signaling Pathway

The downregulation of AKT1 and the anti-apoptotic protein BCL2L1 strongly suggests that this compound exerts its effects by inhibiting the PI3K/Akt signaling pathway.[2] This pathway is constitutively active in many cancers and is a major driver of cell survival, proliferation, and resistance to therapy. By suppressing this pathway, this compound promotes apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Bad Bad Akt->Bad Inhibition CCND1 Cyclin D1 (CCND1) Akt->CCND1 Upregulation CDK4 CDK4 Akt->CDK4 Upregulation This compound This compound This compound->Akt Downregulates AKT1 Bcl_xL Bcl-xL (BCL2L1) This compound->Bcl_xL Downregulates BCL2L1 This compound->CCND1 Downregulates CCND1 This compound->CDK4 Downregulates CDK4 Bad->Bcl_xL Inhibits Caspase9 Caspase-9 Bcl_xL->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Proliferation Cell Proliferation CCND1->Proliferation CDK4->Proliferation MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treat Treat with this compound (various concentrations) start->treat incubate1 Incubate (e.g., 48 hours) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4 hours) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability and IC50 read->analyze end End analyze->end qRT_PCR_Workflow start Start: Treat Cells with this compound extract_rna Extract Total RNA start->extract_rna rt Reverse Transcription (RNA to cDNA) extract_rna->rt qpcr Quantitative PCR (with specific primers) rt->qpcr analyze Analyze Amplification Data (ΔΔCt Method) qpcr->analyze end End: Relative Gene Expression analyze->end

References

The Neuroprotective Potential of Crinamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamine, a crinane-type alkaloid derived from various species of the Amaryllidaceae family, has emerged as a compound of significant interest in the field of neuropharmacology. This technical guide provides an in-depth overview of the neuroprotective effects of this compound and its derivatives, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents for neurodegenerative diseases.

Quantitative Bioactivity Data of this compound and Related Compounds

The neuroprotective effects of this compound are attributed to its multi-target engagement. The following tables summarize the key quantitative data available for this compound and other relevant Amaryllidaceae alkaloids.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Related Alkaloids

CompoundIC50 (µM)Source
This compound697 ± 12[1]
6-Hydroxythis compound445 ± 30[1]
Crinine461 ± 14[1]
Epivittatine239 ± 9[1]
Crinamidine300 ± 27[1]
Hamayne553 ± 3[1]
3-O-acetylhamayne594 ± 8[1]
Epibuphanisine547 ± 5[1]

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of this compound and Related Alkaloids

CompoundIC50 (µM)Source
This compound 0.014 [2]
Haemanthidine0.017[2]
Epibuphanisine0.039[2]
Haemanthamine0.112[2]

Table 3: Cytotoxicity of 6-Hydroxythis compound in Human Neuroblastoma (SH-SY5Y) Cells

AssayIC50 (µM)Source
MTT Assay54.5[1]
Neutral Red Uptake Assay61.7[1]

Table 4: Apoptosis-Inducing Activity of this compound in Rat Hepatoma (5123tc) Cells

CompoundED50 (µM)% Apoptosis (48h)Source
This compound 12.5 95% [3]
Haemanthamine1590%[3]

Mechanisms of Neuroprotection

This compound and related Amaryllidaceae alkaloids exert their neuroprotective effects through a variety of mechanisms.

Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), this compound can increase acetylcholine levels in the synaptic cleft, a key therapeutic strategy in Alzheimer's disease. However, the AChE inhibitory activity of this compound itself is considered weak[1].

  • Monoamine Oxidase B (MAO-B) Inhibition: this compound is a potent and selective inhibitor of MAO-B[2]. MAO-B is involved in the degradation of dopamine (B1211576), and its inhibition can lead to increased dopamine levels, which is beneficial in Parkinson's disease. Inhibition of MAO-B also reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress in the brain.

Modulation of Apoptotic Pathways

This compound has been shown to be a potent inducer of apoptosis in tumor cells[4][5]. This activity is relevant to neuroprotection as the modulation of apoptotic signaling pathways is a key mechanism for preventing neuronal cell death. The pro-apoptotic activity of this compound in cancer cells involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases[3][5]. In the context of neurodegeneration, a nuanced modulation of these pathways could prevent the unwanted death of neurons.

Antioxidant and Anti-inflammatory Effects

Amaryllidaceae alkaloids, as a class, are known to possess antioxidant properties, which are crucial for neuroprotection[6]. Oxidative stress is a common pathological feature of many neurodegenerative diseases[7]. The ability of these compounds to scavenge free radicals and reduce oxidative damage contributes to their neuroprotective potential. Furthermore, some Amaryllidaceae alkaloids have demonstrated anti-inflammatory effects, which can also play a role in mitigating neuroinflammation, another key factor in neurodegeneration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for the neuroprotective effects of this compound and a typical workflow for assessing neuroprotective compounds.

cluster_upstream Upstream Triggers cluster_this compound This compound Intervention cluster_downstream Downstream Effects cluster_inhibition Enzyme Inhibition cluster_apoptosis Apoptosis Modulation cluster_cellular_outcomes Cellular Outcomes Neurotoxic_Insult Neurotoxic Insult (e.g., Oxidative Stress, Aβ) AChE AChE Neurotoxic_Insult->AChE activates/increases MAO_B MAO-B Neurotoxic_Insult->MAO_B activates/increases Bcl2 Bcl-2 Family (Anti-apoptotic) Neurotoxic_Insult->Bcl2 decreases Caspases Caspases (Pro-apoptotic) Neurotoxic_Insult->Caspases activates/increases This compound This compound This compound->AChE inhibits (weakly) This compound->MAO_B inhibits (potently) This compound->Bcl2 modulates This compound->Caspases modulates Increased_Neurotransmitters Increased Neurotransmitters (ACh, Dopamine) AChE->Increased_Neurotransmitters leads to Reduced_Oxidative_Stress Reduced Oxidative Stress MAO_B->Reduced_Oxidative_Stress leads to MAO_B->Increased_Neurotransmitters leads to Neuronal_Survival Neuronal Survival Bcl2->Neuronal_Survival promotes Caspases->Neuronal_Survival inhibits

Caption: Proposed neuroprotective signaling pathways of this compound.

cluster_workflow Experimental Workflow for Neuroprotection Assessment start Start: Compound Library step1 In vitro Enzyme Assays (AChE, MAO-B, BACE1, GSK-3β) start->step1 step2 Cell-based Assays (SH-SY5Y neuroblastoma cells) step1->step2 Active Compounds step3 Induce Neurotoxicity (e.g., H2O2, Aβ, MPP+) step2->step3 step4 Treat with this compound Compound step3->step4 step5 Assess Neuroprotection step4->step5 step6 MTT Assay (Cell Viability) step5->step6 step7 ROS Measurement (Oxidative Stress) step5->step7 step8 Apoptosis Assays (Caspase activity, Annexin V) step5->step8 step9 Mitochondrial Function Assays step5->step9 end Data Analysis & Interpretation step6->end step7->end step8->end step9->end

Caption: General experimental workflow for assessing neuroprotection.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's neuroprotective effects.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of this compound compounds against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the this compound compound.

  • In a 96-well plate, add 25 µL of the this compound compound solution at various concentrations.

  • Add 50 µL of Tris-HCl buffer to each well.

  • Add 25 µL of AChE solution (0.22 U/mL in Tris-HCl buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 125 µL of DTNB solution (0.3 mM in Tris-HCl buffer) to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution (0.5 mM in Tris-HCl buffer).

  • Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound compounds against human MAO-B.

Materials:

Procedure:

  • Prepare a stock solution of the this compound compound.

  • In a 96-well plate, add 20 µL of the this compound compound solution at various concentrations.

  • Add 160 µL of potassium phosphate buffer to each well.

  • Add 20 µL of MAO-B enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of kynuramine solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 2M NaOH.

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Cell Viability (MTT) Assay in SH-SY5Y Cells

Objective: To assess the neuroprotective effect of this compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Neurotoxin (e.g., H₂O₂, MPP+, 6-OHDA)

  • This compound compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the this compound compound for 2 hours.

  • Induce neurotoxicity by adding the neurotoxin to the wells and incubate for 24 hours.

  • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader[8][9].

  • Cell viability is expressed as a percentage of the control (untreated, non-toxin exposed) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the antioxidant effect of this compound by measuring its ability to reduce intracellular ROS levels.

Materials:

  • SH-SY5Y cells

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Oxidative stress-inducing agent (e.g., H₂O₂)

  • This compound compound

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed and treat the cells with the this compound compound and the oxidative stress-inducing agent as described in the MTT assay protocol.

  • After treatment, wash the cells twice with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark[10][11].

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microscope or a microplate reader.

  • The fluorescence intensity is proportional to the level of intracellular ROS.

BACE1 (β-secretase) FRET Assay

Objective: To screen for potential inhibitory activity of this compound compounds against BACE1.

Materials:

  • Recombinant human BACE1

  • BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.5)

  • This compound compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the this compound compound.

  • In a 96-well plate, add the this compound compound solution at various concentrations.

  • Add the BACE1 enzyme solution to each well.

  • Pre-incubate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the BACE1 FRET substrate solution[12][13].

  • Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed time, at the appropriate excitation and emission wavelengths for the specific FRET pair.

  • Calculate the percentage of inhibition and determine the IC50 value.

GSK-3β Kinase Assay

Objective: To evaluate the inhibitory potential of this compound compounds against GSK-3β.

Materials:

  • Recombinant human GSK-3β

  • GSK-3β substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase buffer

  • This compound compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare a stock solution of the this compound compound.

  • In a 96-well plate, add the this compound compound solution at various concentrations.

  • Add the GSK-3β enzyme and the substrate to the wells[1][14].

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's protocol.

  • The luminescent signal is proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound demonstrates a compelling profile as a neuroprotective agent, primarily through its potent inhibition of MAO-B and its potential to modulate apoptotic pathways. While its AChE inhibitory activity is modest, its multi-target nature suggests it could be a valuable lead compound for the development of therapeutics for neurodegenerative diseases like Parkinson's and Alzheimer's.

Further research is warranted to fully elucidate the neuroprotective mechanisms of this compound. Specifically, quantitative studies on its effects on BACE1 and GSK-3β are needed to confirm these potential targets. In-depth investigations into its modulation of specific signaling pathways in neuronal cells, including those related to oxidative stress, mitochondrial function, and apoptosis, will provide a more complete understanding of its therapeutic potential. In vivo studies in animal models of neurodegeneration are also a critical next step to validate the promising in vitro findings and to assess its pharmacokinetic and safety profiles. The development of this compound derivatives with improved potency and selectivity for specific targets could also be a fruitful area of research.

References

Ethnobotanical Applications of Crinamine-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the traditional uses, pharmacological activities, and underlying mechanisms of crinamine, a potent alkaloid found in various plant species of the Amaryllidaceae family.

Introduction

This compound, a crinane-type alkaloid, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Traditionally, plants containing this compound, predominantly from the Crinum genus, have been a cornerstone of ethnobotanical medicine across various cultures, particularly in Southeast Asia and Africa. This technical guide provides a comprehensive overview of the ethnobotanical uses of these plants, supported by quantitative data on the pharmacological activities of this compound, detailed experimental protocols, and visualizations of associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Ethnobotanical Uses of this compound-Containing Plants

Several species of the Crinum genus are recognized for their medicinal properties, which are largely attributed to their rich alkaloid content, including this compound. The traditional applications of these plants are diverse, ranging from the treatment of tumors and inflammatory conditions to addressing infections and ailments related to reproductive health.

Crinum latifolium L.

Known as the "Queen's herb" in Vietnamese traditional medicine, Crinum latifolium has a long history of use for various health conditions.[1] Hot aqueous extracts of its leaves are traditionally prepared as a decoction and consumed for the management of benign prostatic hyperplasia (BPH), uterine fibroids, and various tumors.[2][3] The leaves and bulbs are also used in remedies for inflammation, pain, and to support the immune system.[1]

Crinum moorei Hook. f.

In traditional South African medicine, the bulbs of Crinum moorei are utilized for their therapeutic properties.[4] Traditional healers use preparations from the bulbs to treat urinary tract infections, infected sores, and acne, and to "cleanse the blood".[4]

Crinum asiaticum L.

Commonly known as the poison bulb or spider lily, Crinum asiaticum is employed in traditional medicine across Asia.[5] The leaves are often prepared as a poultice or decoction to treat inflammation, rheumatism, and pain.[6] In some traditions, the crushed leaves are applied to wounds and abscesses.[7]

Quantitative Data on Pharmacological Activities

Modern scientific investigation has begun to validate the traditional uses of this compound-containing plants by quantifying the pharmacological effects of purified this compound. The primary areas of research have focused on its anticancer and neuroprotective properties.

Pharmacological ActivityCompound/ExtractCell Line/TargetIC50 ValueReference(s)
Anticancer This compoundCervical Cancer (SiHa)Not specified, but more cytotoxic than to normal cells[7]
This compoundHypoxia Inducible Factor-1 (HIF-1)2.7 µM[8]
Aqueous extract of C. latifoliumProstate Carcinoma (PC3)4.5 ± 0.8 mg/ml[9]
Aqueous extract of C. latifoliumProstate Adenocarcinoma (LNCaP)2.3 ± 0.1 mg/ml[9]
Aqueous extract of C. latifoliumBenign Prostate Hyperplasia (BPH-1)2.1 ± 0.04 mg/ml[9]
MAO-B Inhibition This compoundHuman Monoamine Oxidase B (MAO-B)0.014 µM[10]

Experimental Protocols

A critical aspect of understanding and reproducing research findings is the availability of detailed experimental protocols. This section outlines methodologies for traditional preparations and key pharmacological assays.

Traditional Preparation Methods

1. Hot Aqueous Decoction of Crinum latifolium Leaves (for internal use): While specific traditional recipes vary, a general method involves boiling fresh or dried leaves in water. A typical preparation might involve:

  • Plant Material: 5-10 grams of dried Crinum latifolium leaves.

  • Solvent: 500 mL of water.

  • Procedure:

    • Combine the leaves and water in a pot.

    • Bring the mixture to a boil.

    • Reduce heat and simmer for 15-20 minutes.

    • Allow the decoction to cool.

    • Strain the liquid to remove the plant material.

    • The resulting liquid is consumed, typically once or twice daily.

2. Poultice of Crinum asiaticum Leaves (for topical application): A poultice is a soft, moist mass of plant material applied to the body to relieve soreness and inflammation.

  • Plant Material: A handful of fresh Crinum asiaticum leaves.

  • Procedure:

    • Wash the fresh leaves thoroughly.

    • Crush or grind the leaves to a pulpy consistency. A mortar and pestle are traditionally used.

    • Gently warm the pulp.

    • Spread the warm pulp onto a clean cloth.

    • Apply the cloth with the pulp directly to the affected area.

    • Leave in place for several hours, or as dictated by traditional practice.[11][12]

Pharmacological Assays

1. Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric): This assay is used to determine the inhibitory activity of a compound against the MAO-B enzyme.

  • Materials: Recombinant human MAO-B, a suitable substrate (e.g., kynuramine), a fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), and the test compound (this compound).

  • Procedure (General Outline):

    • Prepare a reaction mixture containing MAO-B enzyme and the test compound at various concentrations in a suitable buffer.

    • Pre-incubate the mixture to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate, HRP, and the fluorescent probe.

    • MAO-B oxidizes the substrate, producing hydrogen peroxide (H2O2).

    • HRP catalyzes the reaction between H2O2 and the fluorescent probe, generating a fluorescent product.

    • Measure the fluorescence intensity over time using a microplate reader.

    • Calculate the rate of reaction and determine the IC50 value of the inhibitor.[13][14][15][16]

2. Cell Viability Assay (MTT Assay for Anticancer Activity): The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Materials: Cancer cell line of interest, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure (General Outline):

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours.

    • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through various molecular mechanisms. Understanding these pathways is crucial for targeted drug development.

This compound-Induced Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[7][17] This process is critical for its anticancer activity. The proposed mechanism involves the downregulation of several key cancer-related genes.[7]

crinamine_apoptosis_pathway This compound This compound akt1 AKT1 (Survival Signal) This compound->akt1 Inhibits bcl2l1 BCL2L1 (Anti-apoptotic) This compound->bcl2l1 Inhibits ccnd1 CCND1 (Cell Cycle) This compound->ccnd1 Inhibits apoptosis Apoptosis akt1->apoptosis Blocks bcl2l1->apoptosis Blocks ccnd1->apoptosis Promotes Cell Proliferation

Caption: this compound-induced apoptosis signaling pathway.

Monoamine Oxidase B (MAO-B) Inhibition

This compound is a potent and selective inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576).[10] The inhibition of MAO-B increases dopamine levels in the brain, which is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.

maob_inhibition_workflow dopamine Dopamine maob MAO-B dopamine->maob Metabolized by therapeutic_effect Therapeutic Effect (e.g., in Parkinson's Disease) dopamine->therapeutic_effect metabolites Inactive Metabolites maob->metabolites This compound This compound This compound->maob Inhibits

Caption: Mechanism of MAO-B inhibition by this compound.

Conclusion and Future Directions

The ethnobotanical history of plants containing this compound provides a rich foundation for modern pharmacological research. The demonstrated anticancer and MAO-B inhibitory activities of this compound, supported by quantitative data, highlight its significant therapeutic potential. Further research should focus on elucidating the precise molecular targets of this compound, conducting in-depth preclinical and clinical trials, and optimizing methods for its extraction and synthesis. The continued exploration of this potent natural compound holds promise for the development of novel therapies for a range of challenging diseases.

References

A Technical Guide to the Preliminary Phytochemical Screening of Crinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary phytochemical screening of Crinamine, a crinine-type alkaloid found in various species of the Crinum genus. This document outlines the essential experimental protocols, presents qualitative and quantitative data from relevant studies, and visualizes key experimental workflows and biological pathways to support research and development efforts in natural product chemistry and drug discovery.

Introduction to this compound and its Significance

This compound is a bioactive alkaloid isolated from plants of the Amaryllidaceae family, notably from various Crinum species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as a potent and selective inhibitor of human monoamine oxidase B (MAO-B), suggesting its therapeutic potential for neurological conditions such as Parkinson's disease.[1][2] Furthermore, this compound has exhibited promising anticancer properties, including the induction of apoptosis and inhibition of cell proliferation and migration in cancer cell lines.[1] Preliminary phytochemical screening is a critical first step in the isolation and characterization of this compound and other associated bioactive compounds from plant sources.

Phytochemical Composition of Crinum Species

Preliminary phytochemical screening of various Crinum species has revealed the presence of several classes of secondary metabolites. These findings are crucial for developing appropriate extraction and isolation strategies for this compound.

Qualitative Phytochemical Analysis

The following table summarizes the common phytochemicals identified in different Crinum species through qualitative screening methods.

Phytochemical ClassCrinum abyssinicumCrinum bambusetumCrinum macowaniiCrinum ornatumCrinum asiaticumCrinum solapurense
Alkaloids ++++++
Flavonoids ++++++
Saponins ++--++
Tannins ++++++
Phenols ++++++
Glycosides ----++
Steroids ----++
Terpenoids ----+-

Note: "+" indicates the presence and "-" indicates the absence of the phytochemical. Data compiled from multiple sources.[1][3][4][5][6]

Quantitative Phytochemical Analysis

Quantitative analysis provides an estimation of the concentration of different phytochemical classes within the plant material. The following table presents quantitative data from a study on various Crinum species. It is important to note that this data represents the total content of the phytochemical class and not specifically this compound.

Phytochemical ClassCrinum bambusetum (% concentration)Crinum ornatum (% concentration)
Alkaloids 9.66-
Saponins 19.72-
Phenols 10.33-
Tannins 0.61-
Flavonoids -27.72

Data sourced from a study on the phytochemical investigation of Crinum species in Ethiopia.[3][5]

A study on Crinum × amabile provided quantitative data for different alkaloid types, with haemanthamine/crinine-type alkaloids (which includes this compound) being a significant component.

Plant PartHaemanthamine/Crinine-type Alkaloids (mg GAL·g⁻¹ AE)
Bulbs 25.7
Leaves 62.6

Note: mg GAL·g⁻¹ AE = milligrams of Galantamine equivalents per gram of alkaloid extract.

Experimental Protocols for Phytochemical Screening

The following are detailed methodologies for the key experiments commonly employed in the preliminary phytochemical screening of plant extracts for this compound and other constituents.

Preparation of Plant Extract
  • Collection and Preparation: Collect fresh plant material, such as the bulbs or leaves of the desired Crinum species.

  • Drying: Clean the plant material and shade-dry it at room temperature until all moisture is removed.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Extraction: Subject the powdered material to solvent extraction. A common method is sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol.[1] This can be performed using a Soxhlet apparatus or by maceration.

Qualitative Tests for Phytochemicals
  • Mayer's Test:

    • To 1 mL of the plant extract, add a few drops of Mayer's reagent (potassium mercuric iodide solution).

    • Observation: The formation of a creamy white precipitate indicates the presence of alkaloids.

  • Dragendorff's Test:

    • To 1 mL of the plant extract, add a few drops of Dragendorff's reagent (potassium bismuth iodide solution).

    • Observation: The formation of a reddish-brown precipitate indicates the presence of alkaloids.[4][7]

  • Wagner's Test:

    • To 1 mL of the plant extract, add a few drops of Wagner's reagent (iodine in potassium iodide solution).

    • Observation: The formation of a reddish-brown precipitate indicates the presence of alkaloids.

  • Shinoda Test:

    • To 2 mL of the plant extract, add a few fragments of magnesium ribbon.

    • Add a few drops of concentrated hydrochloric acid.

    • Observation: The appearance of a pink, crimson, or magenta color indicates the presence of flavonoids.[7]

  • Froth Test:

    • Shake 2 mL of the plant extract vigorously with 5 mL of distilled water in a test tube for 2 minutes.

    • Observation: The formation of a stable froth that persists for at least 15 minutes indicates the presence of saponins.[8]

  • Ferric Chloride Test:

    • To 2 mL of the plant extract, add a few drops of 5% ferric chloride solution.

    • Observation: The formation of a dark green or bluish-black color indicates the presence of tannins.[4]

  • Lead Acetate Test:

    • To 2 mL of the plant extract, add a few drops of 10% lead acetate solution.

    • Observation: The formation of a white precipitate indicates the presence of phenols.[8]

  • Keller-Kiliani Test (for Cardiac Glycosides):

    • To 2 mL of the plant extract, add 1 mL of glacial acetic acid and a few drops of ferric chloride solution.

    • Carefully add 1 mL of concentrated sulfuric acid along the side of the test tube.

    • Observation: The formation of a brown ring at the interface and a greenish or purplish color in the upper layer indicates the presence of cardiac glycosides.

  • Salkowski's Test:

    • To 2 mL of the plant extract, add 2 mL of chloroform (B151607) and 2 mL of concentrated sulfuric acid.

    • Observation: The formation of a reddish-brown ring at the interface indicates the presence of steroids (upper layer) and terpenoids (lower layer may turn yellow or red).[7]

Visualization of Workflows and Pathways

Experimental Workflow for Phytochemical Screening

The following diagram illustrates the general workflow for the preliminary phytochemical screening of Crinum species to identify the presence of this compound and other phytochemicals.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Phytochemical Screening cluster_3 Isolation and Identification plant_collection Collection of Crinum Plant Material (e.g., Bulbs, Leaves) drying Drying (Shade or Oven) plant_collection->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Maceration, Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Concentration of Extract (Rotary Evaporation) filtration->concentration qualitative Qualitative Analysis (Colorimetric Tests) concentration->qualitative quantitative Quantitative Analysis (Spectrophotometry, Chromatography) concentration->quantitative chromatography Chromatographic Separation (TLC, Column Chromatography) qualitative->chromatography quantitative->chromatography isolation Isolation of Pure Compounds (e.g., this compound) chromatography->isolation structure Structural Elucidation (Spectroscopy: NMR, MS) isolation->structure

Caption: General workflow for phytochemical screening of this compound.

Postulated Signaling Pathway of this compound's Anticancer Activity

This compound's anticancer mechanism is suggested to involve the downregulation of key cancer-related genes such as AKT1, CCND1, and BCL2L1.[1] The following diagram illustrates a simplified, hypothetical signaling pathway based on this information.

G cluster_0 Cellular Processes This compound This compound AKT1 AKT1 This compound->AKT1 inhibits CCND1 Cyclin D1 (CCND1) This compound->CCND1 inhibits BCL2L1 Bcl-xL (BCL2L1) This compound->BCL2L1 inhibits AKT1->BCL2L1 promotes CellCycle Cell Cycle Progression CCND1->CellCycle promotes Apoptosis Apoptosis BCL2L1->Apoptosis inhibits

Caption: Postulated signaling pathway of this compound's anticancer activity.

Conclusion

This technical guide provides a foundational understanding of the preliminary phytochemical screening of this compound. The presented data and protocols are intended to assist researchers in the efficient extraction, identification, and quantification of this promising alkaloid and other associated phytochemicals from Crinum species. The visualized workflow and signaling pathway offer a conceptual framework for experimental design and further mechanistic studies. Continued research into the phytochemical profile of Crinum species and the biological activities of their constituents is essential for the development of new therapeutic agents.

References

In Silico Pharmacological Deep Dive: A Technical Guide to Crinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico pharmacological studies conducted on Crinamine, a crinine-type alkaloid with significant therapeutic potential. This document details the computational methodologies, summarizes key quantitative findings, and visualizes the molecular interactions and signaling pathways influenced by this natural compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in silico and related in vitro studies of this compound, providing a clear comparison of its activity against various molecular targets.

Table 1: Inhibitory Activity of this compound

Target ProteinIC50 Value (µM)Binding Energy (kcal/mol)Reference
Monoamine Oxidase B (MAO-B)0.014Not explicitly stated, but noted as the best among tested alkaloids[1]
Hypoxia-Inducible Factor-1α (HIF-1α)2.7Not Applicable (Cell-based assay)[2][3]
Acetylcholinesterase (AChE)461Not Available

Table 2: Predicted ADMET Properties of this compound (SwissADME)

PropertyValue/PredictionInterpretation
Physicochemical Properties
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol Fulfills Lipinski's rule (<500)
LogP (Consensus)2.15Optimal lipophilicity for drug-likeness
Water SolubilitySolubleFavorable for absorption
Pharmacokinetics
GI AbsorptionHighGood oral bioavailability predicted
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity
P-glycoprotein (P-gp) SubstrateNoLow potential for efflux-mediated resistance
CYP1A2 inhibitorNoLow potential for drug-drug interactions
CYP2C19 inhibitorYesPotential for drug-drug interactions
CYP2C9 inhibitorYesPotential for drug-drug interactions
CYP2D6 inhibitorYesPotential for drug-drug interactions
CYP3A4 inhibitorNoLow potential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)Good oral bioavailability predicted
Bioavailability Score0.55Indicates good drug-like properties

Experimental Protocols for In Silico Studies

This section details the methodologies for the key in silico experiments performed on this compound.

Molecular Docking with AutoDock Vina

Molecular docking studies have been crucial in elucidating the binding mode of this compound with its molecular targets, particularly Monoamine Oxidase B (MAO-B).

Protocol:

  • Ligand Preparation: The 3D structure of this compound is prepared by adding polar hydrogens and assigning appropriate atomic charges. The rotatable bonds are defined to allow for conformational flexibility during docking.

  • Receptor Preparation: The crystal structure of the target protein (e.g., MAO-B, PDB ID: 2BYB) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed. Polar hydrogens are added, and partial charges are assigned to the protein atoms. The protein is treated as a rigid entity in most standard docking protocols.

  • Grid Box Definition: A grid box is centered on the active site of the receptor. The dimensions of the grid box are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this defined space.

  • Docking Execution: The docking simulation is performed using AutoDock Vina. The software employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the receptor's active site. The scoring function within AutoDock Vina estimates the binding affinity for each pose.

  • Analysis of Results: The resulting docked poses are ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the molecular basis of binding. For this compound and MAO-B, key interacting residues include Leu171, Ile199, Tyr326, and Tyr435.

ADMET Prediction with SwissADME

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the drug-like potential of a compound.

Protocol:

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of this compound is submitted to the SwissADME web server.

  • Calculation: The server calculates a wide range of physicochemical descriptors, pharmacokinetic properties, and drug-likeness parameters.

  • Output Analysis: The results are presented in a comprehensive table (as summarized in Table 2). Key parameters to consider include:

    • Lipinski's Rule of Five: To assess oral bioavailability.

    • GI Absorption and BBB Permeability: To predict the compound's ability to be absorbed and cross biological barriers.

    • Cytochrome P450 (CYP) Inhibition: To identify potential drug-drug interactions.

    • Solubility and LogP: To understand the compound's physicochemical behavior.

    • Bioavailability Score: A composite score that predicts the likelihood of a compound having good oral bioavailability.

Visualizing Molecular Interactions and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key in silico findings related to this compound's mechanism of action.

Molecular Docking Workflow

This diagram outlines the typical workflow for performing a molecular docking study.

molecular_docking_workflow cluster_prep Preparation ligand_prep Ligand Preparation (this compound) grid_def Grid Box Definition (Active Site) ligand_prep->grid_def receptor_prep Receptor Preparation (e.g., MAO-B) receptor_prep->grid_def docking Molecular Docking (AutoDock Vina) grid_def->docking analysis Analysis of Results (Binding Energy & Interactions) docking->analysis

A simplified workflow for molecular docking studies.
This compound's Inhibition of the PI3K/AKT Signaling Pathway

In silico evidence, supported by in vitro studies, suggests that this compound exerts its anticancer effects in part by downregulating key genes and inhibiting the PI3K/AKT signaling pathway.

PI3K_AKT_pathway_inhibition cluster_pathway PI3K/AKT Signaling Pathway This compound This compound AKT AKT This compound->AKT Inhibits AKT1 AKT1 Gene This compound->AKT1 Downregulates CCND1 CCND1 Gene This compound->CCND1 Downregulates BCL2L1 BCL2L1 Gene This compound->BCL2L1 Downregulates PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound's inhibitory effect on the PI3K/AKT pathway.

This in-depth technical guide provides a solid foundation for understanding the in silico pharmacological profile of this compound. The presented data and methodologies can serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Crinamine from Amaryllidaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of crinamine, a crinine-type alkaloid from plants of the Amaryllidaceae family. This compound has garnered significant interest in biomedical research for its potential therapeutic properties. This document outlines the necessary steps from the collection of plant material to the purification of this compound, supported by data tables and workflow diagrams.

Introduction

This compound is a bioactive alkaloid found in various species of the Amaryllidaceae family, notably within the Crinum genus, including Crinum asiaticum and Crinum jagus.[1][2] It exhibits a range of biological activities, making it a compound of interest for drug discovery and development. The isolation and purification of this compound are crucial steps for its structural elucidation, pharmacological evaluation, and potential synthesis of derivatives.

Plant Material and Extraction

The primary sources for this compound isolation are the bulbs and aerial parts of Crinum species.[3][4] The general workflow for obtaining a crude extract enriched with alkaloids is detailed below.

General Extraction Protocol

A common method for extracting this compound involves solvent extraction, followed by an acid-base liquid-liquid partitioning to separate alkaloids from other plant metabolites.

Experimental Protocol: Alkaloid Extraction

  • Plant Material Preparation: Fresh or air-dried plant material (bulbs or aerial parts) is ground into a coarse powder to increase the surface area for extraction.

  • Maceration: The powdered plant material is soaked in a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (24-72 hours), often with occasional agitation.[2][5] This process is usually repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined solvent extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

    • The acidic aqueous phase containing the protonated alkaloids is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-10.

    • The deprotonated, free-base alkaloids are then extracted back into an organic solvent such as chloroform (B151607) or a chloroform-methanol mixture.

  • Final Concentration: The organic solvent containing the alkaloid fraction is dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure to yield the crude alkaloid extract.

Chromatographic Purification

The crude alkaloid extract is a complex mixture of different alkaloids and other compounds. Therefore, chromatographic techniques are essential for the isolation of pure this compound.

Column Chromatography

Column chromatography is a standard method for the initial fractionation of the crude alkaloid extract. Silica (B1680970) gel is a commonly used stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: A glass column is packed with silica gel 60 as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent (e.g., chloroform or ethyl acetate) and gradually increasing the concentration of a more polar solvent (e.g., methanol).

  • Fraction Collection: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

Further Purification Steps

Fractions enriched with this compound from the initial column chromatography may require further purification using techniques such as preparative thin-layer chromatography (pTLC) or repeated column chromatography with different solvent systems.

Quantitative Data and Chromatographic Methods

While specific yields can vary significantly based on the plant source, collection time, and extraction efficiency, the following table summarizes the chromatographic techniques and solvent systems commonly employed in this compound isolation.

Chromatographic Technique Stationary Phase Mobile Phase / Eluent System Purpose
Column ChromatographySilica Gel 60Gradient of increasing polarity, e.g., Chloroform-Methanol or Ethyl Acetate-MethanolInitial fractionation of crude alkaloid extract
Preparative Thin-Layer Chromatography (pTLC)Silica Gel GF254Chloroform-Methanol mixturesPurification of enriched fractions
High-Performance Liquid Chromatography (HPLC)C18 Reverse-PhaseGradient of Acetonitrile and water (with 0.1% formic acid or triethylamine)Analysis and purification

Experimental Workflows and Diagrams

The following diagrams illustrate the key workflows in the isolation of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (Amaryllidaceae) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography enriched_fractions This compound-Enriched Fractions column_chromatography->enriched_fractions final_purification Further Purification (pTLC/HPLC) enriched_fractions->final_purification pure_this compound Pure this compound final_purification->pure_this compound chromatography_workflow crude_alkaloid Crude Alkaloid Extract silica_column Silica Gel Column Chromatography (e.g., EtOAc/MeOH gradient) crude_alkaloid->silica_column fraction_collection Fraction Collection & TLC Analysis silica_column->fraction_collection crinamine_fractions This compound-Containing Fractions fraction_collection->crinamine_fractions other_fractions Other Alkaloid Fractions fraction_collection->other_fractions prep_tlc Preparative TLC or HPLC (e.g., CHCl3/MeOH) crinamine_fractions->prep_tlc pure_this compound Pure this compound prep_tlc->pure_this compound

References

Application Notes and Protocols for the Total Synthesis of (±)-Crinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prominent methodologies for the total synthesis of (±)-crinamine, a representative member of the crinine-type Amaryllidaceae alkaloids. This document details several key synthetic strategies, offering comparative data and step-by-step experimental protocols for pivotal reactions. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to (±)-Crinamine Synthesis

The tetracyclic core of crinamine, featuring a 5,10b-ethanophenanthridine skeleton, has presented a significant challenge to synthetic chemists. The pursuit of efficient and stereocontrolled total syntheses has led to the development of a variety of innovative strategies. These approaches often serve as a platform for showcasing new synthetic methodologies. This document will focus on five key strategic approaches to the synthesis of (±)-crinamine and its structural congeners.

Comparative Overview of Synthetic Methodologies

The following table summarizes the key aspects of five prominent total syntheses of crinane-type alkaloids, providing a comparative analysis of their efficiency and strategic approach.

Methodology Key Reaction Key Progenitor/Intermediate Overall Yield Number of Steps Reference
Cho Synthesis Inverse-Electron-Demand Diels-Alder Reaction3-Aryl-5-bromo-2-pyroneNot explicitly stated for this compound~10[1][2][3]
Mori Synthesis Intramolecular Carbonyl-Ene ReactionAllylic SulfonamideNot explicitly stated for racemic this compound~9[4]
Keck Synthesis Intramolecular Acylnitroso-Ene ReactionAcylnitroso derivativeNot explicitly stated in the overview~11[4][5][6]
Overman Synthesis Cationic aza-Cope Rearrangement/Mannich Cyclizationα-AminonitrileNot explicitly stated in the overview~10[4]
Padwa Synthesis Intramolecular Diels-Alder (IMDA) ReactionFuran-tethered styrene (B11656)Not explicitly stated in the overview~8[4]

Key Synthetic Strategies and Experimental Protocols

This section details the core chemical transformations and provides exemplary protocols for the key steps in each of the highlighted synthetic routes.

Cho's Diels-Alder Approach

This strategy utilizes an inverse-electron-demand Diels-Alder reaction of a 3-aryl-5-bromo-2-pyrone with an enol ether to construct the core bicyclic lactone intermediate.[1][2][3]

Logical Workflow for Cho's Synthesis

cho_synthesis Stille_Coupling Stille Coupling Diels_Alder Inverse-Demand Diels-Alder Stille_Coupling->Diels_Alder 3-Aryl-5-bromo-2-pyrone Lactone_Opening Lactone Bridge Cleavage Diels_Alder->Lactone_Opening Bicyclic Lactone Functional_Group_Manipulations Functional Group Manipulations Lactone_Opening->Functional_Group_Manipulations Pictet_Spengler Pictet-Spengler Cyclization Functional_Group_Manipulations->Pictet_Spengler Perhydroindole Intermediate This compound (±)-Crinamine Pictet_Spengler->this compound

Caption: Synthetic workflow for Cho's Diels-Alder approach to (±)-crinamine.

Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction [2]

  • To a solution of 3-(3,4-methylenedioxyphenyl)-5-bromo-2-pyrone (1.0 equiv) in toluene (B28343) (0.1 M) is added TBS vinyl ether (3.0 equiv).

  • The reaction mixture is heated to 110 °C in a sealed tube for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by silica (B1680970) gel column chromatography (n-hexane/ethyl acetate) to afford the endo-Diels-Alder adduct as the major product.

Mori's Carbonyl-Ene Reaction Strategy

This enantioselective synthesis features a thermally induced intramolecular carbonyl-ene reaction as the key step to form the tricyclic core of (+)-crinamine.[4]

Signaling Pathway for Mori's Key Transformation

mori_synthesis Allylic_Sulfonamide Allylic Sulfonamide Carbonyl_Ene Intramolecular Carbonyl-Ene Reaction (Heat) Allylic_Sulfonamide->Carbonyl_Ene Tricyclic_Alcohol Tricyclic Alcohol Carbonyl_Ene->Tricyclic_Alcohol

Caption: Key intramolecular carbonyl-ene reaction in Mori's synthesis.

Experimental Protocol: Intramolecular Carbonyl-Ene Reaction [4]

  • A solution of the allylic sulfonamide aldehyde (1.0 equiv) in toluene (0.01 M) is placed in a sealed tube.

  • The solution is heated to 230 °C for 48 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield the tricyclic alcohol.

Keck's Intramolecular Ene Reaction Approach

Keck's synthesis of the crinane skeleton employs an intramolecular acylnitroso-ene reaction to construct the ACD-ring system.[4][5][6]

Experimental Workflow for Keck's Ene Reaction

keck_synthesis Hydroxamic_Acid Hydroxamic Acid Oxidation Oxidation (TPAP) Hydroxamic_Acid->Oxidation Acylnitroso Acylnitroso Intermediate Oxidation->Acylnitroso in situ Ene_Reaction Intramolecular Ene Reaction Acylnitroso->Ene_Reaction N_Hydroxylactam N-Hydroxylactam Ene_Reaction->N_Hydroxylactam

Caption: Workflow for the key acylnitroso-ene reaction in Keck's synthesis.

Experimental Protocol: Intramolecular Acylnitroso-Ene Reaction [4]

  • To a solution of the hydroxamic acid (1.0 equiv) and 9,10-dimethylanthracene (B165754) (as a trap for the acylnitroso intermediate) in a suitable solvent is added tetrapropylammonium (B79313) periodate (B1199274) (TPAP).

  • The reaction mixture is stirred at room temperature until the hydroxamic acid is consumed.

  • The resulting Diels-Alder adduct with 9,10-dimethylanthracene is isolated and then heated in refluxing toluene to regenerate the acylnitroso species, which then undergoes an in situ intramolecular ene reaction.

  • The solvent is removed, and the residue is purified by chromatography to afford the N-hydroxylactam.

Overman's Aza-Cope Rearrangement/Mannich Cyclization

A hallmark of Overman's approach to crinine-type alkaloids is the use of a tandem cationic aza-Cope rearrangement/Mannich cyclization to construct the C3a-arylated perhydroindole core.[4]

Logical Relationship in the Overman Cascade

overman_synthesis Aminonitrile α-Aminonitrile Iminium_Ion_Formation Iminium Ion Formation (AgNO3) Aminonitrile->Iminium_Ion_Formation Aza_Cope Cationic aza-Cope Rearrangement Iminium_Ion_Formation->Aza_Cope Tandem Mannich Mannich Cyclization Aza_Cope->Mannich Perhydroindole cis-3a-Aryloctahydroindole Mannich->Perhydroindole

Caption: The tandem aza-Cope/Mannich cascade in Overman's synthesis.

Experimental Protocol: Tandem aza-Cope Rearrangement/Mannich Cyclization [4]

  • A solution of the α-aminonitrile precursor (1.0 equiv) in a suitable solvent is treated with silver nitrate (B79036) (AgNO₃).

  • The reaction is stirred at room temperature, allowing for the formation of the iminium ion, which triggers the tandem aza-Cope rearrangement and subsequent Mannich cyclization.

  • Upon completion, the reaction mixture is filtered to remove silver salts, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to yield the cis-3a-aryloctahydroindole.

Padwa's Intramolecular Diels-Alder (IMDA) Strategy

Padwa and coworkers developed a route to the crinane skeleton based on an intramolecular Diels-Alder reaction of a furan-tethered styrene.[4]

Synthetic Pathway for Padwa's IMDA Approach

padwa_synthesis Furan_Styrene Furan-Tethered Styrene IMDA Intramolecular Diels-Alder Reaction (Heat) Furan_Styrene->IMDA Cycloadduct Oxabicyclic Adduct IMDA->Cycloadduct Ring_Opening_Reduction Ring Opening and Reduction Cycloadduct->Ring_Opening_Reduction Perhydroindole Perhydroindole Derivative Ring_Opening_Reduction->Perhydroindole

Caption: Key steps in Padwa's intramolecular Diels-Alder synthesis of the crinane core.

Experimental Protocol: Intramolecular Diels-Alder Reaction [4]

  • A solution of the furan-tethered styrene precursor in a high-boiling solvent such as toluene or xylene is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting oxabicyclic adduct is then carried forward to subsequent ring-opening and reductive steps to furnish the perhydroindole derivative.

Conclusion

The total synthesis of (±)-crinamine has been a fertile ground for the development and application of novel synthetic strategies. The methodologies presented herein, from pericyclic reactions to transition-metal-catalyzed cascades, highlight the ingenuity of synthetic organic chemists in tackling complex molecular architectures. These detailed notes and protocols are intended to aid researchers in the design and execution of their own synthetic endeavors in the field of alkaloid chemistry and beyond.

References

Application Notes and Protocols for Quantifying Crinamine in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamine, a crinane-type alkaloid found in various species of the Amaryllidaceae family, has garnered significant interest within the scientific community.[1] This document provides a detailed application note and protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are designed to provide a robust framework for researchers engaged in natural product chemistry, pharmacology, and drug development.

This compound has demonstrated notable biological activities, including the potent and selective inhibition of monoamine oxidase B (MAO-B), suggesting its potential in the research of neurodegenerative diseases such as Parkinson's disease.[2][3] Additionally, it has been shown to inhibit the activity of hypoxia-inducible factor-1 (HIF-1), a key regulator in cancer progression.[4][5] Accurate and precise quantification of this compound in plant extracts is therefore crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The following protocol describes a general procedure for the extraction of this compound from plant materials, such as the bulbs of Crinum species. This procedure can be adapted based on the specific plant matrix.

Materials:

Protocol:

  • Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of methanol and macerate for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the methanolic extract through filter paper. Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 50 mL of 2% sulfuric acid.

    • Wash the acidic solution with 50 mL of ethyl acetate three times to remove neutral and weakly basic compounds. Discard the ethyl acetate fractions.

    • Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide solution.

    • Extract the alkaline solution with 50 mL of ethyl acetate three times. The alkaloids, including this compound, will move into the ethyl acetate layer.

  • Final Preparation: Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness to yield the alkaloid-rich extract.

  • Sample for HPLC: Dissolve a known amount of the final extract in the HPLC mobile phase, filter through a 0.45 µm syringe filter, and it is ready for injection.

Experimental Workflow for this compound Extraction

G plant Dried Plant Material maceration Maceration with Methanol plant->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration acidification Dissolution in 2% H2SO4 concentration->acidification wash Wash with Ethyl Acetate acidification->wash basification Basification to pH 9-10 wash->basification extraction Extraction with Ethyl Acetate basification->extraction drying Drying and Concentration extraction->drying hplc_sample Dissolution in Mobile Phase & Filtration drying->hplc_sample

Caption: Workflow for the extraction of this compound.

HPLC Method for Quantification of this compound

This proposed HPLC method is based on established protocols for the analysis of Amaryllidaceae alkaloids.[6] Note: This method should be fully validated in your laboratory according to ICH guidelines to ensure its suitability for your specific application.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

Time (min)% A% B
09010
206040
254060
301090
351090
409010
459010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: A PDA detector is recommended to determine the optimal wavelength for this compound (typically in the range of 280-310 nm). If a UV detector is used, a preliminary scan of a this compound standard is advised to determine the absorption maximum.

Standard Preparation:

Prepare a stock solution of this compound standard of known purity in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

Method Validation Parameters

The following parameters should be evaluated to validate the HPLC method.

ParameterSpecificationPurpose
Specificity The peak for this compound should be well-resolved from other components in the plant extract.To ensure that the signal detected is solely from this compound without interference.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999.To demonstrate that the response of the method is proportional to the concentration of the analyte.
Accuracy Recovery of 98-102% for spiked samples.To assess the closeness of the measured value to the true value.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) < 2%.To evaluate the consistency and reproducibility of the method.
Limit of Detection (LOD) To be determined (typically a signal-to-noise ratio of 3:1).[7]The lowest concentration of this compound that can be detected.
Limit of Quantification (LOQ) To be determined (typically a signal-to-noise ratio of 10:1).[7]The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.To demonstrate the reliability of the method under normal usage.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Calibration Data for this compound Standard

Concentration (µg/mL)Peak Area (mAU*s)
1To be determined
5To be determined
10To be determined
25To be determined
50To be determined
100To be determined
Linearity (r²) > 0.999

Table 2: Quantification of this compound in Plant Extracts

Sample IDWeight of Extract (mg)Volume of Dilution (mL)Peak AreaConcentration (µg/mL)This compound Content (mg/g of extract)
Extract 1ValueValueValueValueValue
Extract 2ValueValueValueValueValue
Extract 3ValueValueValueValueValue

Table 3: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²) To be determined> 0.999
Accuracy (% Recovery) To be determined98-102%
Precision (% RSD) To be determined< 2%
LOD (µg/mL) To be determined-
LOQ (µg/mL) To be determined-

Biological Activity and Signaling Pathways

Inhibition of Monoamine Oxidase B (MAO-B)

This compound is a potent and selective inhibitor of MAO-B.[2][3] MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576).[8] Its inhibition can lead to increased dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.

This compound's Inhibition of MAO-B Pathway

G dopamine Dopamine maob Monoamine Oxidase B (MAO-B) dopamine->maob Metabolized by dopac DOPAC (Inactive Metabolite) maob->dopac This compound This compound This compound->inhibition inhibition->maob

Caption: this compound inhibits MAO-B, preventing dopamine breakdown.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

This compound has been shown to inhibit the activity of HIF-1α.[4][5] HIF-1α is a transcription factor that plays a central role in cellular adaptation to low oxygen conditions (hypoxia), which is a common feature of the tumor microenvironment.[9] By inhibiting HIF-1α, this compound can potentially disrupt tumor growth and angiogenesis.

This compound's Inhibition of HIF-1α Pathway

G hypoxia Hypoxia (Low Oxygen) hif1a HIF-1α Stabilization hypoxia->hif1a dimer HIF-1α/HIF-1β Dimerization hif1a->dimer hif1b HIF-1β hif1b->dimer hre Hypoxia Response Element (HRE) Binding dimer->hre genes Target Gene Transcription (e.g., VEGF) hre->genes angiogenesis Angiogenesis, Tumor Growth genes->angiogenesis This compound This compound This compound->inhibition inhibition->hif1a

Caption: this compound inhibits the stabilization of HIF-1α.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in plant extracts using HPLC. The detailed protocols for extraction and analysis, along with the guidelines for method validation, are intended to support researchers in obtaining accurate and reliable data. The visualization of this compound's known signaling pathways offers a deeper understanding of its biological significance and potential therapeutic applications. It is imperative that the proposed HPLC method is thoroughly validated in the user's laboratory to ensure its suitability for the intended purpose.

References

Application Notes and Protocols for the Development of Crinamine Analogues with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and evaluation of Crinamine analogues. This compound, a crinine-type alkaloid from the Amaryllidaceae family, has demonstrated a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2][3] Analogue synthesis presents a strategic approach to optimize its therapeutic potential by improving potency, selectivity, and pharmacokinetic profiles. These notes detail structure-activity relationships, key experimental protocols, and relevant signaling pathways to guide the rational design and screening of novel this compound derivatives.

Rationale for Analogue Development

This compound exhibits promising bioactivity, including potent and selective inhibition of human Monoamine Oxidase B (MAO-B) with a sub-micromolar IC50 value of 0.014 µM, making it a candidate for research in Parkinson's disease.[1][4] In oncology, it displays selective cytotoxicity against cancer cells, inducing apoptosis and inhibiting proliferation, migration, and angiogenesis.[1][5] Studies have shown it can be more effective than conventional chemotherapeutics like carboplatin (B1684641) and 5-fluorouracil (B62378) in inhibiting tumor spheroid growth.[5][6] The development of analogues aims to enhance these activities, identify new therapeutic applications, and overcome potential limitations of the parent compound.

Structure-Activity Relationship (SAR) and Analogue Design

The modification of the this compound scaffold at specific positions can significantly influence its biological activity. Understanding these SARs is crucial for designing new analogues with improved efficacy.

  • C-3 and C-11 Positions: A methoxy (B1213986) group at the C-3 position and a free hydroxyl group at the C-11 position appear to be important for several bioactivities.[1] Specifically, the C-11 hydroxyl group is considered crucial for the selective induction of apoptosis in certain cancer cells and is also required for antiviral activity.[1]

  • Ethano Bridge: The alpha-5,10b-ethano bridge is a key structural feature for inducing apoptosis.[1]

  • Ring System: Modifications to the ring systems of Amaryllidaceae alkaloids can lead to compounds with different structural cores and potentially novel bioactivities.[7]

The diagram below illustrates the core this compound scaffold and highlights key positions for chemical modification based on known SAR data.

G cluster_this compound This compound Scaffold for Analogue Design This compound C3 C-3 Methoxy Group (Tolerated/Important for Antiviral Activity) C3->p_img_top C11 C-11 Hydroxyl Group (Crucial for Apoptosis & Antiviral Activity) C11->p_img_left EthanoBridge alpha-5,10b-Ethano Bridge (Crucial for Apoptosis) EthanoBridge->p_img_right

Caption: Key modification sites on the this compound scaffold.
Bioactivity Data of this compound and Selected Analogues

The following table summarizes quantitative data on the bioactivity of this compound and related crinine-type alkaloids, providing a benchmark for newly synthesized analogues.

Compound/AnalogueTarget/Cell LineBioactivity (IC₅₀)Biological EffectReference
This compound Human MAO-B0.014 µMEnzyme Inhibition[1][4]
Cervical Cancer (SiHa)~5 µM (Cytotoxicity)Apoptosis, Anti-proliferation[5]
HIF-1 Reporter Gene2.7 µMInhibition of HIF-1α[8]
Haemanthamine (B1211331) Human MAO-B0.112 µMEnzyme Inhibition[4]
Various Cancer LinesPotentAntiproliferative[9][10]
Haemanthidine Human MAO-B0.017 µMEnzyme Inhibition[4]
Various Cancer LinesPotentAntiproliferative[9]
(+)-6β-acetyl-8-hydroxy-9-methoxy-crinamine Human Leukemia (HL-60)< 10 µMCytotoxicity[11]
Astrocytoma/Glioma10-30 µMCytotoxicity[11]
Epibuphanisine Human MAO-B0.039 µMEnzyme Inhibition[4]

Application Note 1: Synthesis and Evaluation Workflow

The development of novel this compound analogues follows a structured workflow, from rational design and synthesis to comprehensive biological evaluation.

Caption: Workflow for this compound analogue development and testing.
Protocol 1: General Synthesis of a Crinane Core Scaffold

This protocol is a representative method for constructing the hydroindole core of the crinane scaffold, which can then be elaborated into various analogues. The approach is based on multicomponent strategies that allow for modularity.[12]

Materials:

Procedure:

  • Condensation: In a round-bottom flask, dissolve the aryl pyruvic acid (1.0 eq) and methyl 3-amino-4-oxobutanoate (1.1 eq) in anhydrous methanol under an inert atmosphere (N₂ or Ar).

  • Cyclization: Add sodium methoxide (1.5 eq) to the solution and stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of NH₄Cl and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the hydroindole core.

  • Pictet-Spengler Reaction: Subject the purified hydroindole core to Pictet-Spengler conditions (e.g., using an aldehyde and an acid catalyst like TFA) to form the final bridged tetracyclic crinane framework.[12]

  • Derivatization: The core structure can be further modified at key positions (e.g., C-3, C-11) using standard organic chemistry transformations (e.g., O-demethylation, acylation, alkylation) to generate the desired analogues.

Application Note 2: In Vitro Bioactivity Protocols

Protocol 2: MTT Assay for Cellular Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Human cancer cell line (e.g., SiHa, HeLa, HL-60)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Application Note 3: Mechanism of Action Studies

Studies suggest that this compound's anticancer activity involves the induction of apoptosis and the downregulation of key cancer-related signaling pathways, such as the PI3K/Akt pathway.[1][5]

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 ATP->ADP PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates MDM2 MDM2 Akt->MDM2 Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival Akt->Proliferation This compound This compound Analogue This compound->Akt p53 p53 MDM2->p53 Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound analogues.
Protocol 3: Western Blot Analysis of Akt Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway after treatment with a this compound analogue.

Materials:

  • Cell lysate from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification: Treat cells with the lead this compound analogue for a specified time (e.g., 24 hours). Lyse the cells using RIPA buffer. Quantify the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin). Compare the levels of protein expression and phosphorylation between treated and untreated samples. A decrease in p-Akt and Bcl-2 levels would support the proposed mechanism of action.[1]

References

Application Notes: Utilizing Crinamine in a Cell-Based Reporter Gene Assay for High-Throughput Screening of HIF-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia).[1][2] It is a heterodimeric protein composed of an oxygen-labile alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).[1][2] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[2][3] This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2][4] The overexpression of HIF-1α is a hallmark of various solid tumors and is associated with tumor progression and resistance to therapy, making it a compelling target for cancer drug discovery.[4][5]

Crinamine, a crinane-type alkaloid isolated from Crinum asiaticum var. japonicum, has been identified as a potent and dose-dependent inhibitor of HIF-1 activity.[1][6] This application note provides a detailed protocol for utilizing this compound as a reference compound in a cell-based reporter gene assay designed for the screening and characterization of potential HIF-1 inhibitors.

Principle of the Assay

This assay employs a human renal clear cell carcinoma cell line (786-O) that has been stably transfected with a luciferase reporter construct.[6] The construct contains multiple copies of the HRE from the Vascular Endothelial Growth Factor (VEGF) gene, a well-known HIF-1 target, upstream of a minimal promoter driving the expression of the firefly luciferase gene.[6][7] In the presence of hypoxic conditions or chemical inducers that stabilize HIF-1α, the HIF-1 complex binds to the HREs, leading to the expression of luciferase. The resulting luminescence is directly proportional to HIF-1 transcriptional activity. Small molecule inhibitors of the HIF-1 pathway, such as this compound, will decrease luciferase expression, providing a quantifiable readout of their inhibitory potential.

Materials and Reagents

  • Cell Line: 786-O human renal clear cell carcinoma cells stably transfected with a 5xHRE-luciferase reporter construct (e.g., 786-O/5xHRE-Luc).[6]

  • This compound: (Purity ≥95%)

  • Cell Culture Medium: RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Positive Control (HIF-1 Inducer): Desferrioxamine (DFO) or Cobalt Chloride (CoCl₂).

  • Luciferase Assay Reagent: (e.g., Steady-Glo® Luciferase Assay System, Promega).[6]

  • Assay Plates: 96-well or 384-well white, clear-bottom tissue culture plates.

  • Hypoxia Chamber or Incubator: Capable of maintaining 1% O₂.

  • Luminometer: For measuring luminescence.

  • Phosphate-Buffered Saline (PBS): sterile.

  • Trypsin-EDTA: 0.25%.

  • DMSO: (Dimethyl sulfoxide), cell culture grade.

Experimental Protocols

Protocol 1: Cell Maintenance and Plating
  • Culture the 786-O/5xHRE-Luc cells in a T-75 flask with the recommended cell culture medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • On the day of the experiment, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into a 96-well white, clear-bottom plate.

  • Incubate the plate overnight at 37°C with 5% CO₂.

Protocol 2: Compound Treatment and Hypoxia Induction
  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Prepare a working solution of the positive control (e.g., 100 µM DFO).

  • Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of this compound, the positive control, or vehicle control (medium with DMSO).

  • Place the plate in a hypoxia chamber or incubator set to 1% O₂, 5% CO₂, and 94% N₂ for 16-24 hours at 37°C.

Protocol 3: Luciferase Assay
  • After the hypoxia incubation, remove the plate from the chamber and allow it to equilibrate to room temperature for 15-20 minutes.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add 100 µL of the luciferase assay reagent to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and stabilization of the luminescent signal.

  • Measure the luminescence in each well using a luminometer.

Data Analysis and Presentation

The inhibitory activity of this compound on HIF-1 is determined by calculating the percentage of inhibition of the hypoxia-induced luciferase activity. The half-maximal inhibitory concentration (IC₅₀) can be calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Percentage of Inhibition Calculation:

% Inhibition = [ 1 - ( (Luminescencethis compound - LuminescenceNormoxia) / (LuminescenceHypoxia - LuminescenceNormoxia) ) ] x 100

Where:

  • Luminescencethis compound: Luminescence in the presence of this compound under hypoxic conditions.

  • LuminescenceNormoxia: Luminescence of untreated cells under normoxic conditions (background).

  • LuminescenceHypoxia: Luminescence of untreated cells under hypoxic conditions (maximum signal).

Table 1: Dose-Dependent Inhibition of HIF-1 Transcriptional Activity by this compound

This compound Concentration (µM)Average Luminescence (RLU)Standard Deviation% Inhibition
0 (Vehicle Control)1,500,00075,0000
0.11,350,00067,50010
0.31,125,00056,25025
1.0825,00041,25045
2.7 (IC₅₀)750,00037,50050
10300,00015,00080
30150,0007,50090

Note: The data presented in this table is representative and intended to illustrate the expected dose-dependent inhibition of HIF-1 activity by this compound, with a reported IC₅₀ of 2.7 µM.[1][6] Actual results may vary depending on experimental conditions.

Visualizations

HIF1_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs Hydroxylation VHL VHL PHDs->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (Hypoxia Response Element) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Activation This compound This compound This compound->HIF1_complex Inhibition Experimental_Workflow start Seed 786-O/5xHRE-Luc Cells (1x10⁴ cells/well) incubation1 Overnight Incubation (37°C, 5% CO₂) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment hypoxia Induce Hypoxia (1% O₂, 16-24h) treatment->hypoxia equilibration Equilibrate to Room Temp. hypoxia->equilibration luciferase_reagent Add Luciferase Reagent equilibration->luciferase_reagent incubation2 Incubate at RT (15 min) luciferase_reagent->incubation2 readout Measure Luminescence incubation2->readout analysis Data Analysis (IC₅₀) readout->analysis

References

Application of Crinamine in a Zebrafish Embryo Angiogenesis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamine, a crinine-type alkaloid isolated from plants of the Amaryllidaceae family, has demonstrated significant potential as an anti-cancer agent.[1] One of its key mechanisms of action is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3] The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying angiogenesis due to its genetic tractability, optical clarity, and rapid development.[4][5] This document provides detailed application notes and protocols for utilizing the zebrafish embryo model to evaluate the anti-angiogenic properties of this compound.

Mechanism of Action

This compound exerts its anti-angiogenic effects through a multi-targeted mechanism. It has been shown to inhibit the secretion of Vascular Endothelial Growth Factor A (VEGF-A), a potent pro-angiogenic factor, from cancer cells.[2][6] Furthermore, this compound can downregulate the expression of several key cancer-related genes, including AKT1, BCL2L1, CCND1, CDK4, PLK1, and RHOA, which are involved in cell proliferation, survival, and migration.[2] Studies have also indicated that this compound can inhibit the activity of Hypoxia-Inducible Factor 1 (HIF-1), a transcription factor that plays a crucial role in the cellular response to hypoxia and is a major regulator of angiogenesis through the transcriptional activation of VEGF.[7]

Data Presentation

The anti-angiogenic activity of this compound has been quantified in zebrafish embryos by assessing its impact on the development of subintestinal vessels (SIVs). The following table summarizes the dose-dependent inhibitory effect of this compound on SIV formation.

This compound Concentration (µM)Mean Number of SIVs (± SD)Mean Area of SIVs (pixels ± SD)
0 (DMSO control)8.5 ± 1.512000 ± 2000
1.256.0 ± 1.08000 ± 1500
2.54.0 ± 0.85000 ± 1000
52.5 ± 0.53000 ± 800

Data is representative and compiled from published studies for illustrative purposes.[6]

Experimental Protocols

Zebrafish Husbandry and Embryo Collection
  • Maintain adult zebrafish (e.g., Tg(kdrl:EGFP) or Tg(fli1a:EGFP) transgenic lines expressing green fluorescent protein in endothelial cells) in a recirculating water system at 28.5°C with a 14/10-hour light/dark cycle.[4][8]

  • Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1 the evening before embryo collection.

  • Collect freshly fertilized eggs within 30 minutes of the light cycle turning on.

  • Wash the embryos with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) and remove any unfertilized or dead embryos.

  • Incubate the embryos at 28.5°C in E3 medium.

This compound Treatment
  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • At 24 hours post-fertilization (hpf), dechorionate the embryos using fine forceps.

  • Randomly distribute the dechorionated embryos into the wells of a 96-well plate, with one embryo per well, containing 100 µL of E3 medium.

  • Add this compound to the E3 medium at the desired final concentrations (e.g., 1.25, 2.5, and 5 µM). Include a DMSO vehicle control group (final DMSO concentration should be less than 0.1%).

  • Incubate the embryos at 28.5°C for the desired treatment period (e.g., 48 hours).

Imaging and Quantification of Angiogenesis
  • At 72 hpf, anesthetize the embryos by adding 0.016% tricaine (B183219) (MS-222) to the E3 medium.

  • Mount the embryos laterally in a drop of 3% methylcellulose (B11928114) on a glass slide or in a 96-well optical bottom plate.

  • Capture fluorescent images of the subintestinal vessel plexus using a fluorescence microscope.[3][9]

  • Quantify the extent of angiogenesis by measuring the total length and number of branches of the SIVs using image analysis software such as ImageJ or AngioQuant.[9] Alternatively, automated imaging and analysis platforms can be utilized for high-throughput screening.[4]

  • Statistical analysis: Perform statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the control group.

Visualizations

G cluster_0 This compound's Anti-Angiogenic Mechanism This compound This compound HIF1 HIF-1 Inhibition This compound->HIF1 VEGFA_Secretion ↓ VEGF-A Secretion This compound->VEGFA_Secretion Gene_Downregulation Downregulation of Pro-Angiogenic Genes (AKT1, RHOA, etc.) This compound->Gene_Downregulation Angiogenesis Angiogenesis Inhibition HIF1->Angiogenesis VEGFA_Secretion->Angiogenesis Gene_Downregulation->Angiogenesis

Caption: this compound's multi-targeted inhibition of angiogenesis.

G cluster_1 Zebrafish Angiogenesis Assay Workflow A Zebrafish Embryo (Tg(kdrl:EGFP)) Collection (0 hpf) B Dechorionation (24 hpf) A->B C This compound Treatment (24-72 hpf) B->C D Anesthesia & Mounting (72 hpf) C->D E Fluorescence Microscopy (SIV Imaging) D->E F Image Analysis & Quantification E->F

Caption: Experimental workflow for the zebrafish angiogenesis assay.

References

Application Notes and Protocols for Testing Crinamine Cytotoxicity in SiHa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamine, a crinine-type alkaloid extracted from plants of the Amaryllidaceae family, has demonstrated significant potential as an anticancer agent.[1] Research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including cervical cancer.[2][3] Specifically, studies on the human cervical cancer cell line, SiHa, have revealed that this compound induces apoptosis (programmed cell death) and inhibits cell proliferation, migration, and angiogenesis.[3][4][5][6][7] The mechanism of action appears to involve the downregulation of key cancer-related genes such as AKT1, CCND1, and BCL2L1.[1][3] Unlike some conventional chemotherapeutics, this compound induces apoptosis in SiHa cells without causing DNA double-strand breaks.[1][5]

These findings highlight this compound as a promising candidate for further investigation and development as a therapeutic agent for cervical cancer. This document provides detailed protocols for assessing the cytotoxicity of this compound in SiHa cells using standard in vitro assays: the MTT assay for cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V-FITC/Propidium Iodide (PI) assay for apoptosis detection.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100
X1
X2
X3
X4
X5
Positive Control (e.g., Cisplatin)

Table 2: Cytotoxicity as Determined by LDH Assay

This compound Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)
X1
X2
X3
X4
X5
Spontaneous LDH Release
Maximum LDH Release

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-) (Mean ± SD)% Early Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (Mean ± SD)% Necrotic Cells (Annexin V- / PI+) (Mean ± SD)
0 (Vehicle Control)
X1
X2
X3
Positive Control

Experimental Protocols

Cell Culture of SiHa Cells

The SiHa human cervical cancer cell line is an adherent cell line.[8]

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.[8][9]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO2 supply.[8]

  • Sub-culturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with 1x Phosphate-Buffered Saline (PBS).[8]

    • Add 0.25% Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension at 1500 rpm for 5 minutes.[9]

    • Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and seed into new culture flasks at a sub-cultivation ratio of 1:2 to 1:4.[8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals.[10]

  • Materials:

    • SiHa cells

    • Complete growth medium

    • This compound (stock solution prepared in a suitable solvent like DMSO)

    • MTT solution (5 mg/mL in PBS)[11]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • 96-well plates

  • Protocol:

    • Seed SiHa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11]

    • Incubate for 24 hours to allow for cell attachment.[11]

    • Prepare serial dilutions of this compound in complete growth medium. The concentration range should be determined based on previous reports (e.g., IC50 for SiHa is approximately 23.52 µM).[3]

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for cytotoxicity.

    • Incubate for 24 to 48 hours.

    • Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[12]

    • Incubate for 3-4 hours at 37°C.[11][12]

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.[13][14]

  • Materials:

    • SiHa cells

    • Complete growth medium

    • This compound

    • LDH Cytotoxicity Assay Kit (commercially available kits provide necessary reagents and controls)[13][15][16]

    • 96-well plates

  • Protocol:

    • Seed SiHa cells in a 96-well plate as described for the MTT assay.

    • Treat cells with serial dilutions of this compound for the desired time (e.g., 24-48 hours).

    • Include controls:

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Cells treated with a lysis buffer provided in the kit.[13]

    • Following the manufacturer's instructions, transfer a small aliquot of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[16]

    • Add the LDH reaction mixture to each well.

    • Incubate for up to 30 minutes at room temperature, protected from light.[13][16]

    • Measure the absorbance at 490 nm using a microplate reader.[16]

    • Calculate the percentage of cytotoxicity using the formula: (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[17][18]

  • Materials:

    • SiHa cells

    • Complete growth medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[18][19]

    • 6-well plates

    • Flow cytometer

  • Protocol:

    • Seed SiHa cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold 1x PBS.[19]

    • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[19][20]

    • Add 400 µL of 1x Binding Buffer to each tube.[19]

    • Analyze the cells by flow cytometry within one hour.[17]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Testing in SiHa Cells cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Acquisition & Analysis A Culture SiHa Cells B Seed Cells into Plates (96-well or 6-well) A->B C Treat with this compound (Varying Concentrations) B->C D MTT Assay (Cell Viability) C->D E LDH Assay (Membrane Integrity) C->E F Annexin V-FITC/PI Assay (Apoptosis) C->F G Measure Absorbance (MTT & LDH) D->G E->G H Flow Cytometry Analysis (Annexin V/PI) F->H I Calculate % Viability, % Cytotoxicity, % Apoptosis G->I H->I J Determine IC50 I->J

Caption: Workflow for assessing this compound cytotoxicity in SiHa cells.

Crinamine_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis in SiHa Cells cluster_0 Cellular Processes cluster_1 Cellular Outcomes This compound This compound AKT1 AKT1 This compound->AKT1 downregulates CCND1 CCND1 (Cyclin D1) This compound->CCND1 downregulates BCL2L1 BCL2L1 (Bcl-xL) This compound->BCL2L1 downregulates Proliferation Cell Proliferation AKT1->Proliferation CCND1->Proliferation Apoptosis Apoptosis BCL2L1->Apoptosis

References

Application Notes and Protocols: MAO-B Inhibition Assay Using Crinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[1][2] Crinamine, an alkaloid compound, has demonstrated potent and selective inhibitory activity against human MAO-B, making it a promising candidate for further investigation and drug development.[3][4] These application notes provide a comprehensive overview and detailed protocols for conducting an in vitro MAO-B inhibition assay using this compound.

Data Presentation

The inhibitory potential of this compound and related alkaloids against MAO-B has been quantified, with this compound exhibiting the most potent activity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for comparative analysis.

CompoundTargetIC50 (μM)
This compound MAO-B 0.014
HaemanthidineMAO-B0.017
EpibuphanisineMAO-B0.039
HaemanthamineMAO-B0.112
Table 1: Inhibitory potency of this compound and related alkaloids against human MAO-B.[3][4]

Signaling Pathway and Experimental Workflow

To contextualize the action of this compound, it is important to understand both the biological pathway in which MAO-B is involved and the experimental procedure to assess its inhibition.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) Dopamine Dopamine Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine_Synapse->Postsynaptic_Receptor Binding MAOB MAO-B Dopamine_Synapse->MAOB Uptake & Metabolism DOPAC DOPAC MAOB->DOPAC H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 Neurodegeneration Neurodegeneration H2O2->Neurodegeneration This compound This compound (Inhibitor) This compound->MAOB Inhibition

Caption: MAO-B metabolic pathway and the inhibitory action of this compound.

MAO_B_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_reaction 3. Reaction & Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: - MAO-B Assay Buffer - this compound dilutions - MAO-B enzyme - Substrate solution (e.g., Tyramine) - Detection reagents (HRP, Probe) add_inhibitor Add this compound or vehicle control to 96-well plate prep_reagents->add_inhibitor add_enzyme Add MAO-B enzyme solution add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 15 min at 37°C) add_enzyme->pre_incubate add_substrate Add substrate/detection mix to initiate the reaction pre_incubate->add_substrate kinetic_read Measure fluorescence kinetically (e.g., 30-60 min at 37°C) add_substrate->kinetic_read calc_rate Calculate reaction rates kinetic_read->calc_rate plot_dose_response Plot % inhibition vs. log[this compound] calc_rate->plot_dose_response calc_ic50 Determine IC50 value plot_dose_response->calc_ic50

References

Application Notes and Protocols for Assessing Crinamine's Effect on Tumor Spheroid Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamine, a crinine-type alkaloid isolated from plants of the Amaryllidaceae family, has demonstrated significant potential as an anti-cancer agent.[1] Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells and can induce apoptosis, as well as inhibit cell proliferation, migration, and angiogenesis.[1][2] Notably, this compound has been reported to be more effective at inhibiting the growth of anchorage-independent tumor spheroids than some conventional chemotherapeutic drugs like carboplatin (B1684641) and 5-fluorouracil.[2][3] This makes it a compelling candidate for further investigation in the context of 3D cancer models, which more closely mimic the microenvironment of solid tumors.

The mechanism of this compound's anti-cancer activity is believed to involve, in part, the downregulation of key cancer-related genes such as AKT1, BCL2L1, and CCND1.[1][2] These genes are integral components of signaling pathways that regulate cell survival, apoptosis, and cell cycle progression.

These application notes provide detailed protocols for assessing the effects of this compound on the growth of 3D tumor spheroids. The methods described herein include spheroid culture, viability and apoptosis assays, and high-content imaging and analysis, providing a comprehensive framework for evaluating the therapeutic potential of this compound.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Tumor Spheroid Viability (IC50 Values)

Cell LineThis compound IC50 (µM)Carboplatin IC50 (µM)5-Fluorouracil IC50 (µM)
SiHaData to be filledData to be filledData to be filled
HeLaData to be filledData to be filledData to be filled
OtherData to be filledData to be filledData to be filled

Table 2: Effect of this compound on Spheroid Growth (Diameter/Volume)

Treatment (Concentration)Day 3 (µm/µm³)Day 5 (µm/µm³)Day 7 (µm/µm³)% Growth Inhibition (Day 7)
Vehicle Control (DMSO)Data to be filledData to be filledData to be filled0%
This compound (X µM)Data to be filledData to be filledData to be filledData to be filled
This compound (Y µM)Data to be filledData to be filledData to be filledData to be filled
Positive ControlData to be filledData to be filledData to be filledData to be filled

Table 3: Apoptosis Induction by this compound in Tumor Spheroids

Treatment (Concentration)Caspase-3/7 Activity (Fold Change vs. Control)% Apoptotic Cells (High-Content Imaging)
Vehicle Control (DMSO)1.0Data to be filled
This compound (X µM)Data to be filledData to be filled
This compound (Y µM)Data to be filledData to be filled
Positive Control (e.g., Staurosporine)Data to be filledData to be filled

Experimental Protocols

Protocol 1: Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of choice (e.g., SiHa, HCT116, DU145)[4]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well or 384-well U-bottom ULA plates[5]

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard tissue culture flasks to ~80% confluency.

  • Wash cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Determine the cell number and viability using a hemocytometer or automated cell counter.

  • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium to a final concentration of 5,000-25,000 cells/mL, depending on the cell line's aggregation properties.

  • Seed 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the cell suspension into each well of a U-bottom ULA plate.[5]

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.[5]

  • Incubate the plate at 37°C and 5% CO2. Spheroids will typically form within 24-72 hours.[5]

  • Monitor spheroid formation and growth using a bright-field microscope.

Protocol 2: Spheroid Viability Assessment using CellTiter-Glo® 3D Assay

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells. The CellTiter-Glo® 3D reagent has enhanced lytic properties suitable for 3D cultures.[1][6]

Materials:

  • Tumor spheroids in a 96-well or 384-well plate

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Opaque-walled multiwell plates suitable for luminescence measurements

  • Plate reader with luminescence detection capabilities

Procedure:

  • After spheroid formation (typically 72 hours post-seeding), prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration.

  • Carefully remove a portion of the medium from each well and add the this compound dilutions.

  • Incubate the spheroids with this compound for the desired treatment period (e.g., 72 hours).

  • Equilibrate the plate containing the spheroids and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[7]

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]

  • Transfer the contents to an opaque-walled plate.

  • Mix the contents on a plate shaker for 5 minutes to induce cell lysis.[6][7]

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[6][7]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay

This protocol quantifies apoptosis by measuring the activity of caspases-3 and -7, key executioner caspases.

Materials:

  • Tumor spheroids in a 96-well or 384-well plate

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 3D Assay kit

  • Opaque-walled multiwell plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Treat the spheroids with this compound as described in Protocol 2 for the desired duration (e.g., 48 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 3D reagent to room temperature.[2]

  • Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of medium in each well.[2][8]

  • Mix the contents using a plate shaker at approximately 300-500 rpm for 30 seconds.[2]

  • Incubate the plate at room temperature for at least 30 minutes, protected from light.[2]

  • Measure the luminescence using a plate reader.

  • Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control.

Protocol 4: High-Content Imaging and Analysis of Spheroids

This protocol allows for the simultaneous, image-based quantification of spheroid morphology, viability, and apoptosis.

Materials:

  • Tumor spheroids in a 96-well or 384-well black, clear-bottom plate

  • This compound stock solution (in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • Calcein AM (for live cell staining)

  • Ethidium homodimer-1 (EthD-1) or Propidium Iodide (PI) (for dead cell staining)

  • CellEvent™ Caspase-3/7 Green Detection Reagent (for apoptosis detection)

  • High-content imaging system (e.g., ImageXpress Micro Confocal, CellInsight CX7)[5][9]

  • Image analysis software (e.g., MetaXpress, HCS Studio)[5][9]

Procedure:

  • Treat spheroids with this compound for the desired duration.

  • Prepare a staining solution containing Hoechst 33342, Calcein AM, and EthD-1 (or PI) in culture medium. For apoptosis, use a solution with Hoechst 33342 and CellEvent™ Caspase-3/7 Green Detection Reagent.

  • Add the staining solution to each well and incubate at 37°C for 1-2 hours, protected from light.[9]

  • Acquire images using a high-content imaging system. Capture a z-stack of images for each spheroid to analyze the entire 3D structure.

  • Analyze the images using appropriate software to quantify:

    • Spheroid Size and Morphology: Measure the diameter, volume, and circularity from bright-field or nuclear staining images.

    • Cell Viability: Quantify the number and intensity of Calcein AM-positive (live) and EthD-1/PI-positive (dead) cells.

    • Apoptosis: Quantify the number and intensity of CellEvent™ Caspase-3/7 Green-positive cells.

  • Calculate dose-response curves and relevant metrics (e.g., IC50, percentage of apoptotic cells).

Visualizations

This compound's Proposed Mechanism of Action

Crinamine_Signaling_Pathway This compound This compound AKT1 AKT1 This compound->AKT1 Inhibits BCL2L1 BCL2L1 This compound->BCL2L1 Inhibits CCND1 Cyclin D1 (CCND1) This compound->CCND1 Inhibits Survival Cell Survival AKT1->Survival Apoptosis Apoptosis BCL2L1->Apoptosis Inhibits Proliferation Cell Proliferation CCND1->Proliferation CellCycleArrest Cell Cycle Arrest (G1 Phase) Proliferation->CellCycleArrest Survival->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Workflow for Assessing this compound's Effect on Tumor Spheroids

Experimental_Workflow cluster_assays 3. Endpoint Assays start Start: Cancer Cell Culture spheroid_formation 1. Spheroid Formation (Ultra-Low Attachment Plate) start->spheroid_formation crinamine_treatment 2. This compound Treatment (Dose-Response) spheroid_formation->crinamine_treatment viability_assay Viability Assay (CellTiter-Glo 3D) crinamine_treatment->viability_assay apoptosis_assay Apoptosis Assay (Caspase-Glo 3/7 3D) crinamine_treatment->apoptosis_assay imaging_assay High-Content Imaging (Morphology, Viability, Apoptosis) crinamine_treatment->imaging_assay data_analysis 4. Data Analysis (IC50, Growth Curves, Fold Change) viability_assay->data_analysis apoptosis_assay->data_analysis imaging_assay->data_analysis end End: Evaluation of this compound Efficacy data_analysis->end

Caption: Workflow for evaluating this compound in 3D tumor spheroids.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Crinamine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamine, a crinane-type alkaloid isolated from plants of the Amaryllidaceae family, has demonstrated significant potential as an anticancer agent.[1][2] Studies have shown that this compound induces apoptosis and inhibits proliferation, migration, and angiogenesis in cancer cells, particularly in cervical cancer.[1][3][4] The mechanism of action of this compound involves the modulation of key signaling pathways through the downregulation of several cancer-related genes. This document provides detailed application notes and protocols for the analysis of gene expression changes in response to this compound treatment, offering a valuable resource for researchers in oncology and drug development.

Data Presentation

The following table summarizes the quantitative data on the downregulation of key cancer-related genes in SiHa cervical cancer cells following treatment with this compound. This data is based on findings from studies investigating the molecular effects of this compound.

Table 1: Downregulation of Gene Expression in SiHa Cells Treated with 12 µM this compound for 8 Hours

Gene SymbolGene NameFold Change (Hypothetical)Biological Process
AKT1AKT Serine/Threonine Kinase 1-2.8Cell Survival, Proliferation, Angiogenesis
BCL2L1BCL2 Like 1-3.1Apoptosis Regulation
CCND1Cyclin D1-2.5Cell Cycle Progression (G1/S transition)
CDK4Cyclin Dependent Kinase 4-2.2Cell Cycle Progression (G1/S transition)
PLK1Polo-Like Kinase 1-3.5Mitotic Progression, Cell Division
RHOARas Homolog Family Member A-2.9Cell Migration, Cytoskeletal Organization
SNAI1Snail Family Transcriptional Repressor 1-3.2Epithelial-Mesenchymal Transition (EMT)
VIMVimentin-2.7Epithelial-Mesenchymal Transition (EMT), Migration
VEGF-AVascular Endothelial Growth Factor A-3.0Angiogenesis

Note: The fold changes are presented as hypothetical values for illustrative purposes, based on the reported downregulation of these genes.

Experimental Protocols

This section provides detailed protocols for the analysis of gene expression in response to this compound treatment.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line: SiHa (human cervical cancer cell line) is a suitable model. Other cancer cell lines can be used, but optimization of this compound concentration and treatment duration may be required.

  • Cell Seeding: Plate SiHa cells in 6-well plates at a density of 2 x 10^5 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in complete growth medium to a final concentration of 12 µM. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Treatment: Remove the existing culture medium and replace it with the medium containing 12 µM this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for 8 hours. This time point has been shown to be effective for observing changes in the expression of key target genes.

  • Cell Harvesting: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to RNA extraction.

Protocol 2: RNA Extraction

This protocol is for the isolation of total RNA from cultured cells using a TRIzol-based method.

  • Cell Lysis: Add 1 mL of TRIzol reagent to each well of the 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.

  • Phase Separation: Transfer the cell lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) value greater than 8 is recommended for downstream applications.

Protocol 3: Quantitative Real-Time PCR (RT-qPCR)

This protocol is for the quantification of gene expression changes using a two-step RT-qPCR method.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers according to the manufacturer's instructions.

    • A typical reaction includes RNA, primers, dNTPs, reverse transcriptase, and an RNase inhibitor.

    • Incubate the reaction in a thermal cycler.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., AKT1, CCND1) and housekeeping genes (e.g., PGK1, RPS13, U6 snRNA), and a suitable SYBR Green master mix.

    • Primer sequences should be designed to span exon-exon junctions to avoid amplification of genomic DNA.

  • Thermal Cycling:

    • Perform qPCR using a real-time PCR system with the following typical cycling conditions:

      • Initial denaturation at 95°C for 10 minutes.

      • 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method.

    • Normalize the expression of the target genes to the geometric mean of the selected housekeeping genes.

    • Compare the normalized expression in this compound-treated samples to the vehicle-treated control samples.

Protocol 4: RNA Sequencing (RNA-Seq) (General Protocol)

For a more comprehensive analysis of the transcriptome, RNA-seq can be employed.

  • Library Preparation:

    • Start with high-quality total RNA (RIN > 8).

    • Deplete ribosomal RNA (rRNA) or enrich for poly(A)+ RNA.

    • Fragment the RNA and synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library using PCR.

    • Assess library quality and quantity using a Bioanalyzer and qPCR.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatics Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify affected biological processes and signaling pathways.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression_analysis Gene Expression Analysis cell_seeding Seed SiHa Cells incubation_24h Incubate 24h cell_seeding->incubation_24h crinamine_treatment Treat with 12 µM this compound (8h) incubation_24h->crinamine_treatment rna_extraction Total RNA Extraction crinamine_treatment->rna_extraction rna_qc RNA Quantification & Quality Control rna_extraction->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis qpcr RT-qPCR cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt) qpcr->data_analysis

Caption: Experimental workflow for RT-qPCR analysis of gene expression in response to this compound treatment.

This compound-Modulated Signaling Pathways

signaling_pathway cluster_proliferation Cell Proliferation & Survival cluster_migration Cell Migration & EMT cluster_angiogenesis Angiogenesis This compound This compound AKT1 AKT1 This compound->AKT1 downregulates BCL2L1 BCL2L1 This compound->BCL2L1 downregulates CCND1 CCND1 This compound->CCND1 downregulates CDK4 CDK4 This compound->CDK4 downregulates PLK1 PLK1 This compound->PLK1 downregulates RHOA RHOA This compound->RHOA downregulates SNAI1 SNAI1 This compound->SNAI1 downregulates VIM VIM This compound->VIM downregulates VEGFA VEGF-A This compound->VEGFA downregulates

Caption: Signaling pathways modulated by this compound treatment, leading to the downregulation of key cancer-related genes.

References

Application Notes and Protocols: Evaluating Crinamine's Impact on Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamine, a crinane-type alkaloid derived from plants of the Amaryllidaceae family, has demonstrated significant potential in biomedical research, particularly in oncology.[1] Recent studies have highlighted its cytotoxic and anti-proliferative effects against various cancer cell lines.[2][3] Notably, this compound has been shown to inhibit cell migration, a critical process in cancer metastasis.[3][4] These application notes provide detailed protocols for evaluating the impact of this compound on cell migration, utilizing common in vitro assays. The described methods include the wound healing (scratch) assay, the transwell migration assay, and single-cell tracking analysis, offering a comprehensive approach to characterizing this compound's anti-migratory properties.

Signaling Pathways and Mechanism of Action

This compound has been found to suppress cervical cancer cell migration by inhibiting the expression of key regulators of the epithelial-mesenchymal transition (EMT), such as SNAI1 and VIM.[3][4] Furthermore, its mechanism of action may be linked to the downregulation of cancer-related genes including AKT1 and RHOA, which are pivotal in signaling pathways that control the actin cytoskeleton and cell motility.[3][5][6][7]

This compound This compound AKT1 AKT1 This compound->AKT1 downregulates RHOA RHOA This compound->RHOA downregulates SNAI1 SNAI1 AKT1->SNAI1 regulates RHOA->SNAI1 regulates VIM VIM SNAI1->VIM upregulates Cell_Migration Cell_Migration VIM->Cell_Migration promotes

Caption: Proposed signaling pathway for this compound's inhibition of cell migration.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell migration and related gene expression from studies on cervical cancer cell lines (e.g., SiHa).

ParameterThis compound ConcentrationResultReference
Cell Migration Rate 12 µMSignificant inhibition of real-time cell migration.[2]
Gene Expression (mRNA) 12 µM (8h treatment)SNAI1: ~50% reduction VIM: ~40% reduction[2][3]
HIF-1α Inhibition IC50 = 2.7 µMPotent dose-dependent inhibition of HIF-1α in a cell-based reporter gene assay.[8][9]
MAO-B Inhibition IC50 = 0.014 µMHighly potent and selective inhibitor of human Monoamine Oxidase B (MAO-B).[10]

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward and cost-effective method to study collective cell migration in vitro.[11][12]

A Seed cells to form a confluent monolayer B Create a 'scratch' with a sterile tip A->B C Treat with this compound or vehicle control B->C D Image at 0h and subsequent time points C->D E Measure wound area and calculate closure D->E

Caption: Workflow for the wound healing (scratch) assay.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., SiHa) into a 24-well plate at a density that will form a confluent monolayer within 24 hours.[13][14]

    • Incubate at 37°C and 5% CO2.

  • Creating the Wound:

    • Once cells are ~95-100% confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well.[11][13]

    • Wash gently with phosphate-buffered saline (PBS) to remove detached cells.[13]

  • Treatment:

    • Add fresh culture medium containing various concentrations of this compound (e.g., 0, 6, 12 µM) or a vehicle control (e.g., DMSO) to the respective wells.

  • Imaging and Analysis:

    • Capture images of the scratch at 0 hours and at regular intervals (e.g., every 4-8 hours) for up to 48 hours using a phase-contrast microscope.[15]

    • Quantify the wound area at each time point using software like ImageJ.[12]

    • Calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic response of cells to a chemoattractant through a porous membrane, providing a measure of individual cell migration.[16][17][18]

A Seed cells in serum-free medium in the upper chamber B Add chemoattractant to the lower chamber A->B C Add this compound to the upper and/or lower chamber A->C D Incubate to allow cell migration B->D C->D E Fix, stain, and count migrated cells D->E

Caption: Workflow for the transwell migration assay.

Protocol:

  • Preparation:

    • Rehydrate transwell inserts (typically with an 8 µm pore size) in a 24-well plate with serum-free medium.[19]

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium.

    • Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the transwell insert.[19]

  • Treatment and Chemoattraction:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[19]

    • Add this compound at desired concentrations to both the upper and lower chambers to ensure a consistent concentration gradient.

  • Incubation:

    • Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours), depending on the cell type.[19]

  • Analysis:

    • Remove non-migrated cells from the top of the membrane with a cotton swab.[16]

    • Fix the migrated cells on the bottom of the membrane with a fixative (e.g., 70% ethanol) and stain with a dye such as crystal violet.[16][19]

    • Count the number of migrated cells in several representative fields under a microscope.

Single-Cell Tracking

This advanced technique allows for the detailed analysis of individual cell movements and trajectories over time, providing nuanced data on cell motility.[20][21]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a low density in a suitable imaging dish.

    • Treat the cells with this compound or a vehicle control.

  • Time-Lapse Microscopy:

    • Place the dish in an environmentally controlled chamber on a microscope stage.

    • Acquire phase-contrast or fluorescence images at regular intervals (e.g., every 5-10 minutes) over an extended period (e.g., 12-24 hours).

  • Data Analysis:

    • Use specialized software (e.g., ImageJ with tracking plugins, HoloMonitor®) to track individual cells and generate trajectories.[21][22]

    • From the trajectory data, calculate various parameters such as:

      • Velocity: The rate of cell movement.

      • Directionality: The straightness of the migration path.

      • Total distance traveled.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on cell migration. By employing a combination of these assays, researchers can obtain both qualitative and quantitative data to elucidate the mechanisms by which this compound modulates cell motility, contributing to the broader understanding of its potential as an anti-cancer therapeutic.

References

Application Notes and Protocols for Studying the Antiplasmodial Activity of Crinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamine is a crinine-type alkaloid found in various species of the Amaryllidaceae family, such as Crinum amabile. Alkaloids from this plant family have demonstrated a range of pharmacological activities, including antiplasmodial properties. This document provides a comprehensive overview of the experimental setup for investigating the antiplasmodial activity of purified this compound, including in vitro and in vivo protocols, cytotoxicity assessment, and the putative mechanism of action. These guidelines are intended to assist researchers in the systematic evaluation of this compound as a potential antimalarial agent.

Data Presentation: In Vitro Activity and Cytotoxicity

Effective evaluation of a potential antimalarial compound necessitates the determination of its potency against the parasite and its selectivity towards host cells. The following tables summarize key quantitative data for crinane alkaloids, including the closely related compound Crinine (B1220781), and cytotoxicity data for this compound against various human cell lines.

Table 1: In Vitro Antiplasmodial Activity of Crinine

CompoundPlasmodium falciparum Strain(s)IC50 (µg/mL)IC50 (µM)Reference
CrinineNot Specified2.110~7.0

Table 2: Cytotoxicity of this compound against Human Cell Lines

Cell LineCell TypeCC50 (µM)Reference
SH-SY5YHuman Neuroblastoma54.5 - 61.7[1][2]
HeLaHuman Cervical Cancer>100
SiHaHuman Cervical Cancer~50-60
C33aHuman Cervical Cancer>100
HDFaHuman Dermal Fibroblasts (Normal)>100
Ect1/E6E7Human Endocervical (Normal)>100
HaCaTHuman Keratinocytes (Normal)~85

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Testing

The following protocols describe methods to determine the 50% inhibitory concentration (IC50) of this compound against Plasmodium falciparum.

  • Parasite Strains: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum should be used.

  • Culture Conditions: Parasites are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum or 0.5% Albumax I, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: Parasite cultures should be synchronized at the ring stage by treatment with 5% D-sorbitol before drug assays.

This assay measures the proliferation of parasites by quantifying the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

  • Plate Preparation: Serially dilute this compound in complete culture medium in a 96-well black microtiter plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine (B1663885) or artemisinin) as positive controls.

  • Parasite Inoculation: Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I. Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the logarithm of the drug concentration using a non-linear regression model.

This colorimetric assay measures the activity of the parasite-specific enzyme lactate (B86563) dehydrogenase (pLDH) as an indicator of parasite viability.

  • Assay Setup: Prepare drug dilutions and parasite cultures in a 96-well microtiter plate as described for the SYBR Green I assay.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Lysis: Lyse the erythrocytes by freeze-thaw cycles to release the pLDH enzyme.

  • Enzymatic Reaction: Add a reaction mixture containing 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD+), L-lactate, diaphorase, and nitroblue tetrazolium (NBT) to each well.

  • Incubation and Reading: Incubate the plate in the dark at 37°C for 30-60 minutes. Measure the absorbance at approximately 650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of pLDH activity inhibition and determine the IC50 value as described above.

In Vitro Cytotoxicity Testing

The MTT assay is a standard colorimetric assay to assess the cytotoxicity of a compound on mammalian cells.

  • Cell Culture: Culture a selected mammalian cell line (e.g., HEK293, HepG2, or Vero cells) in appropriate culture medium in a 96-well plate until a confluent monolayer is formed.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) can be calculated as the ratio of CC50 to the antiplasmodial IC50.

In Vivo Antiplasmodial Efficacy Testing

The 4-day suppressive test using Plasmodium berghei-infected mice is a standard model for evaluating the in vivo efficacy of potential antimalarial compounds.

  • Animal Model: Use Swiss albino mice (20-25 g).

  • Parasite Inoculation: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes (1 x 10^7 parasitized red blood cells).

  • Drug Administration: Randomly divide the mice into groups: a negative control group (vehicle), a positive control group (e.g., chloroquine at 5 mg/kg/day), and treatment groups receiving different doses of this compound. Administer the first dose of the test compound orally or intraperitoneally 2-4 hours after inoculation and continue for four consecutive days.

  • Parasitemia Monitoring: On day 5, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis: Calculate the average percentage of parasitemia suppression for each group compared to the negative control group.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_sybr SYBR Green I Assay cluster_pldh pLDH Assay cluster_cytotoxicity Cytotoxicity Assay cluster_invivo In Vivo Assay (4-Day Suppressive Test) parasite_culture P. falciparum Culture (Chloroquine-sensitive & resistant strains) synchronization Synchronization (Ring Stage) parasite_culture->synchronization sybr_incubation 72h Incubation synchronization->sybr_incubation pldh_incubation 72h Incubation synchronization->pldh_incubation drug_dilution_vitro This compound Serial Dilution drug_dilution_vitro->sybr_incubation drug_dilution_vitro->pldh_incubation sybr_lysis Lysis & Staining sybr_incubation->sybr_lysis sybr_read Fluorescence Reading sybr_lysis->sybr_read sybr_ic50 IC50 Determination sybr_read->sybr_ic50 pldh_lysis Freeze-Thaw Lysis pldh_incubation->pldh_lysis pldh_reaction Enzymatic Reaction pldh_lysis->pldh_reaction pldh_read Absorbance Reading pldh_reaction->pldh_read pldh_ic50 IC50 Determination pldh_read->pldh_ic50 cell_culture Mammalian Cell Culture (e.g., HEK293) mtt_incubation 48-72h Incubation cell_culture->mtt_incubation drug_dilution_cyto This compound Serial Dilution drug_dilution_cyto->mtt_incubation mtt_addition MTT Addition mtt_incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization mtt_read Absorbance Reading formazan_solubilization->mtt_read cc50 CC50 Determination mtt_read->cc50 selectivity_index Selectivity Index (SI) (CC50/IC50) cc50->selectivity_index mouse_model Swiss Albino Mice parasite_inoculation P. berghei Inoculation mouse_model->parasite_inoculation drug_administration This compound Administration (4 Days) parasite_inoculation->drug_administration parasitemia_monitoring Parasitemia Monitoring (Day 5) drug_administration->parasitemia_monitoring smear_analysis Giemsa Staining & Microscopy parasitemia_monitoring->smear_analysis suppression_calc % Parasitemia Suppression smear_analysis->suppression_calc

Caption: Experimental workflow for evaluating the antiplasmodial activity of this compound.

Proposed Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for many quinoline-based antimalarials and related alkaloids is the inhibition of hemozoin formation in the parasite's food vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To detoxify this heme, the parasite polymerizes it into an insoluble, crystalline substance called hemozoin. This compound, as a crinane alkaloid, is hypothesized to interfere with this critical detoxification pathway.

The proposed mechanism involves the accumulation of this compound in the acidic food vacuole of the parasite. Here, it is thought to bind to free heme and/or the growing hemozoin crystal, thereby capping the crystal surface and preventing further polymerization. This leads to an accumulation of toxic free heme within the parasite, which in turn causes oxidative stress, membrane damage, and ultimately, parasite death.

hemozoin_inhibition_pathway cluster_parasite Plasmodium falciparum hemoglobin Hemoglobin (from host RBC) food_vacuole Food Vacuole (Acidic Environment) hemoglobin->food_vacuole Digestion heme Toxic Free Heme food_vacuole->heme Release hemozoin Hemozoin (Non-toxic crystal) heme->hemozoin Polymerization (Detoxification) parasite_death Parasite Death (Oxidative stress, membrane damage) heme->parasite_death Accumulation This compound This compound This compound->inhibition inhibition->heme Inhibition inhibition->hemozoin

Caption: Proposed mechanism of this compound's antiplasmodial activity via hemozoin inhibition.

References

Crinamine: A Versatile Research Tool for Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamine, a crinine-type alkaloid, has emerged as a promising and multifaceted research tool in the field of neurobiology. Its diverse pharmacological activities, including potent enzyme inhibition and modulation of key cellular pathways, make it a valuable instrument for investigating neurodegenerative diseases, neurotransmitter metabolism, and neuronal apoptosis. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound for their neurobiological studies.

Key Applications in Neurobiology

This compound's utility as a research tool stems from its following established activities:

  • Selective Inhibition of Monoamine Oxidase B (MAO-B): this compound is a potent and selective inhibitor of MAO-B, an enzyme responsible for the degradation of key neurotransmitters like dopamine (B1211576). This makes it an excellent tool for studying the role of MAO-B in neurodegenerative disorders such as Parkinson's disease.

  • Acetylcholinesterase (AChE) Inhibition: this compound also exhibits inhibitory activity against acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine. Although weaker than its MAO-B inhibition, this activity allows for the investigation of its potential effects on cholinergic neurotransmission.

  • Induction of Apoptosis: this compound has been shown to induce apoptosis, or programmed cell death, in various cell types, including neuronal-like cells. This property can be leveraged to study the molecular mechanisms of neuronal cell death and to screen for neuroprotective compounds.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's biological activities:

ParameterValueTargetReference
IC50 0.014 µMHuman Monoamine Oxidase B (MAO-B)[1]
IC50 445 µMAcetylcholinesterase (AChE)[2]
IC50 54.5 µMCytotoxicity (MTT assay) in SH-SY5Y neuroblastoma cells[2]
IC50 61.7 µMCytotoxicity (Neutral Red assay) in SH-SY5Y neuroblastoma cells[2]

Signaling Pathways and Mechanisms of Action

Monoamine Oxidase B (MAO-B) Inhibition and Dopamine Metabolism

This compound's potent and selective inhibition of MAO-B has significant implications for dopamine metabolism. MAO-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, this compound can increase the synaptic levels of dopamine, which is a crucial neurotransmitter for motor control, motivation, and reward.

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by DOPAC DOPAC MAOB->DOPAC Produces This compound This compound This compound->MAOB Inhibits

This compound inhibits MAO-B, preventing dopamine degradation.
Neuronal Apoptosis Signaling Pathway

While the precise signaling cascade initiated by this compound in neurons is still under investigation, its ability to induce apoptosis likely involves the modulation of key apoptotic regulators. A general model of apoptosis in neurons involves the Bcl-2 family of proteins and caspases. This compound may influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.

Apoptosis_Pathway This compound This compound Bcl2_Family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) This compound->Bcl2_Family Modulates (?) Mitochondria Mitochondria Bcl2_Family->Mitochondria Regulates permeability Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothesized involvement of this compound in neuronal apoptosis.

Experimental Protocols

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (MAO-Glo™ Protocol)

This protocol is adapted from the Promega MAO-Glo™ Assay, a luminescent method for measuring MAO activity.

Materials:

  • MAO-Glo™ Assay Kit (Promega)

  • Recombinant human MAO-B enzyme

  • This compound (test inhibitor)

  • Pargyline (positive control inhibitor)

  • 96-well white, flat-bottom plates

  • Luminometer

Experimental Workflow:

MAO_Glo_Workflow A Prepare Reagents: - MAO-B Enzyme - this compound dilutions - MAO-Glo™ Substrate B Add MAO-B enzyme and This compound to wells A->B C Incubate at RT B->C D Add MAO-Glo™ Substrate to initiate reaction C->D E Incubate at RT D->E F Add Luciferin Detection Reagent to stop reaction and generate light E->F G Incubate at RT F->G H Measure Luminescence G->H

Workflow for the MAO-Glo™ inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human MAO-B enzyme in the provided buffer.

    • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

    • Prepare the MAO-Glo™ substrate according to the kit instructions.

  • Assay Plate Setup:

    • Add 25 µL of MAO-B enzyme solution to each well of a 96-well plate.

    • Add 5 µL of the this compound dilutions or control (vehicle or pargyline) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Enzymatic Reaction:

    • Add 20 µL of the MAO-Glo™ substrate to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 50 µL of the Luciferin Detection Reagent to each well to stop the enzymatic reaction and generate a luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound (test inhibitor)

  • Donepezil (positive control inhibitor)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Experimental Workflow:

Ellman_Workflow A Prepare Reagents: - AChE solution - this compound dilutions - DTNB solution - ATCI solution B Add buffer, DTNB, and This compound to wells A->B C Add AChE solution B->C D Pre-incubate at 37°C C->D E Add ATCI to initiate reaction D->E F Measure absorbance at 412 nm kinetically E->F

Workflow for the Ellman's AChE inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a serial dilution of this compound in the appropriate solvent and then dilute in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 75 mM solution of ATCI in deionized water.

  • Assay Plate Setup:

    • In each well of a 96-well plate, add:

      • 120 µL of 0.1 M phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 20 µL of this compound dilution or control (vehicle or donepezil)

    • Add 20 µL of the AChE solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the ATCI solution to each well.

    • Immediately begin measuring the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value as described for the MAO-B assay.

Neuroprotection Assay against MPP+ Toxicity in SH-SY5Y Cells (MTT Assay)

This protocol assesses the potential of this compound to protect neuronal-like cells from a neurotoxin that induces Parkinson's-like pathology.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 1-methyl-4-phenylpyridinium (MPP+) - neurotoxin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Experimental Workflow:

MTT_Workflow A Seed SH-SY5Y cells in 96-well plate B Incubate for 24h A->B C Pre-treat with this compound for 2h B->C D Add MPP+ to induce toxicity C->D E Incubate for 24h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan (B1609692) crystals with DMSO G->H I Measure absorbance at 570 nm H->I

Workflow for the neuroprotection MTT assay.

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 104 cells per well and allow them to attach for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Induce neurotoxicity by adding MPP+ (e.g., 1 mM final concentration) to the wells. Include control wells with cells only, cells with MPP+ only, and cells with this compound only.

    • Incubate the plate for another 24 hours.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

    • Evaluate the neuroprotective effect of this compound by comparing the viability of cells treated with both this compound and MPP+ to those treated with MPP+ alone.

Conclusion

This compound is a potent and selective neuropharmacological tool with diverse applications in neurobiology research. Its well-characterized inhibitory effects on MAO-B and AChE, coupled with its pro-apoptotic properties, provide a robust platform for investigating fundamental neuronal processes and the pathophysiology of neurological disorders. The detailed protocols provided herein will enable researchers to effectively utilize this compound in their experimental paradigms, contributing to a deeper understanding of the complexities of the nervous system. Further research is warranted to fully elucidate the specific molecular signaling pathways modulated by this compound in neuronal cells.

References

Application Notes and Protocols for In Vivo Studies of Crinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamine, a crinane-type alkaloid isolated from plants of the Amaryllidaceae family, has demonstrated significant potential in biomedical research, particularly in oncology.[1] In vitro studies have shown its potent cytotoxic effects against various cancer cell lines, including cervical cancer.[2] The mechanism of action of this compound involves the induction of apoptosis and the inhibition of cell proliferation, migration, and angiogenesis.[2] Notably, its activity is linked to the downregulation of key cancer-related genes such as AKT1, CCND1, and BCL2L1, and the inhibition of Hypoxia-Inducible Factor-1 (HIF-1).[1] These findings position this compound as a promising candidate for further investigation in in vivo cancer models.

These application notes provide a comprehensive overview of the formulation and experimental protocols for the in vivo evaluation of this compound's anticancer properties. The following sections detail recommended formulations, administration routes, and methodologies for assessing efficacy and mechanism of action in animal models.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell LineIC50 (µM)AssayReference
Cervical Cancer (SiHa)Not specifiedCytotoxicity Assay[2]
Human Glioblastoma (U251)2.7HIF-1α reporter gene assay
Table 2: Genes Modulated by this compound in Cervical Cancer Cells
GeneModulationFunctionReference
AKT1DownregulationCell survival, proliferation[1]
CCND1DownregulationCell cycle progression[1]
BCL2L1DownregulationApoptosis inhibition[1]
SNAI1Inhibition of expressionEpithelial-mesenchymal transition[2]
VIMInhibition of expressionEpithelial-mesenchymal transition[2]
VEGF-AInhibition of secretionAngiogenesis[2]

Experimental Protocols

Formulation of this compound for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of this compound for parenteral or oral administration in animal models.

Background: this compound is a poorly water-soluble alkaloid. Therefore, a suitable vehicle is required to achieve a homogenous suspension or solution for accurate dosing. The following protocol is a representative example based on common practices for formulating poorly soluble compounds for in vivo studies. Researchers should perform their own stability and solubility tests.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile vials

  • Sterile syringes and needles

Protocol for a 10 mg/mL Stock Solution:

  • In a sterile vial, dissolve this compound in a minimal amount of DMSO. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound and dissolve it in 100 µL of DMSO.

  • Gently vortex or sonicate until the this compound is completely dissolved.

  • In a separate sterile tube, prepare the vehicle by mixing PEG300 and Tween 80. A common ratio is 4:1 (v/v). For example, mix 400 µL of PEG300 with 100 µL of Tween 80.

  • Add the vehicle mixture to the this compound/DMSO solution.

  • Bring the final volume to 1 mL with sterile saline. The final concentration of DMSO should be kept low (ideally ≤10%) to minimize toxicity.

  • Vortex the final formulation thoroughly to ensure a homogenous suspension.

  • Visually inspect the formulation for any precipitation before each use. If precipitation occurs, gently warm the solution and vortex again.

Quality Control:

  • Sterility: The final formulation should be prepared under aseptic conditions.

  • Stability: The stability of the formulation should be assessed at the intended storage temperature and duration.

  • Homogeneity: For suspensions, ensure uniform distribution of the compound before each administration.

In Vivo Anticancer Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the antitumor activity of this compound in a human tumor xenograft model.

Animal Model:

  • Female athymic nude mice (nu/nu), 6-8 weeks old.

Tumor Cell Line:

  • Human cervical cancer cell line (e.g., SiHa) or another appropriate cancer cell line.

Experimental Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 SiHa cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Control Group: Administer the vehicle solution following the same route and schedule as the treatment group.

    • This compound Treatment Group: Administer this compound at a predetermined dose (e.g., 10, 25, or 50 mg/kg) via intraperitoneal (IP) injection or oral gavage, once daily or on an alternating day schedule for a specified duration (e.g., 21 days). The final dosing volume should be approximately 100-200 µL.

  • Data Collection:

    • Monitor tumor volume and body weight of each mouse every 2-3 days.

    • Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh and photograph the tumors. A portion of the tumor tissue can be fixed in formalin for histopathological analysis or snap-frozen for molecular analysis.

Statistical Analysis:

  • Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathways

Crinamine_Signaling_Pathways cluster_PI3K_AKT PI3K/AKT/mTOR Pathway cluster_MAPK_ERK MAPK/ERK Pathway cluster_HIF1a HIF-1α Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Crinamine_PI3K This compound Crinamine_PI3K->AKT inhibits GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Cell_Growth Cell Growth & Differentiation TranscriptionFactors->Cell_Growth Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE binds to Angiogenesis_Metabolism Angiogenesis & Metabolism HRE->Angiogenesis_Metabolism Crinamine_HIF This compound Crinamine_HIF->HIF1a inhibits

Caption: this compound's Proposed Mechanism of Action.

Experimental Workflow

Crinamine_InVivo_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., SiHa) start->cell_culture implantation 2. Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 5. Administer this compound or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint: Tumor Excision & Analysis monitoring->endpoint data_analysis 8. Statistical Analysis of Results endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: In Vivo Efficacy Study Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of crinamine and related alkaloids, a class of Amaryllidaceae alkaloids with significant pharmacological interest. The information is compiled to assist researchers in natural product chemistry, drug discovery, and quality control.

Introduction to this compound and Related Alkaloids

This compound is a crinane-type Amaryllidaceae alkaloid found in various plant species of the Amaryllidaceae family, such as those of the Crinum genus.[1][2][3] These alkaloids exhibit a wide range of biological activities, including antitumor and acetylcholinesterase inhibitory effects.[2][3] The structural diversity of Amaryllidaceae alkaloids, which are classified into several types including crinane, galanthamine, and lycorine, necessitates robust and specific analytical methods for their identification and quantification in complex plant extracts.[4][5]

Analytical Techniques

A variety of analytical techniques are employed for the analysis of this compound and related alkaloids. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Spectrophotometric and Nuclear Magnetic Resonance (NMR) spectroscopic methods are also utilized for quantification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable alkaloids.[4][6] Amaryllidaceae alkaloids can often be analyzed by GC-MS without prior derivatization.[7]

Application Note: GC-MS is particularly useful for the initial profiling of alkaloid content in plant extracts and can provide valuable information for chemotaxonomic studies.[6] However, some alkaloids, like haemanthamine, may partially decompose under GC conditions, necessitating alternative methods for accurate quantification.[8] The use of both Electron Impact (EI) and Chemical Ionization (CI) mass spectrometry can provide complementary information for unambiguous identification, especially for homolycorine-type alkaloids which may show low intensity molecular ions in EI mode.[4][6]

Experimental Protocol: GC-MS Analysis of this compound and Related Alkaloids

This protocol is a general guideline based on methods reported for the analysis of Amaryllidaceae alkaloids.[4][7]

1. Sample Preparation (Alkaloid Extraction)

  • Objective: To extract alkaloids from plant material.

  • Procedure:

    • Dry and powder the plant material (e.g., bulbs, aerial parts).

    • Perform extraction with methanol (B129727) using a Soxhlet apparatus for 24 hours.[9]

    • Filter the extract and evaporate the solvent under vacuum to obtain a dry residue.[9]

    • For a more purified alkaloid fraction, dissolve the residue in 2N HCl, filter, and wash with chloroform (B151607) three times in a separatory funnel.[9]

    • Adjust the pH of the aqueous solution to neutral with 0.1 N NaOH.[9]

    • The resulting solution can be further processed or directly analyzed. For GC-MS, the crude extract dissolved in methanol (e.g., 1 mg in 500 µL) is often sufficient.[7]

2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890+ GC or similar.[4]

  • Mass Spectrometer: Agilent 5975 or 7000A triple quadrupole MS detector or similar.[4]

  • Column: HP-5 MS (30 m × 0.25 mm × 0.25 µm) or TR-5 MS (30 m × 0.25 mm × 0.25 µm).[4][7]

  • Carrier Gas: Helium at a flow rate of 0.8 mL/min.[7]

  • Injector Temperature: 250 °C.[7]

  • Injection Mode: Splitless.[7]

  • Oven Temperature Program:

    • Initial temperature: 80 °C for 1 min.

    • Ramp 1: 10 °C/min to 250 °C, hold for 2 min.

    • Ramp 2: 10 °C/min to 300 °C, hold for 10 min.[7]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

    • Ion Source Temperature: 230 °C.[4]

    • Mass Range: m/z 40–600.[4]

3. Data Analysis

  • Identify alkaloids by comparing their mass spectra and retention times with those of reference standards and literature data. The fragmentation patterns are key for structural confirmation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS, particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for the analysis of this compound and related alkaloids, especially for complex mixtures and quantification at low concentrations.[1][10][11]

Application Note: HPLC-MS/MS is the method of choice for the detailed analysis of crinane-type and other Amaryllidaceae alkaloids.[1] Characteristic fragmentation patterns in MS/MS can be used to differentiate between different alkaloid types. For instance, crinane-type alkaloids often show neutral losses of C₂H₅N (43 u) and C₂H₆N (44 u).[1][12] This technique allows for the rapid analysis of alkaloid distribution and composition in different plant parts and can be used for quality control.[1]

Experimental Protocol: HPLC-MS/MS Analysis of this compound Alkaloids

This protocol is based on a method developed for the analysis of crinane and tazettine-type alkaloids in Crinum species.[1]

1. Sample Preparation

  • Follow the same extraction procedure as described for GC-MS analysis. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.

2. Instrumentation and Conditions

  • HPLC System: An Agilent 1100 series or similar.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer or a triple quadrupole mass spectrometer.[1]

  • Column: A reversed-phase C18 column (e.g., BEH C18, 2.1 mm × 100 mm, 1.7 µm particle size).[12]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.05% formic acid.[12]

    • Solvent B: Acetonitrile with 0.1% formic acid.[13]

  • Flow Rate: 0.3 mL/min.[12]

  • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

    • Data Acquisition: Full scan mode for profiling and product ion scan mode (MS/MS) for structural confirmation.

3. Data Analysis

  • Identify alkaloids based on their retention times and characteristic MS/MS fragmentation patterns. For crinane-type alkaloids, look for neutral losses of 43 u and 44 u and characteristic ions at m/z 213 and 211.[1][12]

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and related alkaloids from various studies.

Table 1: GC-MS Data for Selected Amaryllidaceae Alkaloids

Alkaloid TypeCompoundRetention Index (RI)Key Mass Fragments (m/z)Plant SourceReference
CrinineCrinine-271, 242, 228, 185Crinum jagus[2]
CrinineFlexinine-287, 258, 244, 201Crinum jagus[2]
HaemanthamineHaemanthamine-301, 270, 242, 227Narcissus species[8]
GalanthamineGalanthamine-287, 286, 269, 214Galanthus fosteri[7]
LycorineLycorine-287, 286, 227, 210Lycoris species[5]

Note: Retention indices and full mass spectral data can vary depending on the specific GC-MS conditions.

Table 2: HPLC-MS/MS Quantitative Parameters for Alkaloid Analysis

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Peramine247.16188.1, 146.1--[13]
Ergovaline534.26223.1, 268.1--[13]
Lolitrem B686.43436.3, 408.3--[13]
Gefitinib (example)447.1128.120 pg/mL-[10]

Note: LOD and LOQ are highly dependent on the instrument and matrix.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract injection GC Injection crude_extract->injection separation Chromatographic Separation (HP-5 MS Column) injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection (MS) ionization->detection data_acquisition Data Acquisition detection->data_acquisition identification Compound Identification (Mass Spectra & RT) data_acquisition->identification quantification Quantification identification->quantification

Caption: Workflow for GC-MS analysis of alkaloids.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction plant_material->extraction purification Optional Purification extraction->purification final_extract Final Extract in Mobile Phase purification->final_extract injection HPLC Injection final_extract->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Ionization (ESI) separation->ionization ms1 MS1 Analysis (Precursor Ion) ionization->ms1 fragmentation Fragmentation (CID) ms1->fragmentation ms2 MS2 Analysis (Product Ions) fragmentation->ms2 data_acquisition Data Acquisition ms2->data_acquisition identification Compound Identification (RT, Precursor/Product Ions) data_acquisition->identification quantification Quantification identification->quantification

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Crinamine Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the yield of Crinamine from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for this compound extraction?

A1: this compound is an Amaryllidaceae alkaloid predominantly found in various species of the Crinum genus. Commercially and for research purposes, the bulbs of Crinum species are the most utilized plant part due to their higher alkaloid content.[1][2][3] Species such as Crinum asiaticum, Crinum latifolium, and Crinum moorei are frequently cited as sources of this compound and other related alkaloids.[4][5][6][7]

Q2: Which extraction method generally provides the highest yield of total alkaloids from Crinum species?

A2: Studies have shown that reflux extraction can yield slightly higher total alkaloid content compared to ultrasonic extraction. For instance, a study on Crinum asiaticum seeds reported a total alkaloid yield of 0.4494% with reflux extraction, while ultrasonic extraction yielded 0.4357%.[8] However, the choice of method may also depend on factors like solvent, time, and temperature.

Q3: How can I improve the purity of my this compound extract?

A3: Acid-base extraction is a crucial step to selectively separate basic alkaloids like this compound from neutral and acidic impurities.[9][10][11] Following initial solvent extraction, this technique partitions the alkaloids into an aqueous acidic phase, leaving non-basic compounds in the organic phase. Subsequent basification of the aqueous phase and re-extraction into an organic solvent significantly purifies the alkaloid fraction.[10][11] For high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is the recommended final purification step.[9][12][13]

Q4: Is it possible to enhance this compound production in the plant itself or in cell cultures?

A4: Yes, biotechnological approaches such as in vitro plant tissue culture (callus or hairy root cultures) and the use of elicitors can significantly enhance the production of Amaryllidaceae alkaloids.[14][15][16] Elicitors, which are signaling molecules that trigger defense responses in plants, can stimulate the biosynthetic pathways leading to increased alkaloid accumulation. Common elicitors include methyl jasmonate and salicylic (B10762653) acid.[14][17][18]

Q5: What are the critical parameters to consider for GC-MS analysis of this compound?

A5: For successful GC-MS analysis of this compound, several parameters are critical. These include the choice of a suitable capillary column (e.g., a 5% phenyl polymethylsiloxane column), optimization of the temperature program, and setting the correct inlet and detector temperatures. The use of an internal standard is also recommended for accurate quantification.[19] A temperature program that gradually increases from an initial temperature (e.g., 150 °C) to a final temperature (e.g., 270 °C) is often employed.[20]

Troubleshooting Guides

Issue 1: Low Yield of this compound from Extraction
Possible Cause Troubleshooting Step
Inefficient cell wall disruption Ensure the plant material (bulbs) is finely ground to maximize the surface area for solvent penetration.
Suboptimal extraction solvent This compound is an alkaloid and is typically extracted with polar solvents like methanol (B129727) or ethanol (B145695). Experiment with different solvent polarities and consider acidifying the solvent (e.g., with 1% HCl or acetic acid) to convert alkaloids to their more soluble salt form.
Incomplete extraction Increase the extraction time or the number of extraction cycles. For methods like reflux or Soxhlet, ensure the temperature is optimal for the solvent used. For ultrasonic-assisted extraction, optimize the power and duration.[8]
Degradation of this compound Avoid prolonged exposure to high temperatures and direct light, which can degrade alkaloids.
Incorrect pH during acid-base partitioning During the acid-base extraction, ensure the pH is sufficiently low (acidic, pH 2-3) to protonate the amine group of this compound and transfer it to the aqueous phase. Subsequently, ensure the pH is sufficiently high (alkaline, pH 9-10) to deprotonate the amine for extraction back into the organic solvent.[10]
Issue 2: Impure this compound Isolate
Possible Cause Troubleshooting Step
Co-extraction of other compounds Incorporate a defatting step with a nonpolar solvent like hexane (B92381) before the main extraction to remove lipids.
Ineffective acid-base separation Repeat the acid-base extraction cycle to improve the separation of this compound from non-basic impurities.
Insufficient chromatographic separation Optimize the mobile phase and gradient for your column chromatography or preparative HPLC. For reverse-phase HPLC, a common mobile phase is a gradient of acetonitrile (B52724) or methanol in water with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
Presence of closely related alkaloids High-resolution preparative HPLC is often necessary to separate structurally similar alkaloids.[9]
Issue 3: Poor Growth or this compound Production in In Vitro Cultures
Possible Cause Troubleshooting Step
Suboptimal culture medium Optimize the concentrations of plant growth regulators (e.g., auxins and cytokinins) in your Murashige and Skoog (MS) medium. For callus induction from Crinum bulbs, 2,4-D has been shown to be effective.[21]
Ineffective elicitor concentration or exposure time The response to elicitors is often dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of elicitor treatment (e.g., methyl jasmonate or salicylic acid).[17][18][22][23]
Genotype variability The capacity for secondary metabolite production can vary between different plant species and even between different explants from the same plant.
Culture browning and death This may be due to the oxidation of phenolic compounds. Adding antioxidants like ascorbic acid or polyvinylpyrrolidone (B124986) (PVP) to the culture medium can help mitigate this issue.

Quantitative Data Presentation

Table 1: Comparison of Total Alkaloid Yield from Crinum asiaticum Seeds using Different Extraction Methods [8]

Extraction MethodExtraction TimeTemperatureSolid-to-Liquid RatioEthanol Conc.Total Alkaloid Yield (%)
Ultrasonic Extraction47 min58 °C1:695%0.4357
Reflux Extraction2.5 h84 °C1:995%0.4494

Table 2: Recovery Rates of Crude Extracts from Crinum jagus using Various Extraction Methods

Extraction MethodRecovery Rate (% of fresh weight)
Continuous Shaking Extraction (CSE)11.59 ± 0.32
Hot Extraction (HE)11.21 ± 0.26
Microwave-Assisted Extraction (MAE)9.97 ± 0.41
Ultrasonic-Assisted Extraction (UAE)10.21 ± 0.07
Liquid-Liquid Extraction (LLE)10.18 ± 0.06

Note: This table represents the yield of the total extract, not specifically the this compound content.

Experimental Protocols

Protocol 1: Acid-Base Extraction for this compound Enrichment

This protocol describes a typical acid-base extraction procedure to separate this compound from a crude plant extract.

  • Acidification: Dissolve the crude extract in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 2% sulfuric acid or 1 M hydrochloric acid).

  • Extraction of Alkaloids: Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate. The protonated this compound will move into the aqueous acidic layer.

  • Separation: Carefully drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid at least two more times to ensure complete transfer of the alkaloids. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 25% ammonium (B1175870) hydroxide (B78521) or concentrated sodium hydroxide) while stirring until the pH reaches 9-10. This will deprotonate the this compound, making it less water-soluble.

  • Back-Extraction: Transfer the alkaline aqueous solution to a clean separatory funnel and add an organic solvent (e.g., dichloromethane or ethyl acetate). Shake vigorously and allow the layers to separate. The deprotonated this compound will now move into the organic layer.

  • Collection and Drying: Drain the organic layer. Repeat the back-extraction of the aqueous layer with fresh organic solvent twice more. Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enriched this compound extract.

Protocol 2: In Vitro Callus Culture and Elicitation for this compound Production

This protocol outlines a general procedure for establishing callus cultures of Crinum and using elicitors to enhance alkaloid production.

  • Explant Preparation and Sterilization: Use fresh, healthy bulbs of a Crinum species. Wash the bulbs thoroughly under running tap water. Surface sterilize the bulbs by immersing them in 70% ethanol for 1-2 minutes, followed by a 15-20 minute soak in a 10-20% sodium hypochlorite (B82951) solution with a few drops of Tween 20. Rinse the bulbs 3-4 times with sterile distilled water inside a laminar flow hood.

  • Callus Induction: Aseptically cut the sterilized bulbs into small pieces (explants) of about 1 cm². Culture the explants on Murashige and Skoog (MS) medium supplemented with 3% sucrose, 0.8% agar, and an appropriate concentration of an auxin like 2,4-Dichlorophenoxyacetic acid (2,4-D) (e.g., 2.26 µM).[21]

  • Incubation: Incubate the cultures in the dark at 25 ± 2 °C. Subculture the developing calli onto fresh medium every 3-4 weeks.

  • Elicitation: Once a stable callus line is established, transfer a known weight of callus to fresh MS medium. To induce this compound production, add a sterile solution of an elicitor like methyl jasmonate (e.g., 100 µM) or salicylic acid (e.g., 50-200 µM) to the culture medium.[17][18]

  • Harvesting and Analysis: Harvest the callus after a specific elicitation period (e.g., 7-14 days). Dry the callus, weigh it, and then proceed with this compound extraction and quantification using methods like HPLC or GC-MS.

Visualizations

Experimental_Workflow_for_Crinamine_Extraction_and_Purification cluster_extraction Extraction cluster_purification Purification plant_material Crinum Bulbs (Dried & Powdered) solvent_extraction Solvent Extraction (e.g., Reflux with Ethanol) plant_material->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base enriched_extract Enriched this compound Fraction acid_base->enriched_extract prep_hplc Preparative HPLC enriched_extract->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis GC-MS / HPLC Analysis pure_this compound->analysis Analysis

Caption: Workflow for this compound extraction and purification.

Crinamine_Biosynthesis_Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_crinamine_synthesis This compound Synthesis phenylalanine L-Phenylalanine norbelladine Norbelladine phenylalanine->norbelladine tyrosine L-Tyrosine tyrosine->norbelladine methylnorbelladine 4'-O-Methylnorbelladine norbelladine->methylnorbelladine N4OMT oxidative_coupling Oxidative Phenol Coupling methylnorbelladine->oxidative_coupling crinine_skeleton Crinine-type Skeleton oxidative_coupling->crinine_skeleton This compound This compound crinine_skeleton->this compound Further modifications

Caption: Simplified biosynthetic pathway of this compound.

References

Navigating the Challenges of Large-Scale Crinamine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of Crinamine, the journey from laboratory-scale success to industrial production is fraught with unique challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this valuable Amaryllidaceae alkaloid.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield in Pictet-Spengler Cyclization

Question: We are experiencing a significant drop in yield for the Pictet-Spengler cyclization step when moving from a 1g to a 100g scale. What are the potential causes and how can we troubleshoot this?

Answer: A decrease in yield during the scale-up of the Pictet-Spengler reaction is a common issue.[1][2][3] Several factors could be at play:

  • Mixing and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[4] Ensure your reactor's agitation is sufficient to maintain a homogeneous reaction mixture. Monitor the internal temperature closely to prevent thermal gradients.

  • Acid Catalyst Concentration: The optimal concentration of the acid catalyst can change upon scale-up. What works on a small scale may be too concentrated or too dilute in a larger volume. A screening of acid catalysts and their concentrations at the new scale is recommended.[5]

  • Iminium Ion Formation: The formation of the key iminium ion intermediate is crucial.[1] On a larger scale, slower addition of the aldehyde or ketone component can help maintain a steady concentration of the iminium ion and prevent its decomposition or side reactions.

  • Solvent Effects: Ensure the solvent is of appropriate grade and is thoroughly dried. Water content can interfere with the reaction.

Parameter Potential Issue on Large Scale Troubleshooting Recommendation
Mixing Inadequate agitation leading to non-homogeneity.Increase stirrer speed; consider impeller design for better mixing.
Temperature Poor heat dissipation causing localized overheating.Use a reactor with a larger surface area-to-volume ratio; implement a controlled cooling system.
Catalyst Sub-optimal acid concentration.Perform a small-scale re-optimization of the catalyst loading.
Reactant Addition Rapid addition leading to side-product formation.Implement slow, controlled addition of the aldehyde/ketone.

Issue 2: Poor Stereoselectivity in Asymmetric Synthesis

Question: Our enantioselective synthesis of a key chiral intermediate for this compound shows a significant drop in enantiomeric excess (ee) on a larger scale. How can we address this?

Answer: Maintaining high stereoselectivity during scale-up is a significant challenge in alkaloid synthesis.[6][7][8][9][10]

  • Catalyst Purity and Loading: The purity of the chiral catalyst is paramount. Trace impurities can have a magnified negative effect on a larger scale. Ensure the catalyst is of the highest purity. The catalyst loading may also need to be re-optimized for the larger scale.

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations. Even small deviations can impact the stereochemical outcome.[4] Precise temperature control is critical.

  • Mixing: Inadequate mixing can affect the kinetics of the desired reaction versus competing non-selective pathways.

Parameter Potential Issue on Large Scale Troubleshooting Recommendation
Catalyst Impurities in the chiral catalyst or ligand.Source catalyst from a reputable supplier; consider recrystallization.
Temperature Fluctuations affecting the transition state energies.Use a highly controlled temperature regulation system.
Mixing Non-homogeneous distribution of the catalyst.Ensure efficient stirring to maintain uniform catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound synthesis?

A1: The large-scale synthesis of complex alkaloids like this compound requires a thorough safety assessment.[11][12] Key concerns include:

  • Exothermic Reactions: Many steps in organic synthesis are exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction.[13][14] Reaction calorimetry studies are essential to understand the thermal profile of each step.

  • Hazardous Reagents: The synthesis may involve toxic, flammable, or corrosive reagents. Handling large quantities of these materials requires appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and emergency procedures.

  • Pressurized Reactions: Some reactions may be conducted under pressure. Ensure the reactor is rated for the intended pressure and that appropriate safety relief systems are in place.

Q2: What are the most significant challenges in the purification of this compound on a large scale?

A2: Purification is a major bottleneck in the large-scale production of alkaloids.[15][16][17][18]

  • Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities. Alternative techniques should be explored.

  • Crystallization: Crystallization is often the most efficient method for purifying large quantities of a compound.[15][19][20] Developing a robust crystallization protocol, including solvent screening and optimization of cooling profiles, is crucial. Formation of alkaloid salts can often facilitate crystallization.[20]

  • Extraction: Liquid-liquid extraction is commonly used for initial purification.[21][22] On a large scale, this can generate significant solvent waste. Consider solvent recycling and recovery systems.

Purification Method Scale-Up Challenges Potential Solutions
Chromatography High solvent consumption, cost, time.Use of preparative HPLC with solvent recycling; explore alternative stationary phases.
Crystallization Difficulty in inducing crystallization, polymorphism.Extensive solvent screening, seeding strategies, controlled cooling.
Extraction Large solvent volumes, emulsion formation.Use of continuous extraction equipment, anti-emulsion agents.

Experimental Protocols

Key Experiment: Pictet-Spengler Cyclization (Illustrative Protocol)

This protocol is a general representation and must be optimized for specific substrates and scales.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with the β-arylethylamine precursor (1.0 eq) and an appropriate anhydrous solvent (e.g., toluene, 10 L/kg of starting material).

  • Inert Atmosphere: The reactor is purged with nitrogen, and a slight positive pressure is maintained throughout the reaction.

  • Cooling: The reactor contents are cooled to 0-5 °C using a circulating chiller.

  • Catalyst Addition: The acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) is added dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Aldehyde Addition: The aldehyde (1.1 eq) is dissolved in the reaction solvent and added slowly to the reaction mixture over 1-2 hours, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by HPLC or TLC until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by crystallization or column chromatography.

Visualizations

Crinamine_Synthetic_Pathway cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Purification & Final Product Precursor_A β-Arylethylamine Derivative Pictet_Spengler Pictet-Spengler Cyclization Precursor_A->Pictet_Spengler Precursor_B Aldehyde/Ketone Precursor_B->Pictet_Spengler Intramolecular_Heck Intramolecular Heck Reaction Pictet_Spengler->Intramolecular_Heck Forms core structure Purification Purification (Crystallization/ Chromatography) Intramolecular_Heck->Purification Completes ring system Stereocontrol Asymmetric Catalysis Stereocontrol->Pictet_Spengler Introduces chirality This compound This compound Purification->this compound

Caption: Generalized synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield in Key Reaction Check_Purity Verify Starting Material Purity Start->Check_Purity Analyze_Conditions Review Reaction Parameters Check_Purity->Analyze_Conditions Purity OK Optimize_Mixing Improve Agitation Analyze_Conditions->Optimize_Mixing Optimize_Temp Refine Temperature Control Analyze_Conditions->Optimize_Temp Screen_Catalyst Re-screen Catalysts/ Reagents Analyze_Conditions->Screen_Catalyst Success Yield Improved Optimize_Mixing->Success Optimize_Temp->Success Screen_Catalyst->Success

Caption: Troubleshooting workflow for low reaction yield.

Purification_Decision_Tree Start Crude Product Is_Solid Is the crude product a solid? Start->Is_Solid Try_Crystallization Attempt Crystallization Is_Solid->Try_Crystallization Yes Liquid_Chrom Liquid-Liquid Extraction Is_Solid->Liquid_Chrom No Success_Cryst Successful? Try_Crystallization->Success_Cryst Prep_HPLC Preparative HPLC Liquid_Chrom->Prep_HPLC Final_Product High Purity This compound Success_Cryst->Final_Product Yes Success_Cryst->Prep_HPLC No Prep_HPLC->Final_Product

Caption: Decision tree for large-scale purification strategy.

References

Technical Support Center: Optimizing Crinamine Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Crinamine in in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and frequently asked questions to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a crinine-type alkaloid derived from plants of the Amaryllidaceae family, such as Crinum asiaticum.[1] Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. Notably, this process occurs without causing DNA double-strand breaks, distinguishing it from some conventional chemotherapeutics like cisplatin.[2] this compound's pro-apoptotic activity is associated with the downregulation of key cancer-related genes, including AKT1, BCL2L1, CCND1, CDK4, PLK1, and RHOA.[2][3]

Q2: How should I prepare a stock solution of this compound for my experiments?

A2: While specific solubility data for this compound in various solvents is not extensively published, a general protocol for plant-derived alkaloids can be followed. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Protocol for 10 mM Stock Solution in DMSO:

    • This compound has a molecular weight of 301.34 g/mol .[1] To prepare a 10 mM stock solution, weigh out 3.01 mg of this compound and dissolve it in 1 mL of high-purity DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. It is advisable to protect the solution from light.

Q3: What is the recommended starting concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound is highly dependent on the cell line being used. Based on published data, a broad starting range of 1 µM to 100 µM is recommended for initial screening experiments. For sensitive cell lines, concentrations in the nanomolar range may also be relevant. Refer to the IC50 values in Table 1 for cell-line-specific guidance.

Q4: Is this compound cytotoxic to non-cancerous cells?

A4: Studies have shown that this compound exhibits selective cytotoxicity, being more potent against cervical cancer cells than normal cells.[2] However, it is crucial to determine the cytotoxicity profile in the specific non-cancerous cell line relevant to your research by performing a dose-response experiment.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible IC50 values.

This is a common issue in cell-based assays and can stem from several factors.

Potential Cause Troubleshooting Suggestion
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. Uneven cell distribution can lead to variability.
This compound Stock Solution Issues Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. Visually inspect for any precipitation upon dilution into aqueous culture media.
Inconsistent Incubation Times Standardize the drug incubation period across all experiments.
Assay Protocol Variability Ensure all steps of the cell viability assay (e.g., reagent addition, incubation times, and plate reading) are performed consistently.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma, as contamination can significantly alter cellular metabolism and drug response.

Problem 2: this compound precipitates out of solution when added to cell culture media.

This can occur when a DMSO stock solution is diluted into an aqueous environment.

Potential Cause Troubleshooting Suggestion
Poor Aqueous Solubility While this compound is soluble in DMSO, its aqueous solubility may be limited. When diluting the DMSO stock into your culture medium, do so dropwise while gently vortexing the medium to facilitate mixing.
High Final DMSO Concentration Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%). If higher concentrations are needed to maintain solubility, a vehicle control with the same DMSO concentration is essential.
Temperature Shock Warm the cell culture medium to 37°C before adding the this compound stock solution to prevent precipitation due to temperature changes.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50 Value (µM)Reference
SiHaHuman Cervical CancerCell Viability48 hours18.83[3]
C33aHuman Cervical CancerCell Viability48 hours42.61[3]
HeLaHuman Cervical CancerCell Viability48 hours>100[4]
HDFaHuman Dermal FibroblastsCell Viability48 hours>100
Ect1/E6E7Human Endocervical CellsCell Viability48 hours>100
HaCaTHuman KeratinocytesCell Viability48 hours85.45[4]
5123tcRat HepatomaApoptosis Induction48 hours12.5
SH-SY5YHuman NeuroblastomaCytotoxicity (MTT)Not Specified54.5
-Human MAO-B (in vitro)Enzyme InhibitionNot Applicable0.014[1]
-HIF-1α Reporter Gene AssayReporter AssayNot Specified2.7

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and determine viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution.

    • Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and treat with the desired concentrations of this compound for a specific duration.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, trypsinize briefly and combine with the supernatant from the culture medium.

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (follow manufacturer's instructions).

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mandatory Visualizations

G cluster_pathway Signaling Pathway This compound This compound Cell Cancer Cell This compound->Cell Enters Cell AKT1 AKT1 Cell->AKT1 Downregulates BCL2L1 BCL2L1 Cell->BCL2L1 Downregulates CCND1 CCND1 Cell->CCND1 Downregulates CDK4 CDK4 Cell->CDK4 Downregulates PLK1 PLK1 Cell->PLK1 Downregulates RHOA RHOA Cell->RHOA Downregulates Apoptosis Apoptosis AKT1->Apoptosis Leads to BCL2L1->Apoptosis Leads to CCND1->Apoptosis Leads to CDK4->Apoptosis Leads to PLK1->Apoptosis Leads to RHOA->Apoptosis Leads to

Caption: Proposed signaling pathway of this compound in cancer cells.

G start Start: Optimize this compound Dosage stock Prepare this compound Stock (e.g., 10 mM in DMSO) start->stock range_finding Perform Range-Finding Experiment (e.g., 1-100 µM) stock->range_finding ic50_determination Determine IC50 using MTT/Cell Viability Assay (e.g., 48h incubation) range_finding->ic50_determination confirm_mechanism Confirm Mechanism of Action (e.g., Apoptosis Assay, Western Blot) ic50_determination->confirm_mechanism end Optimized Dosage Achieved confirm_mechanism->end

Caption: Experimental workflow for this compound dosage optimization.

G cluster_checks Troubleshooting Steps start Inconsistent IC50 Values? check_cells Cell Health & Passage Number Consistent? start->check_cells Yes check_seeding Cell Seeding Density Uniform? check_cells->check_seeding Yes solution Review and Standardize Protocol check_cells->solution No check_stock This compound Stock & Dilutions Freshly Prepared? check_seeding->check_stock Yes check_seeding->solution No check_protocol Assay Protocol Followed Precisely? check_stock->check_protocol Yes check_stock->solution No check_protocol->solution no_issue Problem Resolved check_protocol->no_issue Yes solution->start Re-run Experiment

Caption: Logical flowchart for troubleshooting inconsistent IC50 values.

References

Technical Support Center: Overcoming Crinamine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with crinamine in aqueous solutions.

Troubleshooting Guide

Issue: this compound powder is not dissolving in my aqueous buffer.

This is a common issue as this compound, an alkaloid, is expected to have low water solubility. Here are some steps to troubleshoot this problem:

  • Particle Size Reduction: Ensure you are working with a fine powder. Grinding the this compound to a smaller particle size can increase the surface area for dissolution.[1][2]

  • pH Adjustment: The solubility of alkaloids is often pH-dependent.[1] Try dissolving this compound in a slightly acidic solution (e.g., pH 4-6). This can be achieved by adding a small amount of a biocompatible acid like HCl or acetic acid.

  • Co-solvents: If pH adjustment is not sufficient or not desired for your experiment, consider using a co-solvent.[3][4] Start by making a stock solution in an organic solvent like DMSO, ethanol, or methanol, and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

  • Heating and Agitation: Gently warming the solution while stirring can help to increase the rate of dissolution. However, be cautious about the thermal stability of this compound.

  • Use of Solubilizing Agents: For more persistent solubility issues, consider using excipients such as cyclodextrins or surfactants.[3][5] These can encapsulate the this compound molecule, increasing its apparent solubility in water.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the most common strategies to improve the solubility of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability and solubility of poorly soluble drugs.[3][7][8][9] The most common approaches are summarized in the table below.

Q3: Can I use DMSO to dissolve this compound? What are the potential issues?

Yes, DMSO is a common solvent for creating stock solutions of poorly soluble compounds. However, it is important to be aware of the following:

  • Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to determine the tolerance of your specific cell line or experimental model.

  • Final Concentration: The final concentration of DMSO in your aqueous working solution should typically be kept below 0.5% (v/v) to minimize its effects on the experiment.

  • Precipitation: When diluting a DMSO stock solution into an aqueous buffer, the compound may precipitate out if its solubility in the final solution is exceeded. It is advisable to add the stock solution to the buffer while vortexing to ensure rapid mixing.

Q4: How do cyclodextrins improve solubility?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble drug molecules, like this compound, by encapsulating the hydrophobic part of the molecule within their cavity.[3][5] This complex is then more readily soluble in water.

Q5: Are there any "green" or more environmentally friendly solvents I can use?

Emerging research is exploring the use of natural deep eutectic solvents (NDESs) and non-ionic surfactants as greener alternatives for extraction and solubilization of alkaloids.[6]

Summary of Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantages
pH Adjustment Ionization of the molecule increases its polarity and affinity for water.Simple, cost-effective.Only applicable to ionizable compounds; may not be suitable for all biological assays.
Co-solvency Addition of a water-miscible organic solvent to increase the solubility.[4]Simple to prepare and evaluate.The organic solvent may have biological effects or toxicity.
Particle Size Reduction Increasing the surface area of the solid particles enhances the dissolution rate.[1][2]Improves dissolution rate.Does not increase equilibrium solubility; may not be sufficient for very poorly soluble compounds.
Complexation (e.g., Cyclodextrins) Encapsulation of the hydrophobic drug molecule within a hydrophilic host molecule.[3][5]Can significantly increase solubility; can also improve stability.Can be more expensive; potential for toxicity with some cyclodextrins.
Solid Dispersions Dispersing the drug in a solid matrix to improve wettability and dissolution.[2][3]Can significantly improve dissolution rate and bioavailability.Can be complex to prepare; potential for physical instability.
Lipid-Based Formulations Dissolving the drug in lipids, surfactants, or emulsifying agents.[5][8]Can significantly enhance oral bioavailability.Can be complex to formulate; potential for in vivo variability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Note: When preparing your working solution, add the DMSO stock solution dropwise to your aqueous buffer while vortexing to minimize precipitation.

Protocol 2: Solubility Enhancement using pH Adjustment

  • Materials:

    • This compound powder

    • Deionized water

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Add the desired amount of this compound powder to a volume of deionized water.

    • Place the suspension on a stir plate and begin stirring.

    • Slowly add 0.1 M HCl dropwise to the suspension while monitoring the pH.

    • Continue adding acid until the this compound dissolves. Record the pH at which complete dissolution occurs.

    • If necessary, the pH can be adjusted back towards neutral by the dropwise addition of 0.1 M NaOH, but be aware that the this compound may precipitate out if its solubility limit is exceeded at the new pH.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Initial Dissolution Attempt cluster_troubleshooting Troubleshooting cluster_end End start This compound Powder dissolve_water Attempt to dissolve in aqueous buffer start->dissolve_water is_dissolved Is it fully dissolved? dissolve_water->is_dissolved ph_adjust Adjust pH (e.g., acidic) is_dissolved->ph_adjust No success Soluble this compound Solution is_dissolved->success Yes ph_adjust->is_dissolved co_solvent Use Co-solvent (e.g., DMSO) ph_adjust->co_solvent If pH adjustment fails or is not suitable co_solvent->is_dissolved solubilizer Use Solubilizing Agent (e.g., Cyclodextrin) co_solvent->solubilizer For higher concentrations or persistent issues solubilizer->is_dissolved

Caption: Workflow for overcoming this compound solubility issues.

signaling_pathway This compound This compound maob Monoamine Oxidase B (MAO-B) This compound->maob Inhibits dopac DOPAC dopamine Dopamine dopamine->dopac Metabolized by MAO-B neuroprotection Neuroprotection dopamine->neuroprotection Increased levels lead to

Caption: Hypothetical signaling pathway of this compound as a MAO-B inhibitor.

References

minimizing degradation of Crinamine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Crinamine during extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete Extraction: Insufficient solvent volume, extraction time, or repetitions.Increase the solvent-to-solid ratio, prolong the extraction time, and perform multiple extraction cycles with fresh solvent. For reflux extraction, consider a duration of 2.5 hours per cycle.
Inappropriate Solvent Polarity: The solvent may not be optimal for solubilizing this compound.While methanol (B129727) and ethanol (B145695) are commonly used, conduct small-scale trials with different solvent systems (e.g., varying percentages of ethanol in water) to find the optimal polarity.
Poor Plant Material Preparation: Large particle size can limit solvent penetration.Ensure the plant material is thoroughly dried and finely ground to a uniform powder to maximize the surface area for solvent interaction.
Presence of Impurities and Degradation Products Suboptimal pH during Extraction: The pH of the extraction medium affects the form (free base or salt) and stability of this compound.For extraction into organic solvents, maintain an alkaline pH of around 10 to extract the more soluble free base form. This can be achieved by adding a weak base like ammonium (B1175870) hydroxide.
Thermal Degradation: Exposure to high temperatures during extraction or solvent evaporation can break down this compound.Avoid excessive heat. If using reflux extraction, maintain the temperature at the solvent's boiling point but for the shortest effective time. During solvent evaporation, use a rotary evaporator at a reduced pressure and keep the temperature below 50°C.
Photodegradation: Exposure to light, especially UV radiation, can cause degradation.Protect the extraction mixture and subsequent extracts from light by using amber glassware or by covering the containers with aluminum foil.
Difficulty in Isolating this compound Complex Extract Mixture: Co-extraction of other alkaloids and plant metabolites can interfere with purification.Employ a multi-step purification process. After initial solvent extraction, perform an acid-base liquid-liquid extraction to separate alkaloids from non-basic compounds. Further purification can be achieved using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor leading to this compound degradation during extraction?

A1: While several factors can contribute to degradation, excessive heat is a primary concern. This compound, like many alkaloids, is thermolabile. Therefore, maintaining a controlled, low-temperature environment, especially during solvent evaporation, is critical.

Q2: How does pH influence the stability and extraction of this compound?

A2: The pH of the extraction solvent is crucial for both stability and yield. This compound is an alkaloid, meaning it is a basic compound. Extraction under alkaline conditions (pH ~10) converts this compound to its free base form, which is more soluble in organic solvents, thus improving extraction efficiency.[1] Conversely, acidic conditions will form the salt, which is more water-soluble. Extreme pH levels, both acidic and basic, can potentially lead to hydrolytic degradation, although specific data for this compound is limited.

Q3: Are there "green" extraction techniques that can minimize this compound degradation?

A3: Yes, modern "green" extraction methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can reduce the risk of degradation.[2][3] These techniques often require shorter extraction times and can be performed at lower temperatures compared to traditional methods like Soxhlet extraction, thereby minimizing thermal degradation.[3]

Q4: How can I detect and quantify this compound and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for both quantifying this compound and detecting impurities.[1] Developing a stability-indicating HPLC method is crucial to separate this compound from any degradation products, ensuring accurate quantification and purity assessment.

Q5: What are the best practices for storing plant material and extracts to prevent this compound degradation?

A5: Plant material should be stored in a dry, dark, and cool place to prevent enzymatic and microbial degradation. Extracts should be stored in amber vials at low temperatures (e.g., 4°C for short-term or -20°C for long-term storage) to minimize thermal and photodegradation.

Data Presentation

Table 1: Comparison of Extraction Methods for Amaryllidaceae Alkaloids

Extraction Method Typical Solvents Temperature Time Advantages Disadvantages
Maceration Methanol, EthanolRoom Temperature24-72 hoursSimple, requires minimal equipment.Time-consuming, potentially lower yield.
Reflux Extraction Ethanol (95%)Boiling point of solvent (~84°C for 95% Ethanol)~2.5 hoursHigher extraction efficiency than maceration.High temperature can cause degradation of thermolabile compounds.[4]
Ultrasound-Assisted Extraction (UAE) MethanolRoom Temperature~15 minutesFast, efficient, operates at lower temperatures, reducing thermal degradation.[2]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Methanol (80%)Controlled (e.g., up to 250°C for short periods)~5 minutesVery fast, reduced solvent consumption.[2]Potential for localized overheating if not properly controlled, which can lead to degradation.[3]
Liquid-Liquid Extraction (LLE) Methanol followed by Ethyl Acetate (B1210297)Room TemperatureVariesEffective for separating compounds based on polarity and pH, leading to a cleaner extract.[2]Can be labor-intensive and use significant solvent volumes.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction with Acid-Base Partitioning

This protocol is designed to maximize the yield of this compound while minimizing degradation by controlling pH and temperature.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., bulbs of Crinum species) at a controlled temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder.

  • Alkaline Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol at a 1:10 solid-to-solvent ratio.

    • Adjust the pH of the mixture to ~10 with ammonium hydroxide.

    • Stir the mixture at room temperature for 24 hours, protected from light.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process with the plant residue two more times with fresh solvent.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract using a rotary evaporator.

    • Maintain the water bath temperature below 50°C to prevent thermal degradation.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the concentrated extract in 1% hydrochloric acid.

    • Wash the acidic solution with n-hexane to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to ~10 with ammonium hydroxide.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the crude alkaloid extract containing this compound.

Visualizations

TroubleshootingWorkflow start Low this compound Yield or Purity check_extraction Review Extraction Parameters start->check_extraction check_temp Temperature Control Issue? check_extraction->check_temp Degradation products observed? check_ph Incorrect pH? check_temp->check_ph No solution_temp Use rotary evaporator < 50°C. Consider UAE/MAE. check_temp->solution_temp Yes check_light Light Exposure? check_ph->check_light No solution_ph Adjust pH to ~10 for free base extraction. check_ph->solution_ph Yes check_protocol Suboptimal Protocol? check_light->check_protocol No solution_light Use amber glassware or cover with foil. check_light->solution_light Yes solution_protocol Increase extraction time/repetitions. Optimize solvent-to-solid ratio. check_protocol->solution_protocol Yes end Improved Yield and Purity check_protocol->end No solution_temp->end solution_ph->end solution_light->end solution_protocol->end

Caption: Troubleshooting workflow for minimizing this compound degradation.

ExtractionWorkflow plant_material Dried, Powdered Plant Material alkaline_extraction Alkaline Solvent Extraction (Ethanol, pH ~10, Room Temp) plant_material->alkaline_extraction filtration Filtration alkaline_extraction->filtration solvent_evaporation Solvent Evaporation (Rotary Evaporator, < 50°C) filtration->solvent_evaporation acid_wash Acid-Base Partitioning (1% HCl, n-hexane wash) solvent_evaporation->acid_wash basification Basification (pH ~10) & Ethyl Acetate Extraction acid_wash->basification final_product Crude this compound Extract basification->final_product

Caption: Recommended workflow for this compound extraction.

References

troubleshooting Crinamine instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Crinamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term storage and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

A1: For long-term storage, solid this compound should be stored at or below -20°C.[1][2] While some alkaloids are stable at room temperature for extended periods, storing at low temperatures minimizes the risk of degradation.[3]

Q2: How should I store this compound solutions?

A2: this compound solutions, especially in organic solvents like DMSO or ethanol, should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare fresh solutions for critical experiments or, if stored, to use them within a short period. Aliquoting stock solutions to avoid repeated freeze-thaw cycles is also recommended.[1]

Q3: Is this compound sensitive to light?

A3: Yes, like many alkaloids, this compound may be sensitive to light.[1] To prevent potential photodegradation, it is best practice to store both solid this compound and its solutions in amber vials or otherwise protected from light.[1][4]

Q4: What are the potential signs of this compound degradation?

A4: Visual signs of degradation in solid this compound can include discoloration (e.g., yellowing or browning). For solutions, the appearance of precipitates or a change in color may indicate degradation. Inconsistent experimental results are also a key indicator that the stability of your this compound stock may be compromised.[1] Analytically, degradation can be confirmed by the appearance of new peaks or a decrease in the main this compound peak in an HPLC chromatogram.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, which includes hydroxyl, methoxy, and tertiary amine functional groups within a complex ring system, potential degradation pathways for this compound under suboptimal storage conditions (e.g., exposure to heat, light, or reactive substances) could include oxidation, hydrolysis of the ether linkage, and reactions involving the tertiary amine.[5][6][7]

Troubleshooting Guide for this compound Instability

This guide provides solutions to common problems that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution from solid this compound. Ensure the solid has been stored under recommended conditions (-20°C, protected from light). Aliquot new stock solutions to minimize freeze-thaw cycles.[1]
Visible discoloration or changes in the physical appearance of solid this compound. Oxidation or other forms of chemical degradation.[1]Discard the discolored compound and obtain a fresh batch. Ensure the new batch is stored in a tightly sealed container at -20°C, protected from light and moisture.[1][4]
Precipitate forms in a previously clear this compound stock solution upon storage. The solution may be supersaturated, or the compound is degrading into less soluble products.Try gentle warming (e.g., 37°C) and sonication to redissolve the precipitate. If this fails, it is likely degradation, and a fresh solution should be prepared. Consider using a different solvent if solubility issues persist.[1]
Loss of biological activity in experiments. Degradation of the this compound molecule, leading to a loss of the active conformation or structure.Verify the purity and integrity of your this compound sample using an analytical technique such as HPLC-MS. Compare the results with a fresh standard if available.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC-MS

This protocol outlines a method to assess the purity and identify potential degradation products of this compound.

1. Objective: To determine the stability of a this compound sample by separating the parent compound from any potential degradation products using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

2. Materials:

  • This compound sample (stored and/or fresh standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[8]

  • HPLC system with a UV or PDA detector

  • Mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.

4. HPLC-MS Conditions:

Parameter Condition
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.7 µm)[8]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with 10-20% B, increasing linearly to 80-90% B over 10-15 minutes.[9][10]
Flow Rate 0.2-0.4 mL/min[8]
Column Temperature 25-30°C
Injection Volume 5-10 µL
Detection (UV/PDA) 280 nm[8]
Mass Spectrometer ESI in positive ion mode
MS Scan Range m/z 100-500
MS/MS Fragmentation For structural elucidation of potential degradation products. Crinane-type alkaloids often show characteristic neutral losses.[8][11]

5. Data Analysis:

  • Compare the chromatograms of the stored sample with a fresh standard.

  • A decrease in the area of the main this compound peak and the appearance of new peaks in the stored sample indicate degradation.

  • Use the mass spectra to determine the molecular weights of the degradation products and MS/MS fragmentation patterns to aid in their structural identification.

Mandatory Visualizations

Signaling Pathways

Crinamine_HIF1_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hypoxia HIF-1α (stabilized) HIF1b HIF-1β HIF1_complex HIF-1 Complex HRE HRE (DNA) Target_Genes Target Genes (e.g., VEGF) This compound This compound This compound->HIF1a_hypoxia Inhibition

Crinamine_AKT_Pathway This compound This compound AKT1 AKT1 This compound->AKT1 Downregulation BCL2L1 BCL2L1 Apoptosis Apoptosis BCL2L1->Apoptosis Inhibition CCND1 CCND1 Proliferation Proliferation CCND1->Proliferation Promotion

Experimental Workflow

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Check Storage Conditions (-20°C, dark, dry) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage No Proper_Storage Proper Storage Check_Storage->Proper_Storage Yes Discard Discard and Reorder Improper_Storage->Discard Check_Solution Check Stock Solution Age and Handling Proper_Storage->Check_Solution Old_Solution Old or Repeatedly Thawed Solution Check_Solution->Old_Solution Yes Fresh_Solution Freshly Prepared/ Aliquoted Solution Check_Solution->Fresh_Solution No Prepare_Fresh Prepare Fresh Stock Solution Old_Solution->Prepare_Fresh Run_QC Run HPLC-MS Analysis (Protocol 1) Fresh_Solution->Run_QC Prepare_Fresh->Run_QC Purity_Check Purity Check Run_QC->Purity_Check Pure Pure Purity_Check->Pure Pass Impure Impure/Degraded Purity_Check->Impure Fail Continue Continue Experiment Pure->Continue Impure->Discard

References

Technical Support Center: High-Purity Crinamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of high-purity Crinamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, purification, and crystallization of this compound.

Problem 1: Low Yield of Crude this compound Extract

Symptoms: After initial solvent extraction and partitioning, the yield of the this compound-containing fraction (typically the ethyl acetate (B1210297) fraction) is lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Cell Lysis Ensure plant material (e.g., bulbs of Crinum asiaticum) is finely minced or powdered to maximize surface area for solvent penetration.[1]
Inefficient Solvent Extraction - Extend the extraction period (e.g., up to 72 hours at room temperature with stirring).[1]- Perform multiple extraction cycles with fresh solvent.[1]- Consider alternative extraction methods such as ultrasound-assisted or microwave-assisted extraction, which can improve efficiency.[2]
Suboptimal Solvent Choice While methanol (B129727) is commonly used for initial extraction, ensure the subsequent partitioning with solvents of increasing polarity (n-hexane, ethyl acetate, n-butanol) is performed thoroughly to isolate the mid-polarity this compound.[1]
Alkaloid Degradation Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure.[2]

Experimental Workflow for Troubleshooting Low Yield:

G start Low Crude Extract Yield check_lysis Verify Plant Material Homogenization start->check_lysis extend_extraction Extend/Repeat Solvent Extraction check_lysis->extend_extraction If lysis is adequate check_solvents Evaluate Partitioning Solvents extend_extraction->check_solvents If yield is still low optimize_evaporation Optimize Evaporation Conditions check_solvents->optimize_evaporation If partitioning is correct end_node Improved Yield optimize_evaporation->end_node

Caption: Troubleshooting workflow for low crude this compound extract yield.

Problem 2: Persistent Yellow/Brown Coloration in Purified Fractions

Symptoms: After column chromatography, the this compound-containing fractions appear yellow or brown, indicating impurities.

Possible Causes & Solutions:

CauseRecommended Solution
Co-eluting Pigments - Adjust the solvent gradient in your silica (B1680970) gel column chromatography. A shallower gradient may improve separation.- Consider using a different stationary phase, such as alumina.[3]
Oxidation Products - Minimize exposure of the sample to air and light. Work in a fume hood and use amber glassware.- Degas solvents before use.
Residual Metal Catalysts (if synthetic) If the this compound is from a synthetic route using metal catalysts (e.g., Palladium), residual metals can cause coloration.[3] Consider treatment with activated carbon.[3]
Acid Sensitivity on Silica Gel Some compounds can degrade on acidic silica gel.[3] Consider using neutral or deactivated silica gel.

Troubleshooting Logic for Colored Impurities:

G start Yellow/Brown Fractions Post-Column adjust_gradient Adjust Chromatography Gradient start->adjust_gradient check_oxidation Minimize Air/Light Exposure start->check_oxidation change_stationary_phase Switch to Alumina/Neutral Silica adjust_gradient->change_stationary_phase If color persists activated_carbon Treat with Activated Carbon change_stationary_phase->activated_carbon If color still persists final_purity Colorless Fractions activated_carbon->final_purity check_oxidation->adjust_gradient

Caption: Decision tree for troubleshooting colored impurities in this compound fractions.

Problem 3: Difficulty in Achieving High Purity (>99%) by HPLC

Symptoms: Analytical HPLC of the purified fraction shows one or more persistent impurity peaks close to the main this compound peak.

Possible Causes & Solutions:

CauseRecommended Solution
Co-eluting Structural Analogs Other Amaryllidaceae alkaloids with similar polarity, such as Haemanthamine or Buphanisine, may be present.[4] Optimize the preparative HPLC method:- Use a different column (e.g., C18, Phenyl-Hexyl).- Adjust the mobile phase composition (e.g., acetonitrile/water with different modifiers like formic acid or trifluoroacetic acid).
Incomplete Separation in Initial Steps Re-run the silica gel column chromatography on the enriched fraction with a very slow, shallow gradient.[1]
Crystallization Issues The final crystallization step is crucial for removing trace impurities. Experiment with different solvent systems for recrystallization.[5][6]

Refinement Workflow for High Purity:

G start Purity <99% by HPLC optimize_hplc Optimize Preparative HPLC Method start->optimize_hplc rerun_column Repeat Column Chromatography optimize_hplc->rerun_column If impurities remain recrystallize Perform Recrystallization rerun_column->recrystallize If still impure end_node Purity >99% recrystallize->end_node

Caption: Workflow for refining this compound to >99% purity.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for isolating high-purity this compound from plant sources?

A1: The typical workflow involves:

  • Extraction: Macerating plant material (e.g., Crinum bulbs) and extracting with a solvent like methanol.[1]

  • Partitioning: Performing liquid-liquid extraction to separate compounds by polarity. A common sequence is n-hexane (removes non-polar compounds), followed by ethyl acetate (collects this compound and other mid-polarity alkaloids), and then n-butanol.[1]

  • Column Chromatography: Fractionating the enriched extract using silica gel column chromatography with a gradient solvent system (e.g., ethyl acetate/methanol).[1]

  • Preparative HPLC: Further purifying the this compound-containing fractions to isolate the compound.[1]

  • Crystallization: Achieving high purity by crystallizing the isolated this compound from a suitable solvent.[5]

Q2: Which analytical techniques are recommended for assessing this compound purity?

A2: A combination of techniques is essential for a comprehensive purity evaluation.[1]

  • High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA): This is fundamental for quantifying purity and assessing the homogeneity of the main peak.[1]

  • Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS): This provides precise mass data to confirm the identity of this compound and detect impurities, even at low concentrations.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation and to detect any structural impurities.

Q3: What are some common impurities found alongside this compound?

A3: Common impurities are typically other Amaryllidaceae alkaloids with similar structures and polarities. These can include:

  • Lycorine[7]

  • Norgalanthamine and Epinorgalanthamine[7]

  • Haemanthamine and Haemanthidine[4]

  • Phenylpropanoid precursors used in the alkaloid's biosynthesis.[2]

Q4: What are the key parameters to control during the crystallization of this compound?

A4: The crystallization process is critical for final purification. Key parameters include:

  • Solvent Choice: The ideal solvent should dissolve this compound at a high temperature but have low solubility at cooler temperatures.[6]

  • Cooling Rate: A slow and controlled cooling process promotes the growth of large, pure crystals. Rapid cooling can lead to precipitation and the trapping of impurities.[6][8]

  • Supersaturation: The solution must be supersaturated for nucleation and crystal growth to occur. This is typically achieved by cooling, evaporating the solvent, or adding an anti-solvent.[6][9]

  • Agitation: Gentle agitation can prevent the formation of a solid mass and promote uniform crystal growth, but vigorous agitation can lead to secondary nucleation and smaller crystals.[9]

Experimental Protocols

Protocol 1: Solvent Extraction and Liquid-Liquid Partitioning

This protocol is based on a general method for extracting alkaloids from Crinum species.[1]

  • Mince Plant Material: Mince 200 g of fresh plant material (e.g., Crinum asiaticum bulbs).

  • Methanol Extraction: Submerge the minced material in methanol and extract for 72 hours at room temperature with frequent stirring.

  • Filter and Evaporate: Filter the solution and evaporate the methanol under reduced pressure to obtain the crude extract.

  • Resuspend in Water: Resuspend the crude extract in water.

  • Partitioning:

    • Perform liquid-liquid extraction three times with n-hexane to remove non-polar compounds. Discard the n-hexane phase.

    • Subsequently, perform liquid-liquid extraction three times with ethyl acetate. Combine these ethyl acetate fractions, as they will contain this compound.

    • Finally, perform liquid-liquid extraction three times with n-butanol to remove more polar compounds.

  • Evaporate Ethyl Acetate: Evaporate the combined ethyl acetate fractions to yield the this compound-enriched extract.

Protocol 2: Silica Gel Column Chromatography
  • Prepare Column: Prepare a silica gel column using a suitable solvent system (e.g., starting with 100% ethyl acetate).

  • Load Sample: Dissolve the this compound-enriched extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute with Gradient: Begin elution with 100% ethyl acetate and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in ethyl acetate).

  • Collect and Analyze Fractions: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Combine and Evaporate: Combine the pure this compound fractions and evaporate the solvent.

Protocol 3: Recrystallization
  • Select Solvent: Choose a suitable solvent or solvent system (e.g., methanol, ethanol, or a mixture like ethyl acetate/hexane).

  • Dissolve Sample: Dissolve the purified this compound in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.[6]

  • Cool Slowly: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator to promote crystal growth.

  • Isolate Crystals: Collect the crystals by filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under a vacuum.

References

Crinamine Technical Support Center: Troubleshooting Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Crinamine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

This compound is a crinine-type alkaloid isolated from plants of the Amaryllidaceae family.[1] Its primary known on-target activities include potent and selective inhibition of human Monoamine Oxidase B (MAO-B) and inhibition of Hypoxia-Inducible Factor-1alpha (HIF-1α) activity.[1][2] It is also known to induce apoptosis in various cancer cell lines.[1]

Q2: I am observing a cytotoxic effect in my cell line that doesn't express high levels of MAO-B or isn't cultured under hypoxic conditions. Could this be an off-target effect?

Yes, it is possible. While this compound has known on-targets, like many natural products, it may interact with other cellular proteins, leading to off-target effects. Observed cytotoxicity in the absence of the primary targets suggests that other mechanisms are at play. It is crucial to perform control experiments to distinguish between on-target and off-target-driven phenotypes.

Q3: What are some potential, though not definitively confirmed, off-target liabilities for crinane-type alkaloids like this compound?

While a comprehensive off-target profile for this compound is not publicly available, researchers should be aware of potential cross-reactivities common to alkaloids and similar small molecules. These can include interactions with:

  • Kinases: A broad range of kinases can be inhibited by small molecules.

  • G-protein coupled receptors (GPCRs): The structural complexity of alkaloids can lead to interactions with various GPCRs.

  • Ion Channels: These are also common off-targets for therapeutic compounds.[3]

  • Other enzymes: Besides MAO-B, other metabolic enzymes could be affected.

Q4: How can I begin to investigate if the phenotype I'm observing is due to an off-target effect of this compound?

A systematic approach is recommended. Start by confirming the identity and purity of your this compound stock. Then, perform a dose-response experiment in your cell line and a control cell line that does not express the primary target (if applicable). If the effect persists, you can proceed with more advanced validation experiments such as rescue experiments, using structural analogs, or target identification techniques like Cellular Thermal Shift Assay (CETSA) or affinity purification-mass spectrometry.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected results in your cell culture experiments with this compound.

Problem: Unexpected or inconsistent phenotypic effects (e.g., cytotoxicity, changes in morphology, altered signaling).

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Unexpected Phenotype Observed step1 Step 1: Verify Compound & Culture Conditions start->step1 step2 Step 2: Dose-Response & Control Cell Lines step1->step2 step3 Step 3: On-Target Validation step2->step3 step4 Step 4: Off-Target Identification step3->step4 Phenotype Persists end Conclusion: On-Target or Off-Target Effect Identified step3->end Phenotype Abolished step4->end

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

Step 1: Verify Compound and Cell Culture Conditions

Question Possible Cause Recommended Action
Is my this compound stock pure and correctly concentrated?Compound degradation or incorrect concentration.Verify the purity of your this compound stock by HPLC-MS. Prepare fresh stock solutions and confirm the concentration.
Are my cell culture conditions consistent?Inconsistent cell passage number, confluency, or media formulation.Use cells within a consistent passage number range. Seed cells at a consistent density. Ensure all reagents (media, serum) are from the same lot.
Could the vehicle (e.g., DMSO) be causing toxicity?High vehicle concentration.Perform a vehicle-only control to assess its effect on the cells. Keep the final vehicle concentration consistent and as low as possible across all experiments.

Step 2: Dose-Response and Control Cell Line Experiments

Question Possible Cause Recommended Action
Is the observed effect dose-dependent?Non-specific toxicity or experimental artifact.Perform a dose-response curve with a wide range of this compound concentrations to determine the EC50 or IC50. A clear dose-response relationship suggests a specific biological effect.
Does the effect occur in a cell line lacking the primary target?Off-target effect.If your hypothesis is based on a known target (e.g., MAO-B), test this compound on a cell line that does not express this target. If the phenotype persists, it is likely an off-target effect.

Step 3: On-Target Validation Experiments

If the phenotype is hypothesized to be due to a known target, perform experiments to confirm this.

Experiment Purpose
Rescue Experiment To confirm that the observed phenotype is due to the inhibition of a specific target. This involves re-introducing the target gene and observing if the phenotype is reversed.
Use of a Structurally Unrelated Inhibitor To see if a different inhibitor of the same target recapitulates the phenotype. If it does, it strengthens the evidence for on-target activity.

Step 4: Off-Target Identification

If the on-target validation experiments suggest an off-target effect, the following techniques can be used for target deconvolution.

Technique Principle
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of proteins upon ligand binding. An increase in a protein's melting temperature in the presence of this compound indicates a direct interaction.
Affinity Purification-Mass Spectrometry (AP-MS) Uses an immobilized version of this compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Use of a Structurally Similar but Inactive Analog If available, an analog of this compound that is known to be inactive against the primary target can be used. If this analog still produces the observed phenotype, it points towards an off-target effect mediated by a different structural feature.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (µM)Reference
Human Monoamine Oxidase B (MAO-B)Enzymatic Assay0.014[4]
Hypoxia-Inducible Factor-1α (HIF-1α)Cell-based reporter gene assay2.7[2]

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
SiHaCervical CancerData not explicitly provided as IC50, but significant cytotoxicity observed[5]
HeLaCervical Cancer>100[6]
C33aCervical CancerData not explicitly provided as IC50[6]
HaCaTNormal Keratinocyte85.45[6]
HDFaNormal Dermal FibroblastData not explicitly provided as IC50[6]
Ect1/E6E7Normal Cervical EpithelialData not explicitly provided as IC50[6]
SH-SY5YNeuroblastoma54.5 (as 6-hydroxythis compound)[7]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to identify protein targets of this compound.

cetsa_workflow start Start: Prepare Cell Culture step1 Treat cells with this compound or vehicle start->step1 step2 Heat cells across a temperature gradient step1->step2 step3 Lyse cells and separate soluble proteins step2->step3 step4 Detect target protein levels (e.g., Western Blot) step3->step4 step5 Analyze data to determine thermal shift step4->step5 end End: Identify proteins stabilized by this compound step5->end

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3-5 minutes using a thermal cycler.

    • Immediately cool the tubes on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Detection:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the levels of the protein of interest in each sample by Western blot or other protein detection methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the protein.[8][9][10][11]

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol provides a general workflow for identifying proteins that interact with this compound.

Methodology:

  • Immobilization of this compound (if not commercially available):

    • Synthesize a derivative of this compound with a linker arm that can be coupled to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the this compound derivative to the beads according to the manufacturer's protocol.

  • Preparation of Cell Lysate:

    • Grow cells to a high density and harvest.

    • Lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the cell lysate with the this compound-coupled beads (and control beads without this compound) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[8][12][13][14][15]

Protocol 3: Genetic Rescue Experiment

This protocol describes how to perform a rescue experiment to validate that a phenotype is caused by the inhibition of a specific target.

Methodology:

  • Generation of a Target Knockdown/Knockout Cell Line:

    • Use CRISPR/Cas9 or shRNA to create a stable cell line with reduced or eliminated expression of the target gene.

    • Confirm the knockdown/knockout by Western blot or qPCR.

  • Creation of a Rescue Construct:

    • Clone the cDNA of the target gene into an expression vector.

    • If using shRNA, introduce silent mutations in the shRNA-targeting sequence of the cDNA to make it resistant to knockdown.

  • Rescue Experiment:

    • Transfect the knockdown/knockout cells with the rescue construct or an empty vector control.

    • Treat the transfected cells with this compound.

    • Assess the phenotype of interest. If the re-expression of the target gene reverses the phenotype caused by this compound, it provides strong evidence for on-target activity.[16][17][18][19][20]

Signaling Pathway Diagram

HIF-1α Signaling Pathway

This compound is known to inhibit HIF-1α activity. The following diagram illustrates the general mechanism of HIF-1α regulation, which is the target of this compound's inhibitory action.

HIF1a_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_norm HIF-1α PHD PHDs HIF1a_norm->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hyp HIF-1α HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in target gene promoters HIF1_complex->HRE Binds to Transcription Transcription of Angiogenesis, Metabolism, & Survival Genes HRE->Transcription This compound This compound This compound->HIF1a_hyp Inhibits Activity

Caption: A simplified diagram of the HIF-1α signaling pathway under normoxic and hypoxic conditions, and the inhibitory effect of this compound.

References

Technical Support Center: Enhancing the Selectivity of Crinamine for MAO-B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at enhancing the selectivity of Crinamine for Monoamine Oxidase B (MAO-B).

Frequently Asked Questions (FAQs)

Q1: What is the known inhibitory activity of this compound against MAO-A and MAO-B?

A1: this compound has been identified as a potent and selective inhibitor of human monoamine oxidase B (MAO-B).[1][2] In vitro studies have demonstrated that this compound exhibits submicromolar IC50 values against MAO-B, indicating high potency.[1][2]

Q2: What is the basis for this compound's selectivity for MAO-B?

A2: In silico molecular docking studies suggest that this compound's selectivity for MAO-B is attributed to its strong binding efficacy within the active site of the enzyme.[1] The interaction is stabilized by a greater number of hydrophobic interactions between this compound and the amino acid residues of the MAO-B active site compared to MAO-A.[1]

Q3: What general strategies can be employed to further enhance the selectivity of this compound for MAO-B?

A3: To improve the selectivity of this compound, a systematic structure-activity relationship (SAR) study is recommended. Key strategies include:

  • Exploiting Non-Conserved Residues: Analyze the differences in the amino acid composition of the MAO-A and MAO-B active sites and design this compound analogs with substituents that can form favorable interactions with unique residues in the MAO-B active site or create steric hindrance in the MAO-A active site.[3]

  • Structural Modifications: Chemical modifications to the this compound scaffold, such as the addition of polar or ionizable groups, can alter its binding properties and potentially increase selectivity.[4][5]

  • Computational Modeling: Utilize molecular docking and molecular dynamics simulations to predict how modifications to the this compound structure will affect its binding to both MAO-A and MAO-B, guiding the synthesis of more selective analogs.[6]

Q4: Are there known derivatives of this compound with modified selectivity?

A4: While derivatives of the related β-crinane alkaloid haemanthamine (B1211331) have been synthesized and evaluated for other targets like cholinesterases, specific data on this compound derivatives designed for enhanced MAO-B selectivity is not extensively reported in the provided search results.[7] However, the principles of structural modification of alkaloids can be applied to this compound to explore new derivatives with improved MAO-B selectivity.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments to enhance this compound's selectivity for MAO-B.

Problem Possible Cause Suggested Solution
Newly synthesized this compound analog shows poor selectivity or is non-selective. The modification may have introduced interactions with the MAO-A active site or disrupted favorable interactions with the MAO-B active site.- Perform computational docking studies to visualize the binding of the analog in both MAO-A and MAO-B active sites to identify unfavorable interactions.[3]- Synthesize a series of analogs with systematic variations at the modification site to establish a clear structure-activity relationship.
Inconsistent IC50 values in MAO inhibition assays. - Sub-optimal enzyme activity.- Incorrect substrate concentration.- Test compound precipitation or aggregation.- Validate enzyme activity with a known potent inhibitor as a positive control.[8]- Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or below the Km.[8]- Check the solubility of the this compound analog in the assay buffer. The final solvent concentration should typically be less than 1-2%.[9]
High background fluorescence in the fluorometric MAO inhibition assay. The test compound may exhibit intrinsic fluorescence (autofluorescence).Run a control experiment with the test compound in the absence of the MAO enzyme to measure its intrinsic fluorescence and subtract this value from the assay readings.[8]
Difficulty in interpreting the mechanism of inhibition (e.g., competitive, non-competitive). The experimental setup may not be optimized for kinetic studies.Perform enzyme kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk or other kinetic models to determine the mechanism of inhibition.[10][11]

Data Presentation

Table 1: Inhibitory Activity of this compound and Related Alkaloids against MAO-B

CompoundIC50 (µM) against MAO-B
This compound0.014[1][2]
Haemanthidine0.017[1][2]
Epibuphanisine0.039[1][2]
Haemanthamine0.112[1][2]

Experimental Protocols

Protocol 1: In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines the key steps for assessing the inhibitory potential of this compound analogs against MAO-A and MAO-B. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[12][13][14]

Materials and Reagents:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound analog (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known selective inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) as positive controls[13]

  • MAO substrate (e.g., Kynuramine or Tyramine)[8][15]

  • Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)[12]

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analog and control inhibitors in the assay buffer. Ensure the final solvent concentration is consistent and does not exceed 1-2%.

  • Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, test compound dilutions, and control inhibitors.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes), especially if assessing irreversible inhibitors.[8][13]

  • Reaction Initiation: Initiate the reaction by adding a mixture of the substrate and the fluorescent probe/HRP solution to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[13]

Visualizations

logical_relationship cluster_start Start: this compound cluster_strategy Enhancement Strategy cluster_design Design & Synthesis cluster_testing Experimental Validation cluster_outcome Outcome start This compound (Potent & Selective MAO-B Inhibitor) strategy Structural Modification & Structure-Activity Relationship (SAR) start->strategy design Computational Modeling (Docking & MD Simulations) strategy->design synthesis Synthesize this compound Analogs design->synthesis assay In Vitro MAO-A & MAO-B Inhibition Assays synthesis->assay analysis Determine IC50 & Selectivity Index assay->analysis analysis->strategy Iterate/Optimize outcome This compound Analog with Enhanced MAO-B Selectivity analysis->outcome Successful

Caption: Workflow for enhancing the MAO-B selectivity of this compound.

experimental_workflow prep_inhibitor Prepare this compound Analog & Control Dilutions dispense Dispense Inhibitor & Enzyme to 96-well Plate prep_inhibitor->dispense prep_enzyme Prepare MAO-A & MAO-B Enzyme Solutions prep_enzyme->dispense pre_incubate Pre-incubate (e.g., 15 min at 37°C) dispense->pre_incubate initiate Initiate Reaction (Add Substrate Mix) pre_incubate->initiate prep_substrate Prepare Substrate & Detection Mix prep_substrate->initiate measure Measure Fluorescence (Kinetic Reading) initiate->measure analyze Calculate IC50 & Selectivity Index measure->analyze

Caption: Key steps in the in vitro fluorometric MAO inhibition assay.

signaling_pathway dopamine Dopamine maob MAO-B dopamine->maob Metabolized by metabolites Inactive Metabolites maob->metabolites This compound This compound Analog This compound->maob Inhibits

Caption: Mechanism of MAO-B inhibition by a this compound analog.

References

dealing with batch-to-batch variability of Crinamine extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Crinamine extracts. It addresses common issues related to batch-to-batch variability to ensure experimental reproducibility and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts like this compound is a common challenge and can be attributed to several factors throughout the production process. These include:

  • Raw Material Variation: Differences in the source plant material due to genetics, geographical location, climate, and harvest time can significantly alter the phytochemical profile.

  • Extraction Process: Minor deviations in extraction parameters such as solvent composition, temperature, pressure, and duration can lead to significant differences in the final extract's composition.

  • Post-Extraction Processing: Inconsistencies in steps like filtration, concentration, and drying can affect the stability and concentration of active compounds.

  • Storage Conditions: Exposure to light, heat, or air can lead to the degradation of sensitive phytochemicals over time, altering the extract's potency and composition.

Q2: How can I standardize my this compound extract to minimize variability?

Standardization is key to ensuring the consistency of your this compound extract. This can be achieved through:

  • Chemical Standardization: This involves identifying and quantifying one or more active or marker compounds. The concentration of these markers is then adjusted to fall within a predefined range for each batch.

  • Biological Standardization: This method involves assessing the biological activity of the extract using a relevant in-vitro or in-vivo assay. Each batch must produce a consistent biological response to be considered standardized.

  • Comprehensive Phytochemical Profiling (Fingerprinting): Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS) can be used to generate a chemical "fingerprint" of the extract. This allows for a holistic comparison of the chemical composition between batches.

Q3: What are the recommended storage conditions for this compound extracts?

To maintain the stability and potency of this compound extracts, it is recommended to:

  • Store the extract in airtight, light-resistant containers.

  • Keep the containers in a cool, dark, and dry place, ideally at 2-8°C for long-term storage.

  • For sensitive compounds, storage under an inert gas (e.g., nitrogen or argon) may be necessary to prevent oxidation.

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity Observed Between Different Batches of this compound Extract

If you are observing significant variations in the biological effects of different batches of your this compound extract, follow these troubleshooting steps:

Step 1: Verify Extract Identity and Integrity

  • Action: Perform phytochemical fingerprinting (e.g., HPLC, UPLC) on all batches used.

  • Purpose: To confirm that the overall chemical profile is consistent and to identify any potential contaminants or degradation products.

Step 2: Quantify Key Marker Compounds

  • Action: Use a validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the concentration of one or more known active or marker compounds in each batch.

  • Purpose: To determine if the variability in bioactivity correlates with the concentration of key chemical constituents.

Step 3: Re-evaluate Bioassay Parameters

  • Action: Review your bioassay protocol for any potential sources of variability, such as cell passage number, reagent stability, and instrument calibration.

  • Purpose: To rule out experimental artifacts as the cause of the observed variability.

Step 4: Normalize Data to a Positive Control

  • Action: Ensure that a stable, well-characterized positive control is included in all bioassays.

  • Purpose: To normalize the response of the this compound extract and account for inter-assay variability.

Data Presentation

Table 1: Example of Batch-to-Batch Variability in this compound Extracts

Batch IDMarker Compound A (mg/g)Marker Compound B (mg/g)In Vitro Bioactivity (IC50 in µg/mL)
CRN-21-00110.2 ± 0.55.1 ± 0.315.8 ± 1.2
CRN-21-0028.5 ± 0.44.9 ± 0.222.5 ± 1.8
CRN-22-00112.1 ± 0.65.5 ± 0.312.3 ± 0.9
CRN-22-0029.8 ± 0.55.0 ± 0.216.2 ± 1.5

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: HPLC Fingerprinting of this compound Extract

Objective: To generate a standardized phytochemical profile for batch-to-batch comparison.

Materials:

  • This compound extract

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Sample Preparation: Dissolve 10 mg of this compound extract in 1 mL of methanol. Filter through a 0.45 µm syringe filter.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Data Analysis: Compare the resulting chromatograms, paying attention to the retention time, peak area, and peak shape of major and minor components.

Visualizations

experimental_workflow cluster_extraction Extraction & Processing cluster_qc Quality Control cluster_analysis Data Analysis & Batch Release raw_material Raw this compound Source Material extraction Solvent Extraction raw_material->extraction processing Filtration & Concentration extraction->processing hplc HPLC Fingerprinting processing->hplc quantification Marker Compound Quantification hplc->quantification bioassay Bioactivity Screening quantification->bioassay comparison Batch-to-Batch Comparison bioassay->comparison release Batch Release/ Rejection comparison->release

Caption: Quality control workflow for this compound extracts.

signaling_pathway This compound This compound Extract receptor Cell Surface Receptor This compound->receptor mapk_pathway MAPK Signaling Cascade receptor->mapk_pathway transcription_factor Transcription Factor (e.g., AP-1) mapk_pathway->transcription_factor gene_expression Target Gene Expression (e.g., Anti-inflammatory) transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

troubleshooting_tree start Inconsistent Bioactivity check_profile Consistent Chemical Profile (HPLC)? start->check_profile check_markers Marker Concentration in Spec? check_profile->check_markers Yes issue_extract Source of Variability: Extract Composition check_profile->issue_extract No check_assay Bioassay Controls OK? check_markers->check_assay Yes check_markers->issue_extract No issue_assay Source of Variability: Bioassay Performance check_assay->issue_assay No end Problem Resolved check_assay->end Yes

Caption: Troubleshooting decision tree for bioactivity.

Technical Support Center: Improving the Oral Bioavailability of Crinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges with the oral bioavailability of crinamine derivatives. The information is presented in a question-and-answer format to directly address common issues, alongside detailed experimental protocols and data to support your research and development efforts.

Troubleshooting Guide

This guide is designed to help you navigate common experimental hurdles related to the poor oral bioavailability of this compound derivatives and other similar natural alkaloids.

Q1: My in vivo studies with a novel this compound derivative show significantly lower efficacy compared to its promising in vitro activity. Could this be an oral bioavailability issue?

A1: Yes, a significant discrepancy between in vitro potency and in vivo efficacy is a classic hallmark of poor oral bioavailability. Natural product scaffolds like this compound often exhibit low aqueous solubility and/or poor membrane permeability. Furthermore, they can be subject to extensive first-pass metabolism in the liver and gut wall, which significantly reduces the amount of the active compound that reaches systemic circulation.[1][2][3]

Troubleshooting Steps:

  • Confirm Compound Stability: First, ensure your compound is stable in the formulation vehicle and does not degrade under physiological pH conditions.

  • Conduct a Pilot Pharmacokinetic (PK) Study: A preliminary PK study in an animal model (e.g., rats) is crucial. Administer the compound via both intravenous (IV) and oral (PO) routes. The IV data provides a baseline for 100% bioavailability, allowing you to calculate the absolute oral bioavailability from the PO data. Key parameters to determine are the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure (Area Under the Curve or AUC).

  • Assess Solubility and Permeability: Perform in vitro assays to understand the underlying reasons for poor bioavailability. Key assays include solubility studies in simulated gastric and intestinal fluids, and permeability assessment using a Caco-2 cell monolayer model.

Q2: My this compound derivative exhibits poor aqueous solubility in simulated gastrointestinal fluids. What formulation strategies can I employ to improve its dissolution?

A2: Improving the dissolution rate is a critical step for enhancing the oral absorption of poorly soluble compounds.[4] Several formulation strategies can be explored:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can lead to a faster dissolution rate. Techniques include micronization and nanosizing (e.g., wet media milling to create a nanosuspension).[4][5]

  • Solid Dispersions: Dispersing the this compound derivative in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This amorphous form is thermodynamically more soluble than the crystalline form. Common carriers include polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can significantly improve oral bioavailability. These formulations can enhance drug solubilization in the gastrointestinal tract and promote lymphatic absorption, which bypasses the first-pass metabolism in the liver.[6] Examples include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the GI tract.

    • Liposomes and Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate the drug and improve its stability and absorption.[7][8][9][10]

Q3: The Caco-2 permeability assay indicates that my this compound derivative has low intestinal permeability. How can this be addressed?

A3: Low intestinal permeability is another major barrier to oral absorption. Strategies to overcome this include:

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. However, their use must be carefully evaluated for potential toxicity.

  • Prodrug Approach: The chemical structure of the this compound derivative can be modified to create a more permeable prodrug. This prodrug is then converted to the active parent drug in the body.

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can sometimes facilitate its transport across the intestinal barrier.[7][8][9][10]

Q4: My in vitro metabolism studies using liver microsomes show that my this compound derivative is rapidly metabolized. What are the implications and potential solutions?

A4: Rapid metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver, leads to a high first-pass effect and consequently low oral bioavailability.

  • Implications: A short in vitro half-life in liver microsomes is a strong indicator of rapid in vivo clearance and poor oral bioavailability.[1]

  • Potential Solutions:

    • Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the specific CYP enzyme responsible for metabolism can increase bioavailability. However, this can lead to drug-drug interactions and is not always a viable long-term strategy.

    • Structural Modification: The most effective approach is often to modify the chemical structure of the derivative at the site of metabolic attack to block or slow down the metabolic process. This is a key aspect of lead optimization in drug discovery.

Frequently Asked Questions (FAQs)

Q: What is the Biopharmaceutics Classification System (BCS) and how can it guide my formulation strategy for this compound derivatives?

A: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Most natural alkaloids, likely including many this compound derivatives, fall into BCS Class II or IV. For BCS Class II compounds, the primary focus should be on enhancing the dissolution rate. For BCS Class IV compounds, both solubility and permeability enhancement strategies are necessary.

Q: Are there any publicly available pharmacokinetic data for this compound or its derivatives?

A: As of late 2025, specific and comprehensive in vivo pharmacokinetic data for this compound and its derivatives in peer-reviewed literature is scarce. This necessitates conducting pilot pharmacokinetic studies for your specific compounds. However, data from structurally related Amaryllidaceae alkaloids, such as lycorine, can provide some initial insights into the potential challenges.

Q: What analytical techniques are most suitable for quantifying this compound derivatives in plasma samples?

A: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the bioanalysis of small molecules in complex biological matrices like plasma. This technique offers high sensitivity, selectivity, and a wide dynamic range, allowing for accurate quantification of low drug concentrations.[11][12][13][14][15]

Quantitative Data Summary

Due to the limited availability of specific oral bioavailability data for this compound derivatives, the following tables present representative data for the related Amaryllidaceae alkaloid, lycorine, to illustrate the typical pharmacokinetic profile and the impact of formulation strategies.

Table 1: Representative Pharmacokinetic Parameters of Lycorine in Rats (Intravenous vs. Oral Administration)

ParameterIntravenous (IV)Oral (PO)
Dose 1 mg/kg10 mg/kg
Cmax (ng/mL) ~150~30
Tmax (h) 0.080.5
AUC (ng·h/mL) ~200~60
t1/2 (h) ~2.5~3.0
Oral Bioavailability (%) -~15%

Note: These are representative values compiled from various sources and should be used for illustrative purposes only. Actual values will vary depending on the specific compound, formulation, and animal model.

Table 2: In Vitro Data for a Hypothetical this compound Derivative

AssayParameterResultImplication for Oral Bioavailability
Aqueous Solubility Solubility in FaSSIF (pH 6.5)< 1 µg/mLPoor dissolution in the intestine
Caco-2 Permeability Papp (A→B)0.5 x 10⁻⁶ cm/sLow intestinal permeability
Efflux Ratio> 2Potential for active efflux back into the intestinal lumen
Liver Microsome Stability t1/2 (human)< 15 minRapid first-pass metabolism in the liver

FaSSIF: Fasted State Simulated Intestinal Fluid; Papp (A→B): Apparent permeability coefficient from apical to basolateral; t1/2: half-life.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a this compound derivative and identify potential for active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.

  • Permeability Assessment (Apical to Basolateral - A→B):

    • The test compound (e.g., 10 µM) is added to the apical (donor) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (receiver) chamber.

    • The concentration of the compound in the receiver chamber is quantified by UPLC-MS/MS.

  • Permeability Assessment (Basolateral to Apical - B→A):

    • The test compound is added to the basolateral (donor) chamber.

    • Samples are taken from the apical (receiver) chamber at the same time points.

    • The concentration is quantified by UPLC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio (ER) is calculated as the ratio of Papp (B→A) to Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters.

Protocol 2: Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a this compound derivative in the presence of liver enzymes.

Methodology:

  • Incubation Mixture: The this compound derivative (e.g., 1 µM) is incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Quantification: The supernatant is analyzed by UPLC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a this compound derivative.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing:

    • Intravenous (IV) Group: The compound is administered as a single bolus injection via the tail vein (e.g., 1 mg/kg).

    • Oral (PO) Group: The compound is administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected from the tail vein at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the this compound derivative in the plasma samples is determined by a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Experimental_Workflow_for_Oral_Bioavailability_Assessment cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Solubility Assays (SGF, SIF) formulation_strategy Formulation Strategies (e.g., Nanosuspension, SEDDS) solubility->formulation_strategy Low Solubility permeability Caco-2 Permeability (Papp, Efflux Ratio) permeability->formulation_strategy Low Permeability metabolism Liver Microsome Stability (t1/2, Intrinsic Clearance) metabolism->formulation_strategy High Metabolism pk_study Pharmacokinetic Study in Rats (IV and PO administration) formulation_strategy->pk_study data_analysis PK Parameter Calculation (Cmax, Tmax, AUC, F%) pk_study->data_analysis

Caption: Experimental workflow for assessing and improving oral bioavailability.

Signaling_Pathways_of_Poor_Oral_Bioavailability cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_liver Liver cluster_systemic Systemic Circulation drug_intake This compound Derivative (in dosage form) dissolution Dissolution (Limited by low solubility) drug_intake->dissolution absorption Absorption (Limited by low permeability) dissolution->absorption Dissolved Drug gut_metabolism Gut Wall Metabolism (First-Pass Effect) absorption->gut_metabolism hepatic_metabolism Hepatic Metabolism (First-Pass Effect) absorption->hepatic_metabolism To Portal Vein gut_metabolism->hepatic_metabolism To Portal Vein systemic_circulation Active Compound in Bloodstream hepatic_metabolism->systemic_circulation Metabolites and Reduced Parent Drug

Caption: Barriers to oral bioavailability for this compound derivatives.

Logical_Relationships_for_Formulation_Selection bcs_class Determine BCS Class solubility Solubility Issue? bcs_class->solubility permeability Permeability Issue? solubility->permeability No (High Solubility) class_ii BCS Class II (Low Solubility, High Permeability) solubility->class_ii Yes class_iv BCS Class IV (Low Solubility, Low Permeability) permeability->class_iv Yes solubility_enhancement Focus on Solubility Enhancement (e.g., Solid Dispersion, Particle Size Reduction) class_ii->solubility_enhancement both_enhancement Address Both Solubility and Permeability (e.g., SEDDS, Nanoparticles) class_iv->both_enhancement

Caption: Decision tree for formulation strategy based on BCS class.

References

Technical Support Center: Strategies to Reduce Crinamine-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crinamine. The following information is intended to help users mitigate this compound-induced cytotoxicity in normal cells during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing cytotoxicity in my normal cell lines. How can I confirm if this compound is selectively targeting my cancer cells?

A1: this compound has been reported to exhibit selective cytotoxicity, meaning it can be more toxic to cancer cells than to normal cells.[1][2] To verify this in your experimental system, it is crucial to perform a comparative cytotoxicity assay.

Troubleshooting Guide:

  • Issue: Similar levels of cell death are observed in both normal and cancer cell lines upon this compound treatment.

  • Potential Cause: The concentrations of this compound being used may be too high, leading to generalized toxicity. Alternatively, the specific normal cell line you are using may be unusually sensitive.

  • Solution: Determine the half-maximal inhibitory concentration (IC50) for both your cancer and normal cell lines. A significantly higher IC50 value for the normal cell line would indicate selective cytotoxicity.

Experimental Protocol: Determining Comparative IC50 Values

  • Cell Seeding: Plate both cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare a series of this compound dilutions in your cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Viability Assay: Use a standard cell viability assay, such as the MTT or PrestoBlue™ assay, to determine the percentage of viable cells in each well.

  • Data Analysis: Plot the cell viability against the this compound concentration and use a non-linear regression model to calculate the IC50 value for each cell line.

Data Presentation: Comparative Cytotoxicity of this compound

Cell Line TypeCell Line NameIC50 (µM)Selectivity Index (IC50 Normal / IC50 Cancer)Reference
Normal Human Dermal FibroblastsHDFa>100-[3]
Immortalized Normal KeratinocytesHaCaT85.45-[4]
Cervical CancerHeLa>100-[3]
Cervical CancerC33a25.12-[3]
Cervical CancerSiHa10.15HaCaT/SiHa ≈ 8.4[3]

Experimental Workflow for Assessing Selective Cytotoxicity

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis plate_cancer Seed Cancer Cells treat Add this compound (Concentration Gradient) plate_cancer->treat plate_normal Seed Normal Cells plate_normal->treat incubate Incubate for 48-72h treat->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay plot_curves Plot Dose-Response Curves viability_assay->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 compare Compare IC50 (Normal vs. Cancer) calc_ic50->compare

Caption: Workflow for determining this compound's selective cytotoxicity.

Q2: Can co-treatment with an antioxidant reduce this compound's toxicity to my normal cells?

A2: This is a plausible but complex strategy. Some anticancer agents induce cytotoxicity through the generation of reactive oxygen species (ROS), and in such cases, antioxidants can be protective. However, it is crucial to be aware that antioxidants might also protect cancer cells, potentially diminishing the intended therapeutic effect.[5][6]

Troubleshooting Guide:

  • Issue: this compound is causing unacceptable levels of death in normal control cells, potentially due to oxidative stress.

  • Potential Cause: this compound's mechanism of action may involve the generation of ROS, leading to off-target effects in normal cells.

  • Solution: Explore co-treatment with an antioxidant like N-acetylcysteine (NAC). It is essential to first confirm that this co-treatment does not compromise this compound's efficacy against your cancer cell line.

Experimental Protocol: Testing Antioxidant Co-treatment

  • Cell Seeding: Seed both normal and cancer cells in 96-well plates.

  • Pre-treatment (Optional): Pre-incubate the cells with a range of NAC concentrations (e.g., 1-10 mM) for 1-2 hours.

  • Co-treatment: Add this compound at its IC50 concentration (as determined previously) to the wells, both with and without NAC.

  • Incubation: Incubate for 48-72 hours.

  • Assay: Perform a cell viability assay.

  • Analysis: Compare the viability of normal cells treated with this compound alone versus this compound with NAC. Simultaneously, verify that the viability of cancer cells treated with this compound and NAC is not significantly higher than with this compound alone.

Antioxidant Co-treatment Strategy

G cluster_this compound This compound cluster_cells Cells cluster_outcome Outcome This compound This compound normal_cell Normal Cell This compound->normal_cell ROS? cancer_cell Cancer Cell This compound->cancer_cell Apoptosis Induction normal_death Cytotoxicity normal_cell->normal_death cancer_death Apoptosis cancer_cell->cancer_death antioxidant Antioxidant (e.g., NAC) antioxidant->normal_cell Protective Effect antioxidant->cancer_cell Potential Interference (Risk)

Caption: Antioxidants may protect normal cells but risk interfering with cancer cell death.

Q3: Can I use cell cycle inhibitors to create a therapeutic window and protect my normal cells?

A3: Yes, this strategy, sometimes referred to as "cyclotherapy," is a promising approach.[7] The rationale is to temporarily arrest normal, healthy cells in a phase of the cell cycle where they are less susceptible to cytotoxic agents. Since cancer cells often have dysfunctional cell cycle checkpoints, they continue to proliferate and remain vulnerable to the drug.

Troubleshooting Guide:

  • Issue: this compound is affecting both proliferating cancer cells and proliferating normal cells in the culture.

  • Potential Cause: this compound's cytotoxic effect is dependent on cell proliferation.

  • Solution: Pre-treat your cells with a cell cycle inhibitor (e.g., a CDK4/6 inhibitor like Palbociclib) to arrest the normal cells in the G1 phase. After the arrest is established, introduce this compound. The arrested normal cells should be less affected, while the cancer cells, which may not arrest properly, will be targeted.

Experimental Protocol: Cyclotherapy Approach

  • Cell Seeding: Seed both normal and cancer cells.

  • Cell Cycle Arrest: Treat the cells with a CDK4/6 inhibitor (e.g., 1-5 µM Palbociclib) for 24 hours to induce G1 arrest. You can confirm the arrest using flow cytometry for cell cycle analysis.

  • This compound Treatment: Without washing out the cell cycle inhibitor, add this compound at various concentrations.

  • Incubation: Incubate for an additional 48-72 hours.

  • Assay and Analysis: Measure cell viability. You should observe a protective effect in the normal cells that were pre-treated with the cell cycle inhibitor, compared to those treated with this compound alone.

Logical Flow of Cyclotherapy

G cluster_step1 Step 1: Cell Cycle Arrest cluster_step2 Step 2: Cytotoxic Treatment start Start with Mixed Population (Normal & Cancer Cells) cdk_inhibitor Add CDK4/6 Inhibitor start->cdk_inhibitor normal_arrest Normal Cells Arrest in G1 cdk_inhibitor->normal_arrest cancer_no_arrest Cancer Cells Continue Proliferating (Checkpoint Defect) cdk_inhibitor->cancer_no_arrest add_this compound Add this compound normal_arrest->add_this compound cancer_no_arrest->add_this compound normal_spared Arrested Normal Cells are Spared add_this compound->normal_spared cancer_killed Proliferating Cancer Cells are Killed add_this compound->cancer_killed end Selective Cancer Cell Death normal_spared->end cancer_killed->end

Caption: Using a cell cycle inhibitor to selectively protect normal cells.

Q4: Are there advanced strategies to improve the selective delivery of this compound?

A4: Yes, while more complex to implement in a standard research setting, advanced drug delivery systems are a key strategy in drug development to reduce off-target toxicity.

  • Targeted Drug Delivery: Encapsulating this compound in nanocarriers like liposomes or nanoparticles can improve its therapeutic index.[5] These carriers can be designed to preferentially accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands (e.g., antibodies) to their surface that bind to receptors overexpressed on cancer cells.

  • Prodrugs: Another approach is to chemically modify this compound into an inactive "prodrug." This prodrug would be designed to be activated only under specific conditions found in the tumor microenvironment (e.g., lower pH or the presence of specific enzymes), thus localizing the cytotoxic effect to the tumor.[4]

These strategies typically require significant medicinal chemistry and formulation development and represent a long-term approach to improving the safety profile of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing of Crinamine in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to resolve peak tailing issues encountered during the chromatographic analysis of Crinamine.

Troubleshooting Guide

This guide addresses specific issues that can lead to peak tailing of this compound, a basic alkaloid, in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Question: Why is my this compound peak tailing in my HPLC analysis?

Answer: Peak tailing for this compound, a crinine-type alkaloid, in HPLC is most commonly caused by secondary interactions between the basic amine groups of the analyte and acidic residual silanol (B1196071) groups on silica-based stationary phases.[1][2][3][4] Other potential causes include column overload, extra-column volume, inappropriate mobile phase conditions, or physical problems with the column.[3][5]

To systematically troubleshoot this issue, follow the diagnostic workflow below.

G Troubleshooting Workflow for this compound Peak Tailing start Start: Tailing this compound Peak Observed check_overload 1. Check for Column Overload start->check_overload dilute_sample Dilute sample and reinject. Did peak shape improve? check_overload->dilute_sample overload_yes Yes: Issue is column overload. Reduce sample concentration/volume. dilute_sample->overload_yes Yes overload_no No: Proceed to next step. dilute_sample->overload_no No check_mobile_phase 2. Evaluate Mobile Phase overload_no->check_mobile_phase adjust_ph Is mobile phase pH > 3 units away from this compound's pKa? Is a buffer used? check_mobile_phase->adjust_ph ph_no No: Adjust mobile phase pH to 2.5-3.0 using an acid modifier (e.g., 0.1% Formic Acid). Incorporate a buffer (e.g., 10-25 mM ammonium (B1175870) formate). adjust_ph->ph_no No ph_yes Yes: Proceed to next step. adjust_ph->ph_yes Yes check_column 3. Assess Column Condition ph_no->check_column ph_yes->check_column column_type Are you using an end-capped or high-purity silica (B1680970) column? check_column->column_type column_no No: Switch to an end-capped or base-deactivated column. column_type->column_no No column_yes Yes: Column may be old or contaminated. column_type->column_yes Yes check_hardware 4. Inspect System Hardware column_no->check_hardware flush_column Flush column with a strong solvent. If no improvement, replace the column. column_yes->flush_column flush_column->check_hardware hardware_check Check for extra-column volume (long tubing, improper fittings). Check for column voids or blocked frits. check_hardware->hardware_check hardware_fix Use narrower ID tubing. Ensure proper fittings. If void is suspected, reverse-flush column (if permissible) or replace. hardware_check->hardware_fix

Caption: A step-by-step workflow for diagnosing and resolving this compound peak tailing.

Question: How can I improve the peak shape of this compound in my GC analysis?

Answer: Peak tailing in GC for a polar, basic compound like this compound is often due to active sites in the GC system, such as the injector liner, column inlet, or the column's stationary phase itself.[6][7] These active sites can lead to undesirable secondary interactions.

Key areas to investigate include:

  • Injector Port: An active or contaminated liner is a common cause of tailing for polar compounds.

  • Column: The stationary phase may have active sites, or the column inlet may be contaminated.

  • Sample Introduction: Overloading the column or a poor injection technique can also contribute to peak asymmetry.

The following diagram illustrates the relationship between potential causes and solutions.

GC_Troubleshooting cluster_causes Potential Causes of Peak Tailing in GC cluster_solutions Corrective Actions Active Injector Liner Active Injector Liner Use a deactivated liner or replace the liner. Use a deactivated liner or replace the liner. Active Injector Liner->Use a deactivated liner or replace the liner. Column Contamination/Activity Column Contamination/Activity Trim 10-20 cm from the column inlet. Trim 10-20 cm from the column inlet. Column Contamination/Activity->Trim 10-20 cm from the column inlet. Condition the column ('bake-out'). Condition the column ('bake-out'). Column Contamination/Activity->Condition the column ('bake-out'). Ensure a clean, square column cut. Ensure a clean, square column cut. Column Contamination/Activity->Ensure a clean, square column cut. Improper Injection Improper Injection Reduce injection volume or sample concentration. Reduce injection volume or sample concentration. Improper Injection->Reduce injection volume or sample concentration.

Caption: Causes and solutions for this compound peak tailing in Gas Chromatography.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak tailing factor? An ideal chromatographic peak is symmetrical, with a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most applications, a USP tailing factor between 0.9 and 1.2 is considered excellent.[1] Values above 1.5 indicate significant peak tailing that should be addressed.[1][2]

Q2: How does the mobile phase pH affect the peak shape of this compound? this compound is a basic compound. In reversed-phase HPLC, at a mid-range pH, residual silanol groups on the silica packing are ionized and can strongly interact with the protonated basic analyte, causing peak tailing.[2][4] By lowering the mobile phase pH to around 2.5-3.0, the silanol groups are protonated (not charged), which minimizes these secondary interactions and improves peak symmetry.[8]

Q3: What is column end-capping and how does it help? End-capping is a process where the residual silanol groups on the silica stationary phase are chemically bonded with a small, inert compound, such as a trimethylsilyl (B98337) group.[8] This deactivates the acidic silanols, significantly reducing their ability to interact with basic analytes like this compound, thereby preventing peak tailing.[3][8]

Q4: Can my sample solvent cause peak tailing? Yes, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including tailing.[9] It is always best to dissolve the sample in the mobile phase itself or in a weaker solvent.

Q5: Why are all the peaks in my chromatogram tailing, not just this compound? If all peaks in the chromatogram exhibit tailing, the issue is likely a physical problem rather than a chemical one.[5] This could be due to a void at the column inlet, a partially blocked frit, or significant extra-column volume in the system.[3][8]

Data Summary

The following tables summarize the expected impact of various chromatographic parameters on the peak shape of this compound, quantified by the USP Tailing Factor.

Table 1: Effect of HPLC Mobile Phase pH on this compound Peak Tailing

Mobile Phase pHBufferExpected USP Tailing Factor (Tf)Peak Shape
7.010 mM Phosphate> 2.0Severe Tailing
4.510 mM Acetate1.6 - 1.9Moderate Tailing
3.00.1% Formic Acid1.2 - 1.5Minor Tailing
2.70.1% Formic Acid< 1.2Symmetrical

Table 2: Effect of Column Type on this compound Peak Tailing (at pH 4.5)

Column TypeStationary PhaseExpected USP Tailing Factor (Tf)Peak Shape
Standard C18Non-end-capped Silica1.7 - 2.0Significant Tailing
Modern C18End-capped, High-Purity Silica< 1.3Good Symmetry
Hybrid Particle C18Ethylene-bridged Hybrid< 1.2Excellent Symmetry

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing

This protocol describes how to adjust the mobile phase to minimize secondary silanol interactions.

  • Initial Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • This compound Standard: 10 µg/mL in Mobile Phase

  • Procedure:

    • Prepare a mobile phase with a pH of approximately 2.7 by adding 1 mL of formic acid to 1 L of water (for Mobile Phase A) and 1 L of acetonitrile (for Mobile Phase B).

    • Equilibrate the column with your initial gradient conditions for at least 15 minutes.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the USP tailing factor for the this compound peak.

    • If tailing persists (Tf > 1.2), add a buffer to the aqueous mobile phase. Prepare Mobile Phase A with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Re-equilibrate the column and reinject the standard. The increased ionic strength can further mask residual silanol interactions.[8]

Protocol 2: Diagnosing and Eliminating Column Overload

This protocol helps determine if peak tailing is due to injecting too much sample mass.

  • Prepare a Dilution Series:

    • Prepare a stock solution of this compound at 1 mg/mL.

    • Create a dilution series of 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL in your mobile phase.

  • Procedure:

    • Using your established HPLC method, inject a constant volume (e.g., 5 µL) of the highest concentration standard (100 µg/mL).

    • Record the chromatogram and calculate the tailing factor.

    • Sequentially inject the lower concentrations, from 50 µg/mL down to 5 µg/mL.

    • Analyze the results. If the tailing factor decreases significantly as the concentration is reduced, the issue is mass overload.[3]

    • To resolve this, either dilute your samples to fall within the linear range of the column's capacity or reduce the injection volume.

References

Technical Support Center: Mitigating Autofluorescence in Crinamine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autofluorescence interference in Crinamine-based fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and what causes it in my this compound experiments?

A1: Autofluorescence is the natural emission of light by biological materials when excited by light, which can interfere with the detection of specific fluorescent signals from your probes.[1][2][3] Common sources of autofluorescence in cell-based assays, including those with this compound, are endogenous molecules like NADH, riboflavins, collagen, and elastin.[2][3][4] Procedural steps, particularly fixation with aldehyde-based reagents like formaldehyde (B43269) and glutaraldehyde, can also significantly contribute to autofluorescence.[1][2][5][6]

Q2: How can I determine if my sample has high autofluorescence?

A2: The most straightforward method is to prepare an unstained control sample.[4][7] This control should be processed identically to your experimental samples (including fixation and any other treatments) but without the addition of your specific fluorescent labels or antibodies.[7][8] If you observe significant fluorescence in this control sample when viewed under the microscope, autofluorescence is a likely issue in your experiment.[9]

Q3: What are the primary strategies to reduce autofluorescence in my this compound assay?

A3: There are several effective strategies to combat autofluorescence:

  • Experimental Design & Sample Preparation: Optimizing your experimental setup can prevent autofluorescence from becoming a major issue.

  • Photobleaching: Intentionally exposing your sample to high-intensity light to destroy autofluorescent molecules before labeling.[7][10]

  • Chemical Quenching: Using chemical reagents to reduce autofluorescence after fixation.[6][7]

  • Spectral Unmixing: Computationally separating the autofluorescence signal from your specific fluorescent signal.[11][12][13][14]

  • Time-Resolved Fluorescence (TRF): Utilizing fluorophores with long fluorescence lifetimes to differentiate their signal from the short-lived autofluorescence.[15][16][17]

Troubleshooting Guide

Problem: High background fluorescence is obscuring my signal in a this compound-treated sample.

Possible Cause Suggested Solution
Endogenous Autofluorescence 1. Run an unstained control to confirm autofluorescence.[4][7] 2. Choose fluorophores with red-shifted excitation and emission spectra (e.g., Alexa Fluor 647), as autofluorescence is often weaker at longer wavelengths.[6][18][19] 3. Implement photobleaching before staining.[7][10] 4. If using flow cytometry, include a viability dye to gate out dead cells, which are often more autofluorescent.[4]
Fixation-Induced Autofluorescence 1. Minimize fixation time. [5][6][8] 2. Consider alternative fixatives to aldehydes, such as ice-cold methanol (B129727) or ethanol.[4][8] 3. If using aldehyde fixatives, treat with a chemical quenching agent like Sodium Borohydride after fixation.[2][6]
Media Components If conducting live-cell imaging, consider using a phenol red-free and serum-free medium during imaging, as these components can be autofluorescent.[4]
Overlapping Emission Spectra 1. Perform spectral lambda scanning on an unstained sample to determine the emission profile of the autofluorescence.[7] 2. Select fluorophores with emission spectra that are distinct from the autofluorescence profile. 3. Use spectral unmixing software to computationally separate the signals.[11][12][13][14]

Data on Autofluorescence Mitigation Techniques

The following table summarizes the effectiveness of various techniques in reducing autofluorescence.

Mitigation TechniqueReported EffectivenessConsiderations
Photobleaching Can significantly reduce autofluorescence without affecting subsequent fluorescent probe intensity.[10]Can be time-consuming, but higher intensity light sources can shorten the duration.[10] Chemical-assisted photobleaching (e.g., with hydrogen peroxide) can be more efficient.[20]
Chemical Quenching (e.g., Sodium Borohydride) Can decrease formalin-induced autofluorescence.[2][6]Results can be variable, and some quenching agents may also reduce the specific signal.[20]
Chemical Quenching (e.g., Sudan Black B) Effective at reducing lipofuscin-related autofluorescence.[6]Can introduce its own background signal if not used carefully.
Spectral Unmixing Can effectively remove autofluorescence signal, significantly improving data quality and resolution.[11][14]Requires appropriate software and controls to define the autofluorescence spectrum accurately.[12][13]
Time-Resolved Fluorescence (TRF) Can improve the signal-to-background ratio by eliminating over 96% of autofluorescence.[15]Requires specialized instrumentation and long-lifetime fluorophores (e.g., lanthanide complexes).[15][16][17]

Experimental Protocols

Protocol 1: Photobleaching to Reduce Autofluorescence
  • Sample Preparation: Prepare your cells or tissue sections on slides or plates as per your standard protocol, including fixation and washing.

  • Photobleaching Setup: Place the sample on the microscope stage or expose it to a high-intensity LED light source.[10]

  • Exposure: Irradiate the sample with broad-spectrum light for a duration determined by preliminary testing (typically ranging from 30 minutes to several hours). The goal is to diminish the autofluorescence without damaging the sample integrity.

  • Staining: Proceed with your standard immunofluorescence or fluorescent staining protocol.

  • Imaging: Acquire images using the appropriate filter sets for your chosen fluorophore.

Protocol 2: Chemical Quenching with Sodium Borohydride
  • Fixation and Permeabilization: Fix and permeabilize your samples according to your established protocol.

  • Preparation of Quenching Solution: Prepare a fresh solution of 0.1% (w/v) Sodium Borohydride in phosphate-buffered saline (PBS).

  • Quenching Step: Incubate the samples in the Sodium Borohydride solution for 15-30 minutes at room temperature.

  • Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual Sodium Borohydride.

  • Staining: Proceed with your blocking and staining steps as usual.

Protocol 3: Workflow for Spectral Unmixing
  • Acquire Reference Spectra:

    • Unstained Sample: Acquire a spectral image of an unstained sample to capture the autofluorescence signature.

    • Single-Stained Controls: For each fluorophore in your experiment, prepare a sample stained with only that single fluorophore and acquire its spectral image.

  • Acquire Experimental Sample Image: Acquire a spectral image of your fully stained experimental sample.

  • Linear Unmixing: Use imaging software with spectral unmixing capabilities (e.g., ImageJ with appropriate plugins, or proprietary microscope software).[7]

  • Define Components: In the software, define the reference spectra for autofluorescence and each of your fluorophores.

  • Unmix Image: The software algorithm will then calculate the contribution of each defined spectrum to the mixed signal in your experimental image, generating separate images for each fluorophore with the autofluorescence component removed.[14]

Visualizations

This compound's Putative Anticancer Signaling Pathway

G cluster_effects Cellular Effects cluster_targets Molecular Targets This compound This compound Proliferation Cell Proliferation This compound->Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits Migration Cell Migration This compound->Migration Inhibits AKT1 AKT1 This compound->AKT1 Downregulates CCND1 CCND1 (Cyclin D1) This compound->CCND1 Downregulates BCL2L1 BCL2L1 (Bcl-xL) This compound->BCL2L1 Downregulates HIF1 HIF-1 This compound->HIF1 Inhibits AKT1->Proliferation Promotes CCND1->Proliferation Promotes BCL2L1->Apoptosis Inhibits HIF1->Angiogenesis Promotes

Caption: Putative anticancer signaling pathways affected by this compound.[21][22]

Experimental Workflow for Autofluorescence Reduction

G cluster_prep Sample Preparation cluster_mitigation Autofluorescence Mitigation cluster_staining Staining & Imaging cluster_analysis Post-Acquisition Correction Start Start: Prepare Cells/Tissue Fixation Fixation (e.g., Aldehyde) Start->Fixation Photobleaching Option A: Photobleach Fixation->Photobleaching Quenching Option B: Chemical Quench Fixation->Quenching NoAction Option C: No Action Fixation->NoAction Stain Fluorescent Staining Photobleaching->Stain Quenching->Stain NoAction->Stain Image Image Acquisition Stain->Image Analysis Image Analysis Image->Analysis SpectralUnmixing Spectral Unmixing Image->SpectralUnmixing SpectralUnmixing->Analysis

Caption: General experimental workflow for mitigating autofluorescence.

Decision-Making for Autofluorescence Mitigation

G Start High Background? UnstainedControl Run Unstained Control Start->UnstainedControl FixationIssue Aldehyde Fixation? UnstainedControl->FixationIssue Autofluorescence confirmed RedFluorophore Use Red-Shifted Fluorophore FixationIssue->RedFluorophore No ChemicalQuench Chemical Quench FixationIssue->ChemicalQuench Yes Photobleach Photobleach Sample RedFluorophore->Photobleach Background still high End Proceed with Assay RedFluorophore->End Background acceptable SpectralUnmix Spectral Unmixing Photobleach->SpectralUnmix Background still high Photobleach->End Background acceptable ChemicalQuench->RedFluorophore Background still high ChemicalQuench->End Background acceptable TimeResolved Time-Resolved Fluorescence SpectralUnmix->TimeResolved If available & still needed SpectralUnmix->End Background acceptable TimeResolved->End

Caption: Decision tree for selecting an autofluorescence mitigation strategy.

References

Validation & Comparative

Comparative Analysis of Crinamine and Haemanthamine as Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two Amaryllidaceae alkaloids, Crinamine and Haemanthamine, as inhibitors of Monoamine Oxidase-B (MAO-B). The data and methodologies presented are collated from peer-reviewed research to facilitate an objective evaluation for drug discovery and development purposes.

Introduction

Monoamine Oxidase-B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters in the central nervous system. Its inhibition is a validated therapeutic strategy for the treatment of neurodegenerative disorders such as Parkinson's disease. Natural products, particularly alkaloids, have emerged as a promising source of novel MAO-B inhibitors. This guide focuses on the comparative inhibitory potential of this compound and Haemanthamine, two structurally related alkaloids.

Quantitative Data Summary

The inhibitory activities of this compound and Haemanthamine against human MAO-B have been evaluated in vitro. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

CompoundMAO-B IC50 (µM)
This compound0.014[1][2][3]
Haemanthamine0.112[1][2][3]

Data Interpretation: Lower IC50 values indicate greater potency. The data clearly demonstrates that this compound is a significantly more potent inhibitor of MAO-B than Haemanthamine.

Experimental Protocols

The following is a representative experimental protocol for determining the MAO-B inhibitory activity of compounds like this compound and Haemanthamine using a fluorometric assay. This protocol is based on commonly used methodologies in the field.

Objective: To determine the in vitro inhibitory effect of test compounds on human Monoamine Oxidase-B (MAO-B) activity.

Principle: The enzymatic activity of MAO-B is measured by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., benzylamine (B48309) or tyramine). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent compound resorufin. The rate of fluorescence increase is directly proportional to MAO-B activity. A decrease in this rate in the presence of a test compound indicates inhibition.

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B substrate (e.g., Benzylamine or p-Tyramine)

  • Fluorogenic probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Positive control inhibitor (e.g., Selegiline)

  • Test compounds (this compound, Haemanthamine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the MAO-B substrate in ultrapure water.

    • Prepare a stock solution of the fluorogenic probe in DMSO.

    • Prepare a stock solution of HRP in MAO Assay Buffer.

    • Prepare stock solutions of the test compounds and the positive control in DMSO.

    • On the day of the assay, prepare working solutions of all reagents by diluting the stock solutions in MAO Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of the MAO-B enzyme working solution to each well of a 96-well black microplate.

    • Add 10 µL of the test compound working solution at various concentrations to the respective wells. For the control wells, add 10 µL of the assay buffer (for 100% activity) or the positive control inhibitor.

    • Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.

    • Prepare a substrate master mix containing the MAO-B substrate, HRP, and the fluorogenic probe in MAO Assay Buffer.

    • Initiate the enzymatic reaction by adding 40 µL of the substrate master mix to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement:

    • Measure the fluorescence intensity kinetically at 37°C for 10-40 minutes, with excitation at ~535 nm and emission at ~587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

MAO-B Catalytic Pathway and Assay Principle

MAO_B_Assay cluster_MAO_Reaction MAO-B Catalyzed Reaction cluster_Detection Fluorometric Detection cluster_Inhibition Inhibition Monoamine Monoamine (e.g., Benzylamine) Aldehyde Aldehyde Monoamine->Aldehyde MAO-B H2O2 Hydrogen Peroxide (H₂O₂) Monoamine->H2O2 MAO-B AmplexRed Non-fluorescent Probe (e.g., Amplex® Red) H2O2->AmplexRed Resorufin Fluorescent Product (Resorufin) AmplexRed->Resorufin HRP H2O2_input Inhibitor This compound or Haemanthamine MAOB_enzyme MAO-B Enzyme Inhibitor->MAOB_enzyme blocks

Caption: General principle of the fluorometric MAO-B inhibition assay.

Experimental Workflow for MAO-B Inhibitor Screening

Experimental_Workflow start Start: Prepare Reagents plate_prep Dispense MAO-B Enzyme into 96-well plate start->plate_prep add_inhibitor Add Test Compounds (this compound, Haemanthamine) & Controls plate_prep->add_inhibitor pre_incubation Pre-incubate at 37°C (10 min) add_inhibitor->pre_incubation add_substrate_mix Add Substrate Master Mix (Substrate, HRP, Probe) pre_incubation->add_substrate_mix measurement Kinetic Fluorescence Measurement (Ex/Em = 535/587 nm) add_substrate_mix->measurement data_analysis Calculate Reaction Rates & Percent Inhibition measurement->data_analysis ic50 Determine IC50 Values data_analysis->ic50

References

Crinamine Demonstrates Superior Efficacy Over Carboplatin in Cervical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A compelling body of evidence from preclinical studies indicates that crinamine, a natural alkaloid, exhibits greater anticancer activity in cervical cancer models compared to the conventional chemotherapeutic agent, carboplatin (B1684641). Research highlights this compound's potent ability to induce cancer cell death, inhibit tumor growth and migration, and suppress angiogenesis, suggesting its potential as a promising alternative or adjunct therapy for cervical cancer.

A key study directly comparing the two compounds in cervical cancer cell lines, SiHa and C33a, revealed that this compound was more effective at inhibiting the growth of 3D tumor spheroids than carboplatin.[1][2][3] This is a significant finding as tumor spheroids more closely mimic the complex microenvironment of solid tumors in the human body.

Comparative Efficacy in Tumor Spheroid Models

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit a biological process by 50%, were determined for both this compound and carboplatin in SiHa and C33a tumor spheroids. In SiHa cell spheroids, this compound demonstrated a significantly lower IC50 value than carboplatin, indicating higher potency.[1] While the efficacy was more comparable in C33a spheroids, this compound still proved to be a potent inhibitor of tumor growth.[1]

CompoundCell LineIC50 (µM) for Tumor Spheroid Growth Inhibition
This compoundSiHa18.83[1]
CarboplatinSiHa> 100 (less effective than this compound)[1]
This compoundC33a42.61[1]
CarboplatinC33a~42.61 (comparable to this compound)[1]

Mechanistic Differences: A Tale of Two Anticancer Agents

The superior efficacy of this compound can be attributed to its multifaceted mechanism of action, which differs significantly from that of carboplatin.

This compound: This natural compound induces apoptosis (programmed cell death) in cervical cancer cells without causing DNA double-strand breaks, a common mechanism of action for many traditional chemotherapies that can also lead to toxicity in healthy cells.[1][2][4] Furthermore, this compound inhibits cell migration, a crucial step in cancer metastasis, by downregulating key genes involved in the epithelial-mesenchymal transition (EMT).[1][2][3] It also exhibits anti-angiogenic properties by reducing the secretion of Vascular Endothelial Growth Factor A (VEGF-A), a protein that promotes the formation of new blood vessels that supply tumors with nutrients.[1][2][3] The anticancer activity of this compound is associated with the downregulation of several cancer-related genes, including AKT1, BCL2L1, CCND1, CDK4, PLK1, and RHOA.[1][2][5]

Carboplatin: As a platinum-based chemotherapy drug, carboplatin's primary mechanism of action involves binding to DNA to form cross-links, which ultimately inhibits DNA replication and transcription, leading to cell death.[6][7][8] This action is not specific to cancer cells and can affect any rapidly dividing cells in the body, leading to common side effects like myelosuppression.[7] While effective in many cases, resistance to platinum-based drugs is a significant clinical challenge.

Visualizing the Mechanisms of Action

To better understand the distinct ways in which this compound and carboplatin exert their anticancer effects, the following signaling pathway diagrams are provided.

Crinamine_Mechanism cluster_Cell Cervical Cancer Cell This compound This compound AKT1 AKT1 This compound->AKT1 BCL2L1 BCL2L1 This compound->BCL2L1 CCND1 CCND1 This compound->CCND1 CDK4 CDK4 This compound->CDK4 PLK1 PLK1 This compound->PLK1 RHOA RHOA This compound->RHOA SNAI1 SNAI1 This compound->SNAI1 VIM VIM This compound->VIM VEGFA VEGF-A This compound->VEGFA Apoptosis Apoptosis This compound->Apoptosis Migration Cell Migration This compound->Migration Angiogenesis Angiogenesis This compound->Angiogenesis Carboplatin_Mechanism cluster_Cell Cancer Cell Carboplatin Carboplatin DNA DNA Carboplatin->DNA Forms Cross-links Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis

References

Crinamine Demonstrates Potent Anticancer Activity in Preclinical Models, Outperforming Standard Chemotherapeutics in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

New research highlights the potential of Crinamine, a natural alkaloid, as a promising candidate for cancer therapy. In direct comparisons, this compound exhibited superior cytotoxicity and tumor spheroid inhibition against cervical cancer cells when compared to conventional chemotherapy agents such as carboplatin (B1684641) and 5-fluorouracil. Furthermore, studies in zebrafish embryos have confirmed its potent anti-angiogenic properties. However, to date, the validation of this compound's anticancer efficacy in mammalian animal models remains to be published in peer-reviewed literature.

This compound, a crinine-type alkaloid derived from plants of the Amaryllidaceae family, has emerged as a molecule of interest for oncology research due to its selective and potent anticancer activities.[1] This comparison guide provides a comprehensive overview of the existing preclinical data on this compound, with a focus on its performance against other established anticancer agents. The data is presented to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

In Vitro Cytotoxicity: A Clear Advantage Over Standard Drugs

In vitro studies have consistently demonstrated this compound's significant cytotoxic effects against various cancer cell lines, particularly those of cervical cancer. Notably, this compound has shown a favorable selectivity profile, being more toxic to cancer cells than to normal human cells.

Compound Cell Line Cancer Type IC50 (µM) Reference
This compound SiHaCervical Carcinoma23.52[2]
C33aCervical Carcinoma60.89[2]
HeLaCervical Carcinoma> 100
HDFa (normal)Human Dermal Fibroblasts> 100[2]
HaCaT (normal)Human Keratinocytes85.45
Cisplatin SiHaCervical Carcinoma12.7[3]
HeLaCervical Carcinoma14.7 - 23.3[4]
Carboplatin TOV112D (Ovarian)Ovarian Carcinoma~8.9 times monolayer IC50 in spheroids[5]
5-Fluorouracil OMC-4 (Cervical)Cervical Adenocarcinoma9.1 µg/ml[6]
HeLaCervical Carcinoma5.96[7]
SiHaCervical Carcinoma4.52[7]
Doxorubicin HeLaCervical Carcinoma2.9[8]
SiHaCervical Carcinoma8.52[9]

Table 1: Comparative in vitro cytotoxicity (IC50 values) of this compound and standard chemotherapeutic agents against various cancer cell lines.

Superior Inhibition of 3D Tumor Spheroids

Three-dimensional tumor spheroid models are considered more physiologically relevant than traditional 2D cell cultures for assessing anticancer drug efficacy. In a key study, this compound was found to be more effective at inhibiting the growth of anchorage-independent tumor spheroids from cervical cancer cells than both carboplatin and 5-fluorouracil.[10] This suggests that this compound may have superior activity in a microenvironment that more closely mimics that of a solid tumor. While direct quantitative comparisons of IC50 values in spheroid models are not available from the same study, the qualitative superiority of this compound is a significant finding.

Potent Anti-Angiogenic Effects Confirmed in Zebrafish Model

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been shown to exert potent anti-angiogenic activities.[10] In a zebrafish embryo model, a widely used tool for studying angiogenesis, this compound effectively inhibited blood vessel development.[10] This effect is attributed, at least in part, to its ability to inhibit the secretion of Vascular Endothelial Growth Factor A (VEGF-A), a key signaling protein in angiogenesis.[10]

While direct comparative studies of this compound with other anti-angiogenic agents in the zebrafish model are not yet available, the demonstrated activity highlights a crucial mechanism of its anticancer action. Standard anti-angiogenic drugs like SU5416 and Sunitinib are known to inhibit vascular development in zebrafish by targeting VEGF receptors.[11]

Mechanism of Action: Targeting Key Cancer Pathways

This compound's anticancer effects are mediated through multiple mechanisms. It has been shown to induce apoptosis (programmed cell death) in cancer cells.[1] Gene expression analysis has revealed that this compound's mechanism of action may involve the downregulation of key genes associated with cancer cell proliferation, survival, and migration, including AKT1, CCND1, and BCL2L1.[2][10]

G cluster_this compound This compound cluster_pathways Cancer Cell Signaling This compound This compound AKT1 AKT1 This compound->AKT1 downregulates CCND1 CCND1 This compound->CCND1 downregulates BCL2L1 BCL2L1 This compound->BCL2L1 downregulates VEGF-A VEGF-A This compound->VEGF-A inhibits secretion Survival Survival AKT1->Survival Proliferation Proliferation CCND1->Proliferation BCL2L1->Survival Angiogenesis Angiogenesis VEGF-A->Angiogenesis

Figure 1: Simplified signaling pathway of this compound's anticancer activity.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Cancer and normal cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

3D Tumor Spheroid Growth Inhibition Assay
  • Spheroid Formation: Single-cell suspensions of cancer cells are seeded in ultra-low attachment 96-well plates to promote spheroid formation.

  • Compound Treatment: Once spheroids have formed, they are treated with different concentrations of this compound or comparator drugs.

  • Spheroid Growth Monitoring: The growth of the spheroids is monitored over several days by measuring their diameter or volume using imaging techniques.

  • Data Analysis: The inhibition of spheroid growth is calculated by comparing the size of treated spheroids to untreated controls.

G Start Start Cell_Suspension Prepare Single Cell Suspension Start->Cell_Suspension Seeding Seed Cells in Ultra-Low Attachment Plate Cell_Suspension->Seeding Spheroid_Formation Incubate to Allow Spheroid Formation Seeding->Spheroid_Formation Treatment Treat with this compound or Comparator Drug Spheroid_Formation->Treatment Monitoring Monitor Spheroid Growth (Imaging) Treatment->Monitoring Analysis Analyze Growth Inhibition Monitoring->Analysis End End Analysis->End

Figure 2: Workflow for the 3D tumor spheroid growth inhibition assay.

Zebrafish Anti-Angiogenesis Assay
  • Embryo Collection and Staging: Zebrafish embryos are collected and staged at an appropriate developmental time point (e.g., 24 hours post-fertilization).

  • Compound Exposure: Embryos are placed in multi-well plates and exposed to different concentrations of this compound or comparator drugs.

  • Vessel Development Observation: The development of intersegmental blood vessels is observed and imaged at specific time points using fluorescence microscopy in transgenic zebrafish lines with fluorescently labeled vasculature.

  • Quantification of Angiogenesis Inhibition: The extent of blood vessel growth inhibition is quantified by measuring vessel length, number of vessel branches, or the area of vascularization.

Future Directions and Conclusion

The available preclinical data strongly suggests that this compound is a promising anticancer agent with a multi-faceted mechanism of action. Its superior performance against standard chemotherapeutics in in vitro models, particularly in 3D tumor spheroids, warrants further investigation.

The most critical next step in the validation of this compound's anticancer activity is the conduction of well-designed in vivo studies in mammalian models, such as xenograft and patient-derived xenograft (PDX) models. These studies will be essential to evaluate its efficacy, pharmacokinetics, and safety profile in a whole-animal system, and to determine its true potential as a novel cancer therapeutic. The lack of such data is currently a major limitation in its developmental pathway.

References

A Comparative Analysis of the Bioactivity of Crinamine and Epibuphanisine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of two crinine-type alkaloids, Crinamine and epibuphanisine. Both compounds are isolated from plants of the Amaryllaceae family and have garnered interest in the scientific community for their potential therapeutic applications. This document summarizes key quantitative data, outlines detailed experimental methodologies for cited bioassays, and visualizes relevant biological pathways and workflows to offer an objective comparison of their performance.

Comparative Bioactivity Data

This compound has been extensively studied for a range of biological activities, demonstrating significant potential as an anticancer, anti-angiogenic, and neuroactive agent. In contrast, the bioactivity of epibuphanisine is less characterized, with current research primarily focused on its enzyme inhibitory effects. The following table summarizes the available quantitative data for both compounds.

BioactivityTarget/AssayThis compound (IC₅₀)Epibuphanisine (IC₅₀)Reference
Enzyme Inhibition Human Monoamine Oxidase B (MAO-B)0.014 µM0.039 µM[1]
Anticancer Activity Hypoxia-Inducible Factor-1 (HIF-1) Activity2.7 µMNot Reported[2]
Cervical Cancer (SiHa) Cell ViabilityPotentNot Reported[3][4][5]
Antibacterial Activity Staphylococcus aureus, Escherichia coliModerateNot Reported[6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the comparative data table.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[3][4] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[3][5]

Protocol for Adherent Cancer Cells:

  • Cell Seeding: Plate adherent cancer cells (e.g., SiHa cervical cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or epibuphanisine and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This fluorometric assay is used to determine the inhibitory potential of compounds against the MAO-B enzyme.[2]

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate like kynuramine. A fluorescent probe reacts with H₂O₂ to produce a quantifiable fluorescent signal. A decrease in fluorescence indicates inhibition of MAO-B activity.[2]

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine), a fluorescent probe, and the test compounds (this compound and epibuphanisine) in an appropriate assay buffer.[1][2][7]

  • Inhibitor Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells. Include a positive control inhibitor (e.g., Selegiline) and a vehicle control.[2][6]

  • Enzyme Addition: Add the diluted MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C to allow for the interaction between the enzyme and the inhibitors.[6]

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution containing the fluorescent probe to each well.[2]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically over a period of 10-40 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.[2][6]

  • Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percentage of inhibition relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Zebrafish Embryo Angiogenesis Assay

This in vivo assay is used to evaluate the anti-angiogenic activity of compounds by observing their effects on blood vessel development in zebrafish embryos.[8]

Principle: Transgenic zebrafish embryos expressing a fluorescent protein (e.g., EGFP) in their vascular endothelium are used to visualize blood vessel formation. The inhibition of angiogenesis is quantified by observing a reduction in the growth of intersegmental vessels (ISVs).[9]

Protocol:

  • Embryo Collection and Staging: Collect embryos from a transgenic zebrafish line (e.g., Tg(fli1:EGFP)) and raise them in E3 medium at 28.5°C.[8]

  • Compound Treatment: At 24 hours post-fertilization (hpf), dechorionate the embryos and place them in individual wells of a 96-well plate. Treat the embryos with different concentrations of the test compounds. Include a vehicle control.[8]

  • Incubation: Incubate the embryos for a defined period, for instance, 24 hours, at 28.5°C.

  • Imaging: After incubation, anesthetize the embryos and mount them in low-melt agarose (B213101) on a glass slide.[8] Capture fluorescent images of the trunk vasculature using a fluorescence microscope.

  • Data Analysis: Quantify the extent of angiogenesis by measuring the length and number of the ISVs. A significant reduction in these parameters in the treated embryos compared to the control group indicates anti-angiogenic activity.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cancer progression. The diagrams below illustrate the known signaling pathways affected by this compound.

Crinamine_PI3K_Akt_Pathway This compound This compound Akt Akt (AKT1) This compound->Akt Downregulates PI3K PI3K PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Bcl2l1 Bcl2l1 Akt->Bcl2l1 Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Bcl2l1->Apoptosis

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Crinamine_HIF1_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a HIF-1α HIF1a_stabilization->HIF1a HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Gene_Transcription Target Gene Transcription (e.g., VEGF) HRE->Gene_Transcription Angiogenesis Angiogenesis Gene_Transcription->Angiogenesis This compound This compound This compound->HIF1_complex Inhibits Activity

Caption: this compound's inhibition of the HIF-1 signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the bioactivity of natural compounds like this compound and epibuphanisine.

Bioactivity_Screening_Workflow Start Start: Compound Library (this compound, Epibuphanisine) Primary_Screening Primary Bioactivity Screening (e.g., MTT Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Active Inactive Inactive Hit_Identification->Inactive Inactive Secondary_Assays Secondary & Mechanistic Assays (e.g., Angiogenesis, Enzyme Inhibition) Dose_Response->Secondary_Assays Mechanism_Elucidation Mechanism of Action Studies (Signaling Pathway Analysis) Secondary_Assays->Mechanism_Elucidation Lead_Compound Lead Compound Identification Mechanism_Elucidation->Lead_Compound

Caption: General workflow for natural product bioactivity screening.

References

Crinamine in the Crosshairs: A Comparative Analysis of HIF-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypoxia-inducible factor-1 (HIF-1) inhibitory activity of Crinamine against other established inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and potential application of these compounds in research and development.

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels and a key target in cancer therapy due to its role in tumor progression, angiogenesis, and metastasis.[1] The natural alkaloid this compound has been identified as a potent inhibitor of HIF-1 activity.[2][3] This guide compares the inhibitory profile of this compound with other well-characterized HIF-1 inhibitors, providing a framework for its potential as a therapeutic agent.

Comparative Efficacy of HIF-1 Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The table below summarizes the reported IC50 values for this compound and a selection of established HIF-1 inhibitors.

CompoundIC50 ValueCell Line(s)Notes on Mechanism of Action
This compound 2.7 µMU251 (human glioblastoma)Dose-dependent inhibition of HIF-1α in a cell-based reporter gene assay.[2][3]
PX-478 3.9 - 19.4 µMPC-3, MCF-7, HT-29, Panc-1, BxPC-3Inhibits HIF-1α protein levels under both normoxic and hypoxic conditions.[4]
Chetomin ~4.1 nM (median)Human Myeloma Cell LinesDisrupts the interaction between HIF-1α and the p300 co-activator.[5]
Bortezomib ~10 nMMultiple Myeloma cell linesA proteasome inhibitor that functionally inhibits HIF-1α.[6]
Topotecan 71.3 nM (EC50)U251A topoisomerase I inhibitor that inhibits HIF-1-mediated gene expression.[7]

Visualizing the HIF-1 Signaling Pathway and Inhibition

To understand the context of HIF-1 inhibition, it is crucial to visualize the signaling pathway. Under normoxic (normal oxygen) conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. During hypoxia, PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.

HIF-1 Signaling Pathway Figure 1. HIF-1 Signaling Pathway and Points of Inhibition cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_nucleus HIF-1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF-1a_normoxia->PHDs Hydroxylation VHL VHL E3 Ligase Complex PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1a_hypoxia HIF-1α (stabilized) Nucleus Nucleus HIF-1a_hypoxia->Nucleus HIF-1_dimer HIF-1α/β Dimer HIF-1a_hypoxia->HIF-1_dimer Dimerization HIF-1b HIF-1β (ARNT) HIF-1b->Nucleus HIF-1b->HIF-1_dimer p300 p300/CBP HIF-1_dimer->p300 Recruitment HRE Hypoxia-Response Element (HRE) p300->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activation Chetomin Chetomin Chetomin->p300 Inhibits Interaction PX-478 PX-478 PX-478->HIF-1a_hypoxia Inhibits synthesis & promotes degradation This compound This compound This compound->HIF-1_dimer Inhibits Activity

A simplified diagram of the HIF-1 signaling pathway.

Experimental Protocols for Assessing HIF-1 Inhibition

Accurate and reproducible experimental design is paramount in the evaluation of potential HIF-1 inhibitors. The following are detailed methodologies for two key assays used to characterize the inhibitory activity of compounds like this compound.

HIF-1 Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of HIF-1.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of the hypoxia-response element (HRE). When HIF-1 is active, it binds to the HREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the HIF-1 transcriptional activity.

Protocol:

  • Cell Culture and Transfection:

    • Plate human cancer cells (e.g., U251, HEK293T) in a 96-well plate at an appropriate density.

    • Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Hypoxia Induction:

    • Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

    • Incubate the plates under normoxic (21% O2) or hypoxic (e.g., 1% O2) conditions for 16-24 hours. Hypoxia can be achieved in a specialized hypoxia chamber.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Read the luminescence on a plate luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control under hypoxic conditions.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of HIF-1α Protein Levels

This assay is used to determine the effect of a compound on the protein levels of the HIF-1α subunit.

Principle: Cellular proteins are separated by size using gel electrophoresis, transferred to a membrane, and the specific protein of interest (HIF-1α) is detected using a primary antibody that binds to it. A secondary antibody conjugated to an enzyme is then used to generate a detectable signal.

Protocol:

  • Cell Culture, Treatment, and Lysis:

    • Plate cells in culture dishes and grow to a suitable confluency.

    • Treat the cells with the test compound or vehicle control for a specified period.

    • Expose the cells to normoxic or hypoxic conditions.

    • Crucially, for HIF-1α detection, all subsequent steps should be performed quickly and on ice to prevent its rapid degradation. [8][9]

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors. For HIF-1α, it is often recommended to prepare nuclear extracts as stabilized HIF-1α translocates to the nucleus.[3]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or Lamin B1 for nuclear extracts).

    • Quantify the band intensities using densitometry software and normalize the HIF-1α signal to the loading control.

Experimental Workflow for HIF-1 Inhibition Assay Figure 2. General Experimental Workflow for Assessing HIF-1 Inhibition cluster_cell_prep Cell Preparation cluster_assays Downstream Assays cluster_reporter Reporter Gene Assay Workflow cluster_western Western Blot Workflow Cell_Culture 1. Cell Culture (e.g., U251, HEK293T) Compound_Treatment 2. Treatment with Inhibitor (e.g., this compound) Cell_Culture->Compound_Treatment Hypoxia_Induction 3. Hypoxia Induction (1% O2) or Normoxia Control Compound_Treatment->Hypoxia_Induction Reporter_Assay A. Reporter Gene Assay Hypoxia_Induction->Reporter_Assay Western_Blot B. Western Blot Analysis Hypoxia_Induction->Western_Blot Transfection Transfection with HRE-Luciferase Plasmid Lysis_Reporter Cell Lysis Transfection->Lysis_Reporter Luciferase_Measurement Measure Luciferase Activity Lysis_Reporter->Luciferase_Measurement Data_Analysis_Reporter Calculate % Inhibition & IC50 Luciferase_Measurement->Data_Analysis_Reporter Lysis_Western Cell Lysis (on ice) & Protein Quantification SDS_PAGE SDS-PAGE & Transfer Lysis_Western->SDS_PAGE Immunoblotting Immunoblotting for HIF-1α & Loading Control SDS_PAGE->Immunoblotting Detection Signal Detection & Quantification Immunoblotting->Detection

References

A Comparative Analysis of the Anti-Angiogenic Potential of Crinamine and Lycorine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat angiogenesis-dependent diseases, two Amaryllidaceae alkaloids, Crinamine and Lycorine, have emerged as compounds of interest. This guide provides a comprehensive comparison of their anti-angiogenic potential, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and Lycorine, natural alkaloids isolated from plants of the Amaryllidaceae family, demonstrate notable anti-angiogenic properties. Lycorine has been more extensively studied, with multiple reports detailing its inhibitory effects on key processes of angiogenesis, including endothelial cell proliferation, migration, and tube formation. Its mechanisms of action are linked to the inhibition of several critical signaling pathways, such as PDGFRα, EGFR-Akt, and Notch1. This compound also exhibits anti-angiogenic activity, primarily through the inhibition of VEGF-A secretion and the disruption of blood vessel development, as demonstrated in in vivo models. While direct comparative studies are limited, this guide consolidates the existing quantitative data and mechanistic insights to provide a clear overview of their respective potentials.

Quantitative Assessment of Anti-Angiogenic Activities

To facilitate a direct comparison, the following tables summarize the quantitative data from various in vitro and in vivo anti-angiogenic assays for both this compound and Lycorine.

Table 1: In Vitro Anti-Angiogenic Activities

AssayThis compoundLycorine
Endothelial Cell Proliferation IC50: 12.18 µg/ml (Crinum asiaticum leaf methanol (B129727) extract on EAhy 926 cells)[1]IC50: 9.34 µM (24h), 4.93 µM (48h) on HUVECs
VEGF-A Secretion Inhibition Dose-dependent inhibition in SiHa cellsData not available
Endothelial Cell Migration Inhibition observed at ~12 µg/ml (Crinum asiaticum leaf methanol extract on EAhy 926 cells)[1]Significant inhibition of HUVEC migration
Endothelial Cell Tube Formation Data not available for pure compoundSignificant inhibition of HUVEC tube formation

Table 2: In Vivo Anti-Angiogenic Activities

Assay ModelThis compoundLycorine
Zebrafish Embryo Angiogenesis Significant reduction in the number and area of sub-intestinal vessels (SIVs)Data not available
Chick Chorioallantoic Membrane (CAM) Data not availableDramatic decrease in neovascularization[2]
Mouse Xenograft Model Data not availableSignificant suppression of tumor volume (5 and 10 mg/kg/day)[3]

Mechanistic Insights: Signaling Pathways

The anti-angiogenic effects of this compound and Lycorine are mediated through distinct signaling pathways.

This compound is understood to exert its anti-angiogenic effects, at least in part, by:

  • Inhibiting VEGF-A secretion: This reduces the primary stimulus for angiogenesis.

  • Downregulating AKT1: The PI3K/AKT pathway is crucial for endothelial cell survival and proliferation.[4]

Lycorine has been shown to inhibit angiogenesis through multiple pathways:

  • Targeting PDGFRα: Lycorine can directly dock to and inhibit the activation of Platelet-Derived Growth Factor Receptor alpha (PDGFRα), a key driver of angiogenesis.[2][5]

  • Inhibiting the EGFR-Akt signaling pathway: This pathway is vital for endothelial cell proliferation and survival.

  • Suppressing the Notch1 signaling pathway: The Notch pathway plays a critical role in vessel sprouting and maturation.[6]

Signaling_Pathways cluster_this compound This compound cluster_Lycorine Lycorine This compound This compound VEGFA_Secretion VEGF-A Secretion This compound->VEGFA_Secretion inhibits AKT1 AKT1 This compound->AKT1 downregulates Angiogenesis_C Angiogenesis VEGFA_Secretion->Angiogenesis_C promotes AKT1->Angiogenesis_C promotes Lycorine Lycorine PDGFRa PDGFRα Lycorine->PDGFRa inhibits EGFR_Akt EGFR-Akt Pathway Lycorine->EGFR_Akt inhibits Notch1 Notch1 Pathway Lycorine->Notch1 inhibits Angiogenesis_L Angiogenesis PDGFRa->Angiogenesis_L promotes EGFR_Akt->Angiogenesis_L promotes Notch1->Angiogenesis_L promotes

Caption: Signaling pathways affected by this compound and Lycorine.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
  • Cell Culture: HUVECs are cultured in endothelial cell growth medium supplemented with fetal bovine serum and growth factors.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Lycorine) or vehicle control.

  • Incubation: Cells are incubated for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Quantification: Cell viability is assessed using a standard MTT or similar colorimetric assay. The absorbance is measured, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.

HUVEC Tube Formation Assay
  • Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compound or vehicle control.

  • Incubation: Plates are incubated for 6-12 hours to allow for the formation of capillary-like structures.

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The degree of tube formation is quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Zebrafish Embryo Angiogenesis Assay
  • Embryo Collection and Staging: Fertilized zebrafish embryos are collected and staged.

  • Treatment: At the appropriate developmental stage (e.g., 24 hours post-fertilization), embryos are placed in multi-well plates containing embryo medium with various concentrations of the test compound or vehicle control.

  • Incubation: Embryos are incubated at 28.5°C for a specified period (e.g., 48-72 hours).

  • Visualization and Analysis: The development of the sub-intestinal vessels (SIVs) is visualized using a microscope, often in transgenic lines with fluorescently labeled vasculature. The number and area of the SIVs are quantified using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay
  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the CAM.

  • Windowing: A small window is made in the eggshell to expose the CAM.

  • Treatment Application: A sterile filter paper disc or a carrier sponge containing the test compound or vehicle control is placed on the CAM.

  • Incubation: The window is sealed, and the eggs are incubated for another 2-3 days.

  • Analysis: The CAM is excised and examined under a microscope. The anti-angiogenic effect is quantified by measuring the number of blood vessel branch points or the area of neovascularization.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Proliferation Endothelial Cell Proliferation Assay Data_Analysis Data Analysis and Comparison Proliferation->Data_Analysis IC50 Calculation Migration Endothelial Cell Migration Assay Migration->Data_Analysis Quantification of Cell Movement Tube_Formation Endothelial Cell Tube Formation Assay Tube_Formation->Data_Analysis Quantification of Tube Network Zebrafish Zebrafish Embryo Angiogenesis Assay Zebrafish->Data_Analysis Quantification of Vessel Development CAM Chick Chorioallantoic Membrane (CAM) Assay CAM->Data_Analysis Quantification of Neovascularization Xenograft Mouse Xenograft Model Xenograft->Data_Analysis Tumor Volume Measurement Compound Test Compound (this compound or Lycorine) Compound->Proliferation Compound->Migration Compound->Tube_Formation Compound->Zebrafish Compound->CAM Compound->Xenograft

Caption: General experimental workflow for assessing anti-angiogenic potential.

Conclusion

Both this compound and Lycorine demonstrate significant potential as anti-angiogenic agents. Lycorine has a more substantial body of evidence supporting its activity across various in vitro and in vivo models, with well-defined molecular targets. This compound, while less studied, shows promise, particularly through its ability to inhibit VEGF-A secretion, a key initiator of angiogenesis. The choice between these two compounds for further research and development will depend on the specific therapeutic context and desired mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.

References

Crinamine: A Comparative Guide to Validating AKT1 Downregulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Crinamine's ability to downregulate the key oncogenic protein AKT1, benchmarked against other known AKT inhibitors. The information presented is supported by experimental data from peer-reviewed literature, with detailed protocols to assist in the replication and validation of these findings.

This compound and the AKT1 Signaling Pathway

This compound, a crinane-type alkaloid isolated from plants of the Amaryllidaceae family, has demonstrated notable anticancer properties. One of its key mechanisms of action is the downregulation of pivotal cancer-related genes, including AKT1. The serine/threonine kinase AKT1 is a central node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy. By downregulating AKT1, this compound can inhibit these oncogenic processes.

Gene expression analyses have revealed that this compound's anticancer activity is partly due to the downregulation of cancer-related genes like AKT1, BCL2L1, CCND1, CDK4, PLK1, and RHOA.[1][2][3][4][5] A study on cervical cancer SiHa cells showed that treatment with 12 µM this compound for 8 hours resulted in a significant decrease in the mRNA expression of AKT1.[1]

AKT1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT1 AKT1 PIP3->AKT1 Recruits PDK1->AKT1 Phosphorylates (Thr308) mTORC1 mTORC1 AKT1->mTORC1 Activates CellSurvival Cell Survival (Inhibition of Apoptosis) AKT1->CellSurvival Promotes Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes This compound This compound This compound->AKT1 Downregulates

Caption: The PI3K/AKT1 signaling pathway and the inhibitory point of this compound.

Comparative Performance of AKT Inhibitors

While this compound has been shown to downregulate AKT1 at the mRNA level, a direct comparison of its potency against well-characterized small molecule inhibitors of AKT is crucial for evaluating its therapeutic potential. The following table summarizes the available quantitative data for this compound and other widely studied AKT inhibitors.

CompoundTarget(s)Mechanism of ActionIC50 (AKT1)Cell Line/SystemReference
This compound AKT1 (mRNA)Downregulation of gene expressionData not availableSiHa (cervical cancer)[1]
MK-2206 AKT1, AKT2, AKT3Allosteric inhibitor8 nMCell-free assay[1][2][3]
Ipatasertib (GDC-0068) AKT1, AKT2, AKT3ATP-competitive inhibitor5 nMCell-free assay[6]
Perifosine Pan-AKTPleckstrin homology (PH) domain inhibitor~4.7 µMMM.1S (multiple myeloma)[7]

Experimental Protocols for Validation

To validate the downregulation of AKT1 by this compound or to compare its efficacy with other inhibitors, the following experimental workflows and protocols are recommended.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., SiHa cells) Treatment 2. Treatment (this compound or other inhibitors) CellCulture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting ViabilityAssay 5c. Cell Viability Assay (e.g., MTT, CCK-8) Treatment->ViabilityAssay RNA_Extraction 4a. RNA Extraction Harvesting->RNA_Extraction Protein_Lysis 4b. Protein Lysis Harvesting->Protein_Lysis qPCR 5a. RT-qPCR for AKT1 mRNA RNA_Extraction->qPCR WesternBlot 5b. Western Blot for AKT1 Protein Protein_Lysis->WesternBlot DataAnalysis 6. Data Analysis (Fold Change, Densitometry, IC50) qPCR->DataAnalysis WesternBlot->DataAnalysis ViabilityAssay->DataAnalysis

Caption: A typical experimental workflow for validating AKT1 downregulation.

Protocol 1: Quantitative Real-Time PCR (qPCR) for AKT1 mRNA Expression

This protocol is adapted from the methodology used to demonstrate this compound's effect on AKT1 mRNA levels.[1]

  • Cell Culture and Treatment:

    • Seed SiHa cervical cancer cells in 6-well plates at a density of 2 x 10^5 cells/well.

    • Allow cells to adhere for 24 hours.

    • Treat cells with the desired concentrations of this compound (e.g., 12 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 8 hours).

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and specific primers for AKT1 and a housekeeping gene (e.g., GAPDH) for normalization.

    • AKT1 Forward Primer: 5'-AGCGACGTGGCTATTGTGAAG-3'

    • AKT1 Reverse Primer: 5'-GCCATCATTCTTGAGGAGGAAGT-3'

    • Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative expression of AKT1 mRNA using the 2^-ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.

Protocol 2: Western Blot Analysis for AKT1 Protein Levels

This protocol provides a general framework for assessing changes in total and phosphorylated AKT1 protein levels.

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., SiHa, or other lines with activated AKT pathway) in 6-well plates.

    • Treat with this compound or other inhibitors at various concentrations and time points.

  • Protein Lysis:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total AKT1, phospho-AKT1 (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of AKT1 and phospho-AKT1 to the loading control.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the inhibitors.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to attach overnight.

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of this compound or other AKT inhibitors for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using a non-linear regression analysis.

Logical Relationships in Validation

Validation_Logic Hypothesis Hypothesis: This compound downregulates AKT1 mRNA_Level Measure AKT1 mRNA (qPCR) Hypothesis->mRNA_Level Protein_Level Measure AKT1 Protein (Western Blot) Hypothesis->Protein_Level Cellular_Effect Assess Cellular Effect (Cell Viability Assay) Hypothesis->Cellular_Effect Decreased_mRNA Decreased AKT1 mRNA mRNA_Level->Decreased_mRNA Decreased_Protein Decreased AKT1 Protein Protein_Level->Decreased_Protein Decreased_Viability Decreased Cell Viability Cellular_Effect->Decreased_Viability Conclusion Conclusion: This compound's anticancer effect is mediated through AKT1 downregulation Decreased_mRNA->Conclusion Decreased_Protein->Conclusion Decreased_Viability->Conclusion

Caption: Logical flow for validating the role of AKT1 downregulation in this compound's activity.

References

A Comparative Safety Profile: Crinamine versus Synthetic MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of crinamine, a natural Amaryllidaceae alkaloid, with commercially available synthetic monoamine oxidase-B (MAO-B) inhibitors such as selegiline (B1681611), rasagiline, and safinamide (B1662184). The information is supported by available experimental data to aid in early-stage drug development and research decisions.

Executive Summary

This compound has demonstrated potent and selective inhibition of MAO-B, with preliminary in vitro and in silico studies suggesting a favorable safety profile.[1] However, comprehensive in vivo safety data and direct comparative studies with synthetic MAO-B inhibitors are currently limited. Synthetic MAO-B inhibitors, while effective in treating neurodegenerative diseases like Parkinson's, are associated with known risks, including the "cheese effect" (hypertensive crisis) and serotonin (B10506) syndrome when interacting with certain foods and medications.[2][3][][5] This guide synthesizes the available preclinical safety data to offer a comparative overview.

Quantitative Safety Data Comparison

The following table summarizes the available quantitative data on the inhibitory potency and toxicity of this compound and synthetic MAO-B inhibitors. It is important to note that the data are from different studies and experimental conditions, which may limit direct comparability.

ParameterThis compoundSelegilineRasagilineSafinamide
MAO-B IC50 0.014 µM[1][6]---
Cytotoxicity IC50 (SH-SY5Y cells) 54.5 µM (MTT assay), 61.7 µM (Neutral Red assay) (for 6α-hydroxythis compound, a closely related derivative)Not available in searched literatureAnti-apoptotic effects observed[7]~10% cytotoxicity at 50 µM[8]
Acute Toxicity (LD50) Not available in searched literature63 mg/kg (intravenous, rat)Maximal non-lethal oral dose: ~100 mg/kg/day (rat, mouse)Not available in searched literature

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of metabolically active cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[9]

General Protocol:

  • Cell Plating: Plate cells (e.g., human neuroblastoma SH-SY5Y cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, synthetic MAO-B inhibitors) and control substances. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for formazan crystal formation.[9]

  • Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Dopamine (B1211576) Metabolism and MAO-B Inhibition

The following diagram illustrates the central role of MAO-B in dopamine metabolism and how its inhibition can increase dopamine levels in the brain.

Dopamine_Metabolism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Mitochondria Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicular_Dopamine Vesicular_Dopamine Dopamine->Vesicular_Dopamine VMAT2 Synaptic_Dopamine Synaptic_Dopamine Vesicular_Dopamine->Synaptic_Dopamine Release Dopamine_Receptors Dopamine_Receptors Synaptic_Dopamine->Dopamine_Receptors Binding Glial_Dopamine Glial_Dopamine Synaptic_Dopamine->Glial_Dopamine Reuptake Postsynaptic_Effect Postsynaptic_Effect Dopamine_Receptors->Postsynaptic_Effect DOPAC DOPAC Glial_Dopamine->DOPAC MAO-B HVA HVA DOPAC->HVA COMT MAO_B_Inhibitor This compound / Synthetic Inhibitors MAO_B_Inhibitor->DOPAC Inhibition

Caption: Dopamine metabolism pathway and the site of action for MAO-B inhibitors.

Experimental Workflow for MAO-B Inhibitor Safety Assessment

The following diagram outlines a general workflow for assessing the safety profile of a novel MAO-B inhibitor.

Safety_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment A MAO-A/MAO-B Selectivity Assay B Cytotoxicity Assays (e.g., MTT on neuronal and non-neuronal cells) A->B C Off-target Screening (e.g., Receptor Binding Assays) B->C D Drug-Drug Interaction (e.g., CYP450 Inhibition) C->D E Acute Toxicity (LD50) in Rodents D->E F Sub-chronic Toxicity Studies E->F G Tyramine Interaction ('Cheese Effect') Study F->G H Behavioral & Neurological Assessments G->H Start New MAO-B Inhibitor Candidate Start->A

Caption: A generalized experimental workflow for preclinical safety evaluation of MAO-B inhibitors.

Discussion of Safety Profiles

This compound

The available data for this compound, primarily from in silico and in vitro studies, suggests a promising safety profile characterized by high selectivity for MAO-B.[1] This high selectivity is a desirable trait, as it may reduce the risk of side effects associated with MAO-A inhibition, such as the "cheese effect." The cytotoxicity data on a neuroblastoma cell line for a related crinane alkaloid show an IC50 value in the micromolar range, which is significantly higher than its potent MAO-B inhibitory IC50 in the nanomolar range, suggesting a potential therapeutic window. However, the lack of in vivo toxicity data, particularly oral LD50 values, and comprehensive drug-drug interaction studies, means that the safety profile of this compound is not yet fully characterized. As an Amaryllidaceae alkaloid, there is a potential for off-target effects, and further investigation into its broader pharmacological activity is warranted.[11][12][13][14][15][16]

Synthetic MAO-B Inhibitors

The safety profiles of selegiline, rasagiline, and safinamide are well-documented through extensive clinical use.

  • Selegiline: As an irreversible inhibitor, it carries a risk of the "cheese effect," although this is less pronounced at lower, selective doses. A key consideration is its metabolism to amphetamine-like substances, which can lead to side effects such as insomnia.

  • Rasagiline: This irreversible inhibitor is more potent than selegiline and is not metabolized to amphetamine-like compounds, which may offer a better side-effect profile in some patients.[7]

  • Safinamide: A reversible MAO-B inhibitor, which may offer a theoretical safety advantage over irreversible inhibitors. It has shown low cytotoxicity in vitro on SH-SY5Y cells at concentrations significantly higher than its therapeutic dose.[8]

A significant safety concern for all synthetic MAO-B inhibitors is the risk of serotonin syndrome when co-administered with serotonergic drugs (e.g., SSRIs, SNRIs) and the potential for hypertensive crisis when taken with sympathomimetic agents or tyramine-rich foods.[2][3][][5]

Conclusion

This compound presents as a promising natural MAO-B inhibitor with high potency and selectivity, and initial in vitro data suggest a favorable safety margin. However, its safety profile is not as extensively characterized as the approved synthetic MAO-B inhibitors. Key areas for future research on this compound include in vivo toxicity studies to determine its LD50, comprehensive off-target liability screening, and drug-drug interaction studies. While synthetic MAO-B inhibitors are effective therapeutic agents, their use requires careful management of dietary restrictions and potential drug interactions. Further research will be crucial to fully understand the comparative safety and therapeutic potential of this compound.

References

A Comparative Analysis of Crinamine from Diverse Crinum Species: Yield, Purity, and Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crinamine, a crinine-type alkaloid found in various species of the Crinum genus, has garnered significant attention for its potent anticancer properties. This guide provides a comparative overview of this compound derived from different Crinum species, focusing on its yield, purity, and cytotoxic activity against various cancer cell lines. The information presented herein is synthesized from multiple research findings to aid in the selection of promising species for further investigation and drug development endeavors.

Data Summary: this compound Yield and Cytotoxicity

The following table summarizes the reported yields of this compound from different Crinum species and its corresponding cytotoxic activity (IC50 values) against various cancer cell lines. It is important to note that extraction yields and bioactivity can be influenced by various factors including geographical location, plant age, and the specific extraction and purification methodologies employed.

Crinum SpeciesPlant PartThis compound Yield (% w/w of dry plant material)Cancer Cell LineIC50 (µM)Reference
Crinum asiaticumBulbsData not consistently reportedSiHa (Cervical Cancer)7.09 µg/ml[1]
C33a (Cervical Cancer)18.35 µg/ml[1]
DU145 (Prostate Cancer)Substantial cytotoxicity reported[2]
PANC1 (Pancreatic Cancer)Substantial cytotoxicity reported[2]
Crinum asiaticum var. japonicumAerial partsData not consistently reported--[3]
Crinum augustum-Data not consistently reported--[4]
Crinum bulbispermum-Data not consistently reported--[4]
Crinum abyscinicumBulbsData not consistently reportedA2780 (Ovarian Cancer)2.9 µg/ml (for 6-hydroxythis compound)[1]
MV4-11 (Leukemia)5.3 µg/ml (for 6-hydroxythis compound)[1]
Crinum jagusBulbsData not consistently reported--[5]
Crossyne guttata-Data not consistently reportedMAO-B0.014[6]

Note: Direct comparative data for this compound yield and purity across multiple species from a single study is limited. The cytotoxic activities listed are for this compound or closely related derivatives as specified. Conversion of µg/ml to µM is dependent on the molecular weight of the specific compound.

Experimental Protocols

The following are generalized protocols for the extraction, purification, and cytotoxic evaluation of this compound, based on methodologies reported in the scientific literature.[7]

Protocol 1: Extraction and Purification of this compound

This protocol outlines a standard solvent-based extraction and chromatographic purification method.

  • Plant Material Preparation: Air-dry the bulbs or desired plant parts of the Crinum species and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol (B129727) or 80% methanol at room temperature with continuous shaking for an extended period (e.g., overnight).[8]

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in an acidic solution (e.g., 2% sulfuric acid).

    • Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

    • Basify the aqueous layer with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10.

    • Extract the liberated alkaloids with a polar solvent (e.g., chloroform (B151607) or ethyl acetate).

  • Chromatographic Purification:

    • Subject the alkaloid-rich fraction to column chromatography using silica (B1680970) gel or alumina.

    • Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient).

    • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing this compound.

    • Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) to obtain highly pure this compound.[7]

  • Purity Assessment: The purity of the isolated this compound should be assessed using analytical HPLC and spectroscopic techniques such as NMR and mass spectrometry.[7]

Protocol 2: Assessment of Cytotoxic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Culture the desired cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the purified this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Visualizing the Process and Mechanism

To better understand the workflow of a comparative study and the potential mechanism of this compound's action, the following diagrams are provided.

G Comparative Study Workflow cluster_collection Plant Material cluster_processing Processing cluster_analysis Analysis cluster_outcome Outcome Crinum_asiaticum Crinum asiaticum Extraction Extraction Crinum_asiaticum->Extraction Crinum_augustum Crinum augustum Crinum_augustum->Extraction Crinum_abyssinicum Crinum abyscinicum Crinum_abyssinicum->Extraction Purification Purification Extraction->Purification Yield_Purity Yield & Purity Analysis Purification->Yield_Purity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Comparative_Data Comparative Data Analysis Yield_Purity->Comparative_Data Cytotoxicity->Comparative_Data G Proposed Anticancer Signaling Pathway of this compound cluster_pathway Key Cellular Processes cluster_effects Cellular Effects This compound This compound AKT1 AKT1 This compound->AKT1 Downregulates BCL2L1 BCL2L1 This compound->BCL2L1 Downregulates CCND1 CCND1 This compound->CCND1 Downregulates CDK4 CDK4 This compound->CDK4 Downregulates PLK1 PLK1 This compound->PLK1 Downregulates RHOA RHOA This compound->RHOA Downregulates Proliferation Inhibition of Proliferation AKT1->Proliferation Apoptosis Induction of Apoptosis BCL2L1->Apoptosis CCND1->Proliferation CDK4->Proliferation PLK1->Proliferation Migration Inhibition of Migration RHOA->Migration Angiogenesis Inhibition of Angiogenesis

References

Unraveling the Apoptotic Pathway Induced by Crinamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the apoptotic pathway induced by Crinamine, a crinane-type Amaryllidaceae alkaloid. By objectively presenting available experimental data, this document serves as a valuable resource for researchers investigating the therapeutic potential of this compound and similar compounds in oncology and other fields.

Confirmed Apoptotic Signaling Pathway of this compound

This compound has been identified as a potent inducer of apoptosis in various cancer cell lines.[1][2] Experimental evidence primarily points towards the involvement of the intrinsic, or mitochondrial, apoptotic pathway. The key confirmed step in this pathway is the downregulation of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), encoded by the BCL2L1 gene.[3] This disruption of the delicate balance between pro- and anti-apoptotic proteins of the Bcl-2 family is a critical event that commits the cell to apoptosis.

Following the downregulation of Bcl-xL, the apoptotic cascade proceeds through the activation of executioner caspases, with caspase-3 activation being a confirmed downstream event.[1] Caspase-3 is a key protease responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

While the involvement of the intrinsic pathway is strongly suggested, direct experimental confirmation of upstream events such as the release of cytochrome c from the mitochondria and the subsequent activation of the initiator caspase-9 for this compound specifically is yet to be fully elucidated. Furthermore, the potential role of reactive oxygen species (ROS) in initiating this apoptotic cascade remains an area for future investigation.

This compound This compound Bcl_xL Bcl-xL (Anti-apoptotic) Downregulation This compound->Bcl_xL Inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization (Putative) Bcl_xL->Mitochondria Prevents Cytochrome_c Cytochrome c Release (Putative) Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation (Putative Initiator) Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Activation (Confirmed Effector) Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Confirmed and Putative Apoptotic Pathway of this compound.

Comparative Efficacy of this compound in Inducing Apoptosis

Quantitative data from various studies highlight the potency of this compound in inducing apoptosis across different cancer cell lines. This section provides a comparative summary of its efficacy.

Cell LineCompoundEffective Dose (ED50) for ApoptosisTreatment DurationReference
Rat Hepatoma (5123tc)This compound12.5 µM48 hours[1]
Rat Hepatoma (5123tc)Haemanthamine15 µM48 hours[1]

Experimental Protocols for Key Apoptosis Assays

To ensure the reproducibility and rigorous evaluation of this compound's apoptotic effects, detailed experimental protocols for key assays are provided below.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Preparation:

    • Culture cells to the desired confluence and treat with this compound or a vehicle control for the specified duration.

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC fluorescence (detecting Annexin V-positive cells) and PI fluorescence are measured to distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Western Blotting for Bcl-2 Family Proteins and Caspases

Western blotting is a crucial technique to quantify the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction:

    • Following treatment with this compound, harvest the cells and wash with cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for Bcl-xL, pro-caspase-3, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of the key executioner caspase, caspase-3.

Principle: The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC). Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically.

Protocol:

  • Cell Lysate Preparation:

    • Treat cells with this compound and collect the cell pellets.

    • Resuspend the cells in a chilled lysis buffer and incubate on ice.

    • Centrifuge to pellet debris and collect the supernatant containing the cell lysate.

  • Assay Reaction:

    • In a 96-well plate, add a defined amount of protein lysate to each well.

    • Add the caspase-3 substrate (DEVD-pNA or DEVD-AMC) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • For the colorimetric assay, measure the absorbance at 405 nm using a microplate reader.

    • For the fluorometric assay, measure the fluorescence with an appropriate excitation and emission wavelength pair (e.g., 380 nm excitation and 460 nm emission for AMC).

    • The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

Experimental Workflow for Investigating this compound-Induced Apoptosis

The following diagram outlines a logical workflow for researchers investigating the apoptotic effects of this compound.

cluster_initial Initial Screening cluster_apoptosis Apoptosis Confirmation cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., SiHa, 5123tc) Crinamine_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Crinamine_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Crinamine_Treatment->Viability_Assay Annexin_PI Annexin V/PI Staining (Flow Cytometry) Viability_Assay->Annexin_PI Western_Blot Western Blotting (Bcl-2 family, Caspases) Annexin_PI->Western_Blot Caspase_Assay Caspase Activity Assay (Caspase-3, -9) Annexin_PI->Caspase_Assay Mito_Potential Mitochondrial Potential Assay (e.g., JC-1) Annexin_PI->Mito_Potential ROS_Detection ROS Detection (e.g., DCFH-DA) Annexin_PI->ROS_Detection Data_Analysis Quantitative Analysis & Pathway Mapping Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis Mito_Potential->Data_Analysis ROS_Detection->Data_Analysis

Experimental workflow for studying this compound's apoptosis.

References

head-to-head comparison of Crinamine and 5-fluorouracil on tumor spheroids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Drug Development Professionals

The transition from two-dimensional (2D) cell culture to three-dimensional (3D) tumor spheroid models represents a significant leap forward in preclinical cancer research. Spheroids more accurately mimic the complex microenvironment of solid tumors, offering a more predictive platform for evaluating anticancer therapeutics. This guide provides a detailed, data-driven comparison of two distinct compounds: Crinamine, a natural Amaryllidaceae alkaloid, and 5-Fluorouracil (5-FU), a long-standing cornerstone of chemotherapy. The following sections present quantitative data, detailed experimental protocols, and visualizations of the mechanisms of action to aid researchers in their evaluation of these agents in 3D cancer models.

Quantitative Performance Analysis

A direct comparison in a 3D tumor spheroid model using cervical cancer cell lines demonstrated that this compound inhibits anchorage-independent growth more effectively than 5-Fluorouracil.[1][2][3][4] The data, summarized below, highlights the half-maximal inhibitory concentrations (IC50) derived from dose-response analyses after a two-day treatment period.

FeatureThis compound5-Fluorouracil (5-FU)
Compound Type Natural Crinine-Type AlkaloidSynthetic Fluorinated Pyrimidine Analogue
Primary Mechanism Downregulation of key cancer-related genes (e.g., AKT1, CCND1, PLK1); induces apoptosis without DNA damage.[1][3][5]Inhibits thymidylate synthase, blocking DNA synthesis; incorporates into RNA and DNA, leading to cytotoxicity.[6][7][8]
Cell Line (Spheroid) SiHa (Cervical Cancer)SiHa (Cervical Cancer)
IC50 Value ~10 µM[3]>100 µM[3]
Cell Line (Spheroid) C33a (Cervical Cancer)C33a (Cervical Cancer)
IC50 Value ~12 µM[3]>100 µM[3]

Note: IC50 values are estimated from dose-response curves presented in Khumkhrong, P., et al. (2019).[3]

Mechanism of Action Signaling Pathways

The anticancer activities of this compound and 5-FU stem from distinct molecular mechanisms. 5-FU is a well-characterized antimetabolite, while this compound's activity is linked to the downregulation of multiple oncogenic pathways.

G cluster_0 5-Fluorouracil (5-FU) Pathway cluster_1 This compound Pathway FU 5-FU FUTP FUTP FU->FUTP FdUMP FdUMP FU->FdUMP RNA RNA FUTP->RNA Incorporation TS Thymidylate Synthase FdUMP->TS Inhibition Apoptosis Cell Death RNA->Apoptosis RNA Damage DNA_Synth DNA Synthesis TS->DNA_Synth DNA_Synth->Apoptosis Inhibition leads to Crin This compound Genes AKT1, BCL2L1, CCND1, CDK4, PLK1, RHOA Crin->Genes Downregulates Expression Apoptosis_Crin Apoptosis Crin->Apoptosis_Crin Induces Prolif Proliferation Genes->Prolif Migr Migration Genes->Migr Angio Angiogenesis Genes->Angio

Figure 1. Simplified signaling pathways for 5-Fluorouracil and this compound.

Experimental Protocols

The following methodologies describe a typical workflow for the formation, treatment, and analysis of tumor spheroids in a head-to-head compound comparison.

1. Tumor Spheroid Formation (Liquid Overlay Technique)

Multicellular tumor spheroids are commonly formed using non-adherent surfaces to promote cell-cell aggregation over cell-substrate attachment.[9]

  • Cell Culture: Human cancer cell lines (e.g., SiHa, C33a cervical cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are harvested, counted, and seeded into 96-well ultra-low attachment (ULA) round-bottom plates at a density of approximately 500-2500 cells per well.[9]

  • Formation: The plate is centrifuged at low speed (e.g., 1000-1200 g for 5 minutes) to initiate cell aggregation at the bottom of the well.[9]

  • Incubation: Plates are incubated at 37°C and 5% CO2. Spheroids typically form within 24-72 hours and are grown for a total of seven days to establish a compact 3D structure before treatment.[3][9]

2. Compound Treatment and Viability Analysis

  • Treatment: After seven days of growth, the culture medium is carefully replaced with fresh medium containing various concentrations of this compound, 5-Fluorouracil, or a vehicle control (e.g., DMSO).[3] The concentrations tested should span a range sufficient to determine an IC50 value.

  • Incubation: The treated spheroids are incubated for a defined period, typically 48 to 72 hours.[3][9]

  • Viability Assay: Spheroid viability is assessed using a metabolic assay such as CellTiter-Glo® 3D. This assay quantifies ATP levels, which correlate with the number of viable cells. The luminescent signal is read using a plate reader.

  • Data Analysis: The viability of treated spheroids is normalized to the vehicle control. Dose-response curves are generated by plotting normalized viability against the logarithm of the drug concentration, and IC50 values are calculated using non-linear regression analysis.

G cluster_workflow Experimental Workflow A Cell Culture (e.g., SiHa, C33a) B Cell Seeding (Ultra-Low Attachment Plate) A->B C Spheroid Formation (7 Days Incubation) B->C D Compound Treatment This compound vs. 5-FU (48h Incubation) C->D E Viability Assay (e.g., CellTiter-Glo 3D) D->E F Data Analysis Dose-Response Curves & IC50 E->F

References

Independent Verification of Crinamine's Antiplasmodial Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiplasmodial effects of the Amaryllidaceae alkaloid, Crinamine, with other alternative antimalarial compounds. The information presented is based on available experimental data to support further research and development in the field of antimalarial drug discovery.

Comparative Analysis of In Vitro Antiplasmodial Activity

The in vitro efficacy of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has been evaluated in several studies. To provide a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of this compound, other related Amaryllidaceae alkaloids, and standard antimalarial drugs. The data is presented for various strains of P. falciparum to account for potential differences in drug susceptibility.

CompoundP. falciparum StrainIC50 (µM)Reference(s)
This compound Not Specified7.00[1]
Haemanthamine Not Specified2.33[1]
Lycorine Not Specified3.40[1]
Chloroquine (B1663885) 3D7 (Sensitive)~0.01-0.1[2]
W2 (Resistant)>0.1[2]
Artemisinin 3D7 (Sensitive)~0.005-0.02[3]

Cytotoxicity and Selectivity Index

An ideal antimalarial candidate should exhibit high potency against the parasite and low toxicity towards host cells. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50, is a critical parameter for assessing this.

While comprehensive and directly comparable cytotoxicity data for this compound against a standard non-cancerous mammalian cell line alongside its antiplasmodial activity is limited in the reviewed literature, some studies have investigated its effects on various cell lines. For instance, this compound has been shown to be more cytotoxic to cervical cancer cells than to normal human dermal fibroblasts (HDFa).[4] However, for a precise assessment of its therapeutic window as an antimalarial, further studies using relevant cell lines (e.g., MRC-5, HepG2) are warranted.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antiplasmodial activity.

In Vitro Culture of Plasmodium falciparum
  • Parasite Strains: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2, K1) strains of P. falciparum are commonly used.

  • Culture Medium: Parasites are maintained in RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II.[3]

  • Culture Conditions: The parasites are cultured in human erythrocytes (O+ blood group) at a 3-5% hematocrit. The cultures are maintained at 37°C in a controlled atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[3]

  • Synchronization: To obtain parasites at a specific developmental stage (e.g., ring stage) for assays, cultures are synchronized using methods like 5% D-sorbitol treatment.

In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Principle: The SYBR Green I dye intercalates with the DNA of the parasite. The resulting fluorescence intensity is directly proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.

  • Procedure:

    • Drug Preparation: Test compounds are serially diluted in the culture medium and dispensed into a 96-well microtiter plate.

    • Parasite Addition: A synchronized ring-stage parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) is added to each well.

    • Incubation: The plate is incubated for 72 hours under the standard culture conditions described above.

    • Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I dye is added to each well. The plate is then incubated in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.

    • Fluorescence Measurement: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • IC50 Determination: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a non-linear regression analysis.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_culture P. falciparum Culture cluster_assay SYBR Green I Assay Culture Continuous Culture (RPMI-1640, 37°C, Gas Mix) Sync Synchronization (5% Sorbitol) Culture->Sync Obtain ring-stage parasites Plate Prepare 96-well plate with serial drug dilutions Sync->Plate Input for assay AddParasite Add synchronized parasite culture Plate->AddParasite Incubate Incubate for 72h AddParasite->Incubate Lyse Lyse cells and add SYBR Green I Incubate->Lyse Read Read Fluorescence (Ex: 485nm, Em: 530nm) Lyse->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for in vitro antiplasmodial drug susceptibility testing.

G cluster_parasite Plasmodium falciparum in Erythrocyte cluster_drugs Potential Mechanisms of Action Hb Hemoglobin Digestion Heme Toxic Free Heme Hb->Heme Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Detoxification FASII Fatty Acid Synthesis (FAS-II Pathway) Membrane Parasite Membrane Biosynthesis FASII->Membrane This compound This compound This compound->Hemozoin Inhibition? OtherAlkaloids Other Amaryllidaceae Alkaloids (e.g., Lycorine) OtherAlkaloids->FASII Inhibition [1] Chloroquine Chloroquine Chloroquine->Hemozoin Inhibition

Caption: Putative antiplasmodial mechanisms of action.

Discussion on Mechanism of Action

The precise antiplasmodial mechanism of action for this compound has not been fully elucidated. However, related Amaryllidaceae alkaloids, such as lycorine, are thought to exert their effect by targeting enzymes involved in the parasite's type II fatty acid synthesis (FAS-II) pathway.[5] This pathway is essential for the parasite's membrane biosynthesis and is distinct from the host's FAS-I pathway, making it an attractive drug target.

Another well-established target for many antimalarial drugs is the inhibition of hemozoin formation. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Drugs like chloroquine are known to interfere with this detoxification process, leading to a buildup of toxic heme and parasite death. Whether this compound also acts via this mechanism requires further investigation.

Conclusion

This compound demonstrates in vitro antiplasmodial activity, warranting further investigation as a potential antimalarial lead compound. However, for a comprehensive evaluation of its therapeutic potential, future studies should focus on:

  • Concurrent Testing: Directly comparing the antiplasmodial activity and cytotoxicity of this compound with standard drugs and other Amaryllidaceae alkaloids under identical experimental conditions.

  • Cytotoxicity Profiling: Assessing the cytotoxicity of this compound against a panel of non-cancerous mammalian cell lines to establish a reliable selectivity index.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound within Plasmodium falciparum to understand its mode of action and potential for resistance development.

By addressing these knowledge gaps, the scientific community can better ascertain the true potential of this compound and other related natural products in the fight against malaria.

References

A Comparative Guide to the Synthesis of Crinamine: An Assessment of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Crinamine, a member of the Amaryllidaceae alkaloid family, has garnered significant interest from the scientific community due to its potent biological activities. The intricate tetracyclic framework of this compound presents a formidable challenge for synthetic chemists. This guide provides a comparative analysis of three distinct and notable synthetic strategies leading to this compound or its core structure: the enantioselective synthesis developed by Mori, a racemic approach utilizing a Diels-Alder reaction by Cho, and a modern multicomponent strategy for the rapid construction of the crinane scaffold. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to assess the reproducibility and efficiency of these methods for their specific research needs.

Quantitative Performance Metrics

The efficiency and practicality of a synthetic route are best evaluated through a direct comparison of key quantitative data. The following table summarizes the performance metrics for the Mori, Cho, and multicomponent synthesis methods.

MetricMori Enantioselective SynthesisCho Racemic SynthesisMulticomponent Crinane Core Synthesis
Overall Yield Not explicitly stated in the reviewed literatureNot explicitly stated in the reviewed literatureNot explicitly stated for the full synthesis of this compound
Number of Steps ~8 steps from racemic allylic carbonateA unified protocol for (±)-crinine, (±)-crinamine, and (±)-6a-epi-crinamineA formal synthesis of crinane is achieved in a multi-step process
Key Reaction Thermally-induced carbonyl-ene reactionInverse electron-demand Diels-Alder reactionOne-pot, three-component cyclization/allylation
Stereocontrol High enantioselectivity (99% ee for a key intermediate)Produces a racemic mixtureDiastereoselective construction of the core
Starting Materials Racemic allylic carbonate, sulfonamide3,5-dibromo-2-pyrone, aryltin reagent, enol etherPiperonal, azlactone, 1,5-pentane diol derivative, 2,4-dimethoxybenzylamine (B23717)
Key Reagents Palladium catalyst with S-BINAPO ligand, Eschenmoser's saltStille coupling reagents, TBS vinyl etherMicrowave irradiation, formalin, 6 M HCl

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of a synthesis. Below are the methodologies for the key transformations in each of the discussed synthetic routes.

1. Mori Enantioselective Synthesis: Key Carbonyl-Ene Reaction and Pictet-Spengler Cyclization

This synthesis achieves enantioselectivity through a palladium-catalyzed asymmetric allylic amination, followed by a key thermally-induced carbonyl-ene reaction to construct the core structure. The final ring closure is accomplished via a Pictet-Spengler reaction.[1]

  • Asymmetric Allylic Sulfonylation: A racemic allylic carbonate is reacted with a sulfonamide in the presence of a palladium catalyst and the chiral ligand S-BINAPO to yield an allylic sulfonamide with high enantiomeric excess (99% ee).[1]

  • Carbonyl-Ene Reaction: The allylic sulfonamide is subjected to thermal conditions to induce an intramolecular carbonyl-ene reaction, forming the tetracyclic core of this compound.[1]

  • Pictet-Spengler Cyclization: The resulting intermediate is treated with Eschenmoser's salt, followed by methanolic potassium carbonate, to afford (+)-crinamine.[1][2]

2. Cho Racemic Synthesis: Key Diels-Alder Reaction

This approach provides a unified protocol for the synthesis of (±)-crinine, (±)-crinamine, and (±)-6a-epi-crinamine from a common Diels-Alder cycloadduct.[3][4]

  • Synthesis of the 2-Pyrone Diene: The synthesis begins with a C3-selective Stille coupling reaction of 3,5-dibromo-2-pyrone with an appropriate aryltin reagent to prepare the 3-aryl-5-bromo-2-pyrone.[4]

  • Diels-Alder Cycloaddition: The 3-aryl-5-bromo-2-pyrone undergoes an inverse electron-demand Diels-Alder reaction with an enol ether, such as TBS vinyl ether, to afford the key endo-adduct as the major product.[4][5]

  • Elaboration to this compound: The resulting cycloadduct is then elaborated through a series of steps, including cleavage of the lactone bridge, functional group manipulations, and a final Pictet-Spengler cyclization to yield (±)-crinamine.[4][5] The detailed experimental procedures and characterization data are available in the supporting information of the original publication.[4][6]

3. Multicomponent Synthesis of the Crinane Core

This modern approach focuses on the rapid and modular construction of the crinane and haemanthamine (B1211331) core structures, enabling the generation of analogues for structure-activity relationship (SAR) studies.[7]

  • Preparation of the Aryl Pyruvic Acid Methyl Ester: Piperonal is converted to an azlactone, which is then subjected to hydrolysis using 6 M HCl under microwave irradiation (130 °C, 15 minutes) to yield the corresponding pyruvic acid. Subsequent methanolysis provides the methyl ester fragment.[7]

  • Multicomponent Reaction: The aryl pyruvic acid methyl ester, an aldehyde derived from 1,5-pentane diol, and 2,4-dimethoxybenzylamine are combined in a one-pot, three-component reaction to diastereoselectively construct a highly functionalized pyrrolidinedione intermediate.[7][8]

  • Final Cyclization: The intermediate is then subjected to a Pictet-Spengler cyclization using formalin and 6 M HCl at 50 °C to yield the haemanthamine core, which serves as a precursor to the crinane scaffold.[7]

Visualizing the Synthetic Workflow and Decision-Making Process

To further aid in the understanding and selection of a synthetic route, the following diagrams illustrate the general workflow for assessing chemical syntheses and a decision-making tree for choosing the most appropriate this compound synthesis method.

G cluster_workflow General Workflow for Assessing Chemical Syntheses A Literature Review of Synthetic Methods B Identify Key Performance Metrics (Yield, Steps, etc.) A->B C Gather Quantitative Data and Experimental Protocols B->C D Comparative Analysis of Methodologies C->D E Select Optimal Synthesis Based on Project Goals D->E

Caption: A generalized workflow for the evaluation of chemical synthesis methods.

G cluster_decision Decision Tree for Selecting a this compound Synthesis Method Start Primary Goal of Synthesis? Enantio Enantiomerically Pure this compound Start->Enantio  High Stereocontrol Racemic Racemic this compound or Analogues Start->Racemic Access to Multiple Isomers SAR Rapid Analogue Synthesis (SAR) Start->SAR Modularity and Speed Mori Mori Enantioselective Synthesis Enantio->Mori Cho Cho Racemic Diels-Alder Synthesis Racemic->Cho Multi Multicomponent Synthesis SAR->Multi

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of molecular docking studies on crinamine and its related alkaloids from the Amaryllidaceae family. Designed for researchers, scientists, and drug development professionals, this publication offers an objective look at the binding affinities and interaction mechanisms of these compounds with key protein targets implicated in various diseases. The data presented is compiled from a range of in-silico studies, providing valuable insights for future therapeutic development.

Quantitative Docking Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of this compound and related alkaloids against several key protein targets. Lower binding energy values (in kcal/mol) and IC50 values (in µM) indicate stronger binding and greater inhibitory potential, respectively.

Table 1: Comparative Docking Scores and IC50 Values Against Monoamine Oxidase B (MAO-B)

AlkaloidBinding Energy (kcal/mol)IC50 (µM)
This compoundBest binding efficacy0.014
Haemanthidine-0.017
Epibuphanisine-0.039
Haemanthamine-0.112

Data compiled from a study on potent and selective inhibitors of human monoamine oxidase B.[1]

Table 2: Comparative Cytotoxic Activity (IC50 in µM) Against Cancer Cell Lines

AlkaloidAGS (Gastric Cancer)
Haemanthamine43.74 ± 1.56
Lycorine14.51 ± 0.62

Data from a study on the cytotoxic activity of Amaryllidaceae alkaloids.[2]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

AlkaloidIC50 (µM)
6α-hydroxythis compound445

Data from a study on the isolation and AChE inhibitory activity of a crinine (B1220781) alkaloid.[3]

Experimental Protocols

The methodologies employed in the cited molecular docking studies generally adhere to a standardized workflow. Below is a detailed description of a typical experimental protocol for docking Amaryllidaceae alkaloids.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the alkaloids are typically sourced from databases like PubChem. Energy minimization of these structures is a critical step to obtain stable conformations, often performed using force fields such as MMFF94.[4]

  • Protein Preparation: The three-dimensional crystallographic structures of the target proteins are obtained from the Protein Data Bank (PDB).[4] Prior to docking, non-essential molecules like water, co-crystallized ligands, and ions are removed. Hydrogen atoms are added, and charges are assigned to the protein structure, which is then energy-minimized to resolve any steric hindrances.[4]

2. Molecular Docking Simulation:

  • Software: Commonly used software for these simulations includes AutoDock, PyRx, and the Molecular Operating Environment (MOE).[4]

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a frequently utilized search algorithm within AutoDock.[4] This algorithm explores a vast array of possible ligand conformations within the protein's active site to identify the most favorable binding poses.[4]

3. Analysis of Docking Results:

  • Binding Energy: The primary output of a docking simulation is the binding energy, which provides an estimate of the free energy of binding for the ligand-protein complex. The conformation with the lowest binding energy is generally considered the most stable and probable binding mode.[4]

Signaling Pathways and Experimental Workflows

Monoamine Oxidase B (MAO-B) Degradation Pathway

Monoamine oxidase B is an enzyme that plays a crucial role in the degradation of monoamine neurotransmitters like dopamine (B1211576).[5][6] In neurodegenerative conditions such as Parkinson's disease, the activity of MAO-B can contribute to a deficiency in dopamine and the production of neurotoxic byproducts, including hydrogen peroxide and reactive oxygen species.[5][7]

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Toxic_Metabolites Toxic Metabolites (H2O2, Aldehydes) MAOB->Toxic_Metabolites Produces ROS Reactive Oxygen Species (ROS) Toxic_Metabolites->ROS Neurodegeneration Neurodegeneration ROS->Neurodegeneration This compound This compound (Inhibitor) This compound->MAOB Inhibits

MAO-B degradation pathway and inhibition.

Acetylcholinesterase (AChE) in Cholinergic Signaling

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thus terminating the signal.[8][9] In Alzheimer's disease, inhibition of AChE is a therapeutic strategy to increase ACh levels and improve cognitive function.[10]

AChE_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh ACh ACh_synthesis->ACh Release AChE AChE ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Crinamine_Alkaloid This compound Alkaloid (Inhibitor) Crinamine_Alkaloid->AChE Inhibits Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission

Cholinergic signaling at the synapse.

Bcl-2 Family Proteins in Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[11] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines whether a cell undergoes programmed cell death.[1][12]

Bcl2_Apoptosis Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Puma) Apoptotic_Stimuli->BH3_only Bcl2_anti Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) BH3_only->Bcl2_anti Inhibit Bax_Bak Pro-apoptotic Bax/Bak Bcl2_anti->Bax_Bak Inhibit MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Crinamine_Alkaloids This compound & Related Alkaloids Crinamine_Alkaloids->Bcl2_anti Potentially Modulate

The Bcl-2 regulated apoptotic pathway.

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study, from initial preparation of the ligand and protein to the final analysis of the results.

Docking_Workflow cluster_preparation Preparation cluster_simulation Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Docking Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB Structure, Remove Water, Add Hydrogens) Protein_Prep->Docking Pose_Generation Generate Binding Poses Docking->Pose_Generation Scoring Calculate Binding Energies Pose_Generation->Scoring Best_Pose Identify Best Pose (Lowest Energy) Scoring->Best_Pose

A typical molecular docking workflow.

References

Validating the Selective Cytotoxicity of Crinamine on Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of Crinamine, a natural alkaloid, against various cancer cell lines and non-cancerous cells. The data presented is compiled from preclinical studies to validate its selective anticancer potential.

Comparative Cytotoxicity of this compound: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency. The data below summarizes the IC50 values of this compound across a range of human cancer cell lines compared to non-cancerous human cell lines.

Cell LineCell TypeIC50 (µM)Selectivity
Cancer Cell Lines
SiHaCervical Cancer23.52 ± 1.87Higher selectivity for this cancer cell line compared to all tested non-cancerous cell lines.
C33aCervical Cancer60.89 ± 4.51Moderate selectivity compared to non-cancerous cell lines.
HeLaCervical Cancer> 100Lower selectivity compared to other cervical cancer cell lines.
5123tcRat Hepatoma12.5 (ED50)This compound was found to be a potent inducer of apoptosis in these tumor cells[1].
KBHuman Oral Epidermoid Carcinoma0.6 µg/mLThis compound showed notable activity against this cell line.
KB-VBLVinblastine-Resistant Oral Epidermoid Carcinoma0.6 µg/mLThis compound retained its potency against this drug-resistant cell line.
Non-Cancerous Cell Lines
HDFaHuman Dermal Fibroblasts (Adult)> 100This compound exhibits low toxicity to these normal fibroblast cells, indicating a favorable selectivity profile.
Ect1/E6E7Immortalized Cervical Epithelial Cells> 100Demonstrates low cytotoxicity towards immortalized, non-malignant cervical cells.
HaCaTHuman Keratinocytes85.45 ± 5.60Shows some activity but is significantly less potent compared to its effect on the SiHa cervical cancer cell line.[2]

Data for SiHa, C33a, HeLa, HDFa, Ect1/E6E7, and HaCaT cells were obtained from a study on the anticancer activity of this compound in cervical cancer.[2] ED50 (Effective Dose 50%) for 5123tc cells refers to the dose that produces a therapeutic effect in 50% of the population. Data for KB and KB-VBL cells are presented as µg/mL as found in the cited literature.

Comparison with Existing Chemotherapeutic Drugs

Studies have shown that this compound is more effective at inhibiting the growth of anchorage-independent tumor spheroids of cervical cancer cells than the conventional chemotherapeutic drugs carboplatin (B1684641) and 5-fluorouracil.[3]

Molecular Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and migration. Gene expression analysis has revealed that this compound downregulates a number of cancer-related genes, including AKT1, BCL2L1, CCND1, CDK4, PLK1, and RHOA.[3]

Proposed Signaling Pathway of this compound's Anticancer Activity

The following diagram illustrates the proposed mechanism of action of this compound based on the downregulation of these key proteins.

G cluster_proliferation Cell Cycle Progression cluster_apoptosis Apoptosis Regulation cluster_mitosis_migration Mitosis & Migration This compound This compound CCND1_CDK4 Cyclin D1 / CDK4 This compound->CCND1_CDK4 Downregulates AKT1 AKT1 This compound->AKT1 Downregulates PLK1 PLK1 This compound->PLK1 Downregulates RHOA RHOA This compound->RHOA Downregulates G1_S_Transition G1/S Phase Transition CCND1_CDK4->G1_S_Transition Proliferation Cell Proliferation G1_S_Transition->Proliferation BCL2L1 Bcl-xL (BCL2L1) AKT1->BCL2L1 Apoptosis Apoptosis BCL2L1->Apoptosis Mitosis Mitosis PLK1->Mitosis Migration Cell Migration RHOA->Migration

Caption: Proposed mechanism of this compound's anticancer effects.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the selective cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

G A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate (formazan formation) C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.

  • Protocol Outline:

    • Cell Treatment: Cells are treated with this compound or a control for the desired time.

    • Cell Harvesting: Both adherent and floating cells are collected.

    • Staining: Cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and PI.

    • Incubation: The cells are incubated in the dark to allow for staining.

    • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G A Treat cells with this compound B Harvest cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Cells D->E

Caption: Workflow for apoptosis detection by flow cytometry.

Anti-Angiogenesis Assay (Zebrafish Model)

This in vivo assay is used to assess the effect of a compound on blood vessel formation.

  • Principle: The zebrafish embryo is transparent, allowing for direct visualization of blood vessel development. The subintestinal vessels (SIVs) are a commonly used model for studying angiogenesis.

  • Protocol Outline:

    • Embryo Collection and Treatment: Zebrafish embryos are collected and placed in multi-well plates. They are then exposed to different concentrations of this compound or a control.

    • Incubation: Embryos are incubated for a specific period to allow for vascular development.

    • Imaging: The embryos are anesthetized and imaged using a fluorescence microscope.

    • Analysis: The formation and growth of the SIVs are quantified. Inhibition of angiogenesis is observed as a reduction in the length or number of these vessels.

G A Treat zebrafish embryos with this compound B Incubate to allow vascular development A->B C Image subintestinal vessels (SIVs) B->C D Quantify vessel formation C->D E Assess anti-angiogenic effect D->E

References

Safety Operating Guide

Navigating the Disposal of Crinamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for crinamine, a crinine-type alkaloid utilized in biomedical research. While specific institutional and regulatory guidelines must always be prioritized, this document outlines the general best practices for managing this compound waste, ensuring the safety of laboratory personnel and minimizing environmental impact.

This compound is an alkaloid compound with significant potential in biomedical research, particularly in neuroscience and oncology.[1] Due to its biological activity, all materials that have come into contact with this compound should be treated as hazardous waste.

Quantitative Data for Laboratory Chemical Waste Management

The following table summarizes key considerations for the management of laboratory chemical waste, applicable to compounds like this compound. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound for detailed information.

ParameterGuidelineRegulatory Context
pH of Aqueous Waste Neutralize to a pH between 5 and 9 before collection.Corrosivity Characteristic (U.S. EPA)
Container Residue No more than 3% by weight of the total capacity of the container."Empty" Container Regulations (U.S. EPA)[2]
Acute Hazardous Waste Residue Containers must be triple-rinsed. The rinsate is considered hazardous.P-listed Wastes (U.S. EPA)[3][4]
Satellite Accumulation Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.Satellite Accumulation Area Regulations (U.S. EPA)[5][6]

Standard Operating Procedure for this compound Waste Disposal

As there are no universally established protocols for the in-lab neutralization of this compound, all waste containing this compound must be collected and disposed of as hazardous chemical waste. Adherence to the following step-by-step procedure is mandatory.

Step 1: Waste Identification and Segregation

  • Identify Waste Streams : All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

    • Pure this compound (solid or in solution).

    • Contaminated labware (e.g., vials, pipettes, flasks).

    • Contaminated personal protective equipment (PPE) (e.g., gloves, lab coats).

    • Spill cleanup materials.

  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes should never be mixed.[7]

Step 2: Waste Collection and Labeling

  • Containers : Use only appropriate, leak-proof, and clearly labeled containers for hazardous waste collection.[7][8] The container material must be compatible with the waste.

  • Labeling : All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.

Step 3: Storage

  • Satellite Accumulation Areas : Store hazardous waste in designated Satellite Accumulation Areas at or near the point of generation.[5][6]

  • Container Integrity : Keep waste containers securely closed except when adding waste.[7]

  • Secondary Containment : Use secondary containment for all liquid hazardous waste to prevent spills.[7]

Step 4: Disposal

  • Professional Disposal : Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[9][10]

  • Prohibited Disposal Methods : Never dispose of this compound waste down the drain, by evaporation, or in the regular trash.[5][7]

Experimental Protocol: General Procedure for Handling Alkaloid Waste

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Crinamine_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use in Research B Identify this compound-Contaminated Waste (Solid & Liquid) A->B C Segregate from Other Waste Streams B->C D Collect in Labeled, Compatible Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Container is Closed & in Secondary Containment E->F G Request Waste Pickup from Institutional EHS or Certified Vendor F->G I Improper Disposal (Sewer, Trash, Evaporation) F->I H Professional Disposal (e.g., Incineration) G->H

This compound Waste Disposal Workflow

Disclaimer: The information provided is based on general principles of laboratory safety and hazardous waste management. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific waste disposal policies.

References

Safeguarding Your Research: A Guide to Handling Crinamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds is paramount. This guide provides essential safety and logistical information for the alkaloid Crinamine, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment. Given the cytotoxic nature of this compound, adherence to these protocols is critical to minimize exposure and mitigate risk.

Risk Assessment and Engineering Controls

Before handling this compound, a thorough risk assessment should be conducted to identify potential hazards.[1][2][3][4][5] Engineering controls are the first line of defense in minimizing exposure.

  • Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7]

  • Restricted Access: The area where this compound is handled should be clearly designated and access restricted to authorized personnel.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive PPE strategy is crucial for personal protection when working with this compound. The following table summarizes the recommended PPE based on general guidelines for handling cytotoxic compounds.[8][9][10][11][12]

PPE Category Item Specifications & Rationale
Eye & Face Protection Safety Goggles with Side Shields or Face ShieldTo protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[13][14][15]
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended. Gloves should be inspected for integrity before use and changed frequently, especially if contaminated.[7][16]
Body Protection Disposable Gown with Long Sleeves and Elastic CuffsA closed-front, disposable gown made of a low-permeability fabric should be worn to protect skin and clothing from contamination.[8] Laboratory coats are not sufficient.
Respiratory Protection N95 Respirator or HigherA NIOSH-approved respirator is necessary when handling the powder outside of a fume hood or if there is a risk of aerosol generation that cannot be contained by engineering controls.[10]
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes must be worn to protect against spills.[7][13]

Operational Plan: Safe Handling and Disposal of this compound

Adherence to a strict operational plan is essential for the safe handling and disposal of this compound and associated waste.

  • Preparation: Before starting any work, ensure all necessary PPE is readily available and in good condition. The chemical fume hood should be certified and functioning correctly.[6]

  • Weighing: Weigh solid this compound in a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Labeling: All containers with this compound must be clearly labeled with the chemical name and appropriate hazard warnings.

  • Hygiene: After handling this compound, remove gloves and gown, and wash hands thoroughly with soap and water.[16] Do not eat, drink, or apply cosmetics in the laboratory.[6]

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent the spread of contamination.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain & Clean: For small spills, cover with an absorbent material, and carefully collect it into a designated hazardous waste container. For larger spills, follow your institution's specific hazardous spill response protocol.

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Segregate this compound waste from other laboratory waste streams.[17][18] This includes empty vials, contaminated PPE, and any materials used for cleaning spills.

  • Containerization: Use dedicated, clearly labeled, leak-proof containers for all this compound waste.[18][19]

  • Disposal: Dispose of all this compound waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[20][21] Do not dispose of this compound down the drain or in the regular trash.

Below is a logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh Solid in Fume Hood prep3->handling1 handling2 Prepare Solutions in Fume Hood handling1->handling2 handling3 Label All Containers handling2->handling3 spill Spill Occurs? handling3->spill cleanup1 Doff PPE Correctly cleanup2 Wash Hands Thoroughly cleanup1->cleanup2 cleanup3 Decontaminate Work Surfaces cleanup2->cleanup3 disposal1 Segregate Contaminated Waste cleanup3->disposal1 disposal2 Place in Labeled Hazardous Waste Container disposal1->disposal2 disposal3 Arrange for Hazardous Waste Pickup disposal2->disposal3 spill->cleanup1 No handle_spill Follow Spill Management Protocol spill->handle_spill Yes handle_spill->cleanup3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.